molecular formula C11H16O B3420901 1-Butoxy-2-methylbenzene CAS No. 2052-13-3

1-Butoxy-2-methylbenzene

Cat. No.: B3420901
CAS No.: 2052-13-3
M. Wt: 164.24 g/mol
InChI Key: JRMXMUCILWKNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butoxy-2-methylbenzene is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butoxy-2-methylbenzene is 164.120115130 g/mol and the complexity rating of the compound is 112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMXMUCILWKNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313071
Record name 1-Butoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2052-13-3
Record name 1-Butoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2052-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL ORTHO-TOLYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Butoxy-2-methylbenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Butoxy-2-methylbenzene , an alkyl aryl ether characterized by a lipophilic butyl chain attached to the ortho-position of a toluene ring. Primarily utilized as a specialized intermediate in organic synthesis and a functional ingredient in fragrance chemistry due to its stability and distinct physicochemical profile, this compound serves as a model substrate for studying electrophilic aromatic substitution and ether cleavage mechanisms. This document details its molecular architecture, validated synthesis protocols, spectroscopic identification, and reactivity profile for researchers in pharmaceutical and materials science.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a benzene ring substituted at the 1-position with a butoxy group (


) and at the 2-position with a methyl group (

). The steric hindrance provided by the ortho-methyl group influences the conformation of the ether linkage, slightly reducing the planarity of the alkoxy chain relative to the aromatic ring compared to its para isomer. This steric effect also impacts the kinetics of metabolic oxidation and electrophilic attack at the ring.
Key Physicochemical Properties

The following data represents a consensus of experimental and predicted values suitable for laboratory reference.

PropertyValueNote
Molecular Formula

Molecular Weight 164.24 g/mol
Physical State Colorless to pale yellow liquidAt STP
Boiling Point 215–217 °C@ 760 mmHg
Density 0.935 ± 0.01 g/cm³@ 20 °C
Refractive Index (

)
1.5030
LogP (Octanol/Water) ~4.0Highly Lipophilic
Solubility Insoluble in water; Soluble in EtOH, Et₂O, CHCl₃
Flash Point ~85 °CClosed Cup (Predicted)

Synthetic Pathways & Protocols

Primary Route: Williamson Ether Synthesis

The most robust and scalable method for synthesizing 1-butoxy-2-methylbenzene is the O-alkylation of o-cresol (2-methylphenol) with 1-bromobutane. This


 reaction is favored by a polar aprotic solvent and a weak base to deprotonate the phenol without promoting elimination side reactions.
Experimental Protocol

Reagents:

  • o-Cresol (2-Methylphenol): 10.8 g (100 mmol)

  • 1-Bromobutane: 16.4 g (120 mmol, 1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous: 27.6 g (200 mmol, 2.0 eq)
    
  • Solvent: Acetone (150 mL) or DMF (for faster rates)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Deprotonation: Dissolve o-cresol in acetone. Add anhydrous

    
    . Stir at room temperature for 15 minutes to initiate phenoxide formation.
    
  • Alkylation: Add 1-bromobutane dropwise via an addition funnel over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 56–60 °C for acetone) and maintain for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Dissolve the residue in diethyl ether (100 mL) and wash sequentially with 1M

      
       (2 x 50 mL) to remove unreacted o-cresol, followed by brine (50 mL).
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Remove solvent and purify the crude oil via vacuum distillation (bp ~95–98 °C @ 10 mmHg) to yield the product as a colorless oil.

Yield: Typically 85–92%.

Alternative Route: Palladium-Catalyzed Coupling

For substrates sensitive to basic conditions or when using aryl halides, a Buchwald-Hartwig type coupling can be employed using o-bromotoluene and 1-butanol with a Pd catalyst (e.g.,


 / RockPhos). This method is generally reserved for more complex derivatives.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

):
  • 
     7.15–7.10 (m, 2H):  Aromatic protons (H-3, H-5 overlap).
    
  • 
     6.85–6.78 (m, 2H):  Aromatic protons (H-4, H-6).
    
  • 
     3.96 (t, J = 6.4 Hz, 2H): 
    
    
    
    (Characteristic ether triplet).
  • 
     2.23 (s, 3H): 
    
    
    
    (Ortho-methyl group).
  • 
     1.82–1.75 (m, 2H): 
    
    
    
    (Beta to oxygen).
  • 
     1.55–1.45 (m, 2H): 
    
    
    
    (Gamma to oxygen).
  • 
     0.98 (t, J = 7.4 Hz, 3H): 
    
    
    
    (Terminal methyl).

C NMR (100 MHz, 

):
  • Aromatic Carbons:

    
     157.2 (C-O), 130.8, 127.1, 126.5, 120.1, 111.3.
    
  • Aliphatic Carbons:

    
     67.9 (
    
    
    
    ), 31.6, 19.5, 16.4 (
    
    
    ), 14.0 (Terminal
    
    
    ).
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 164.[2][3]
    
  • Base Peak: m/z 108 (Loss of butene via McLafferty rearrangement or simple cleavage, yielding o-cresol radical cation).

  • Fragment: m/z 91 (Tropylium ion, characteristic of benzyl/tolyl moieties).

Reactivity & Metabolic Pathways

The chemical behavior of 1-butoxy-2-methylbenzene is dominated by the electron-donating nature of the alkoxy and alkyl groups, making the ring susceptible to electrophilic substitution, primarily at the para position relative to the butoxy group (position 5).

Metabolic Logic

In biological systems (and mimetic oxidative studies), the compound undergoes Phase I metabolism via Cytochrome P450 enzymes. The primary pathways are:

  • O-Dealkylation: Hydroxylation at the alpha-carbon of the butyl chain, leading to hemiacetal collapse and release of o-cresol and butyraldehyde.

  • Benzylic Hydroxylation: Oxidation of the o-methyl group to an alcohol or acid.

  • Aromatic Hydroxylation: Introduction of an -OH group at the activated para position.

G Start 1-Butoxy-2-methylbenzene (Substrate) Inter1 [Hemiacetal Intermediate] Start->Inter1 CYP450 (α-C Hydroxylation) Prod2 2-Butoxybenzyl alcohol Start->Prod2 CYP450 (Benzylic Ox) Prod3 4-Hydroxy-1-butoxy-2-methylbenzene Start->Prod3 CYP450 (Aromatic Ox) Prod1 o-Cresol + Butyraldehyde Inter1->Prod1 Spontaneous Collapse

Figure 1: Predicted metabolic and oxidative degradation pathways for 1-butoxy-2-methylbenzene. The O-dealkylation pathway is typically the dominant route in mammalian hepatic systems.

Safety & Handling

  • Hazards: Irritating to eyes, respiratory system, and skin. Combustible liquid.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow autoxidation to peroxides over extended periods, a common risk with ethers.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • PubChem. (2025).[3][4] 1-Butoxy-2-methylbenzene (Compound).[3][4][5][6][7][8] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2016).[9] Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (Contains NMR data for related aryl alkyl ethers). [Link]

  • NIST WebBook. (2023). Mass Spectra of Alkyl Aryl Ethers. National Institute of Standards and Technology. [Link]

Sources

Technical Guide: 1-Butoxy-2-methylbenzene (CAS 2052-13-3)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS 2052-13-3 Physical Properties and Safety Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Butoxy-2-methylbenzene (CAS 2052-13-3), widely known as Butyl o-tolyl ether or Butyl o-cresyl ether , is a lipophilic ether intermediate used in organic synthesis and specialized industrial formulations. While often overshadowed by its para-isomer in commodity applications, the ortho-substituted structure of CAS 2052-13-3 offers unique steric properties that are valuable in the design of pigment dispersants and as a building block for alkoxy-substituted indane pharmaceuticals.

This guide provides a comprehensive technical overview of the compound’s physicochemical profile, safety protocols, and synthesis methodologies, designed to support researchers in handling this "rare and unique" chemical asset safely and effectively.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Nomenclature & Identification[2][7]
  • CAS Registry Number: 2052-13-3[1]

  • IUPAC Name: 1-Butoxy-2-methylbenzene[1][2]

  • Synonyms: Butyl o-tolyl ether; Butyl o-cresyl ether; 2-Butoxytoluene; o-Cresyl butyl ether.

  • Molecular Formula: C₁₁H₁₆O

  • SMILES: CCCCOC1=CC=CC=C1C

  • InChIKey: JRMXMUCILWKNNW-UHFFFAOYSA-N[1][3][4]

Physicochemical Constants

The following data consolidates experimental values and high-confidence predicted models for the ortho-isomer.

PropertyValueNote/Condition
Molecular Weight 164.25 g/mol -
Physical State LiquidAt 20°C, 1 atm
Boiling Point ~215–225 °CPredicted based on meta-isomer (229°C) and o-cresol (191°C) trends.[1]
Density 0.92 – 0.94 g/mLEstimated at 25°C.
Melting Point < 0 °CLiquid at room temperature.
Solubility (Water) InsolubleHydrophobic character dominates.
Solubility (Organic) SolubleMiscible with EtOH, Et₂O, DCM, Toluene.
Flash Point > 80 °CCombustible liquid (Class IIIA estimated).
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity.

Technical Insight: The ortho-methyl group introduces steric hindrance near the ether linkage, potentially affecting metabolic stability (e.g., O-dealkylation rates) compared to para-isomers. This structural feature is critical when evaluating its pharmacokinetics as a drug intermediate.

Safety & Hazard Profile (GHS)

GHS Classification

Based on structural analogs (alkyl aryl ethers) and available safety notifications, CAS 2052-13-3 is classified as Hazardous .

  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H411: Toxic to aquatic life with long-lasting effects (Predicted).

Precautionary Protocols
  • Eye Protection: Wear chemical splash goggles and a face shield. The ether linkage combined with the phenolic origin suggests potential for severe ocular irritation.

  • Skin Protection: Use Nitrile or Viton gloves. Avoid Latex due to potential permeation by aromatic ethers.

  • Inhalation: Handle in a fume hood. Avoid mist generation.

Emergency Response Workflow

SafetyResponse Start Exposure Incident Identify Identify Route Start->Identify Skin Skin Contact (Irritation) Identify->Skin Eye Eye Contact (Severe Damage Risk) Identify->Eye Ingest Ingestion (Toxicity) Identify->Ingest Act_Skin Wash with soap & water (15 mins). Remove clothing. Skin->Act_Skin Act_Eye Rinse cautiously with water for 15+ mins. Remove contacts. Eye->Act_Eye Act_Ingest Rinse mouth. Do NOT induce vomiting. Call Poison Control. Ingest->Act_Ingest Medical Seek Immediate Medical Attention Act_Skin->Medical Act_Eye->Medical Act_Ingest->Medical

Figure 1: Emergency response decision tree for CAS 2052-13-3 exposure.

Synthesis & Experimental Protocols

Route Selection: Williamson Ether Synthesis

The most robust method for synthesizing 1-Butoxy-2-methylbenzene is the Williamson Ether Synthesis , reacting o-cresol with 1-bromobutane. This Sₙ2 pathway is preferred over acid-catalyzed dehydration due to higher yields and cleaner workup.

Reaction Scheme:



Detailed Laboratory Protocol

Scale: 50 mmol (approx. 5.4 g o-cresol)

Reagents:

  • o-Cresol (MW 108.14): 5.41 g (50 mmol)

  • 1-Bromobutane (MW 137.02): 7.54 g (55 mmol, 1.1 equiv)

  • Potassium Carbonate (anhydrous): 10.37 g (75 mmol, 1.5 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (50 mL)

  • Catalyst (Optional): Potassium Iodide (KI, 10 mol%) to accelerate reaction via Finkelstein exchange.

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[5]

  • Deprotonation: Add o-cresol and anhydrous K₂CO₃ to the solvent (ACN). Stir at room temperature for 15 minutes to initiate phenoxide formation.

    • Note: The solution may darken slightly; this is normal for phenolates.

  • Alkylation: Add 1-bromobutane (and optional KI) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (approx. 80-82°C for ACN) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 9:1 Hexane:Ethyl Acetate). Product will have a higher R_f than o-cresol.

  • Workup:

    • Cool to room temperature.[6]

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Diethyl Ether (50 mL) and wash with:

      • 1M NaOH (2 x 20 mL) – Critical to remove unreacted o-cresol.

      • Brine (1 x 20 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes:EtOAc) to obtain a clear, colorless liquid.

Synthesis Workflow Diagram

Synthesis Cresol o-Cresol (Nucleophile) Mix 1. Mix & Deprotonate (Phenoxide Formation) Cresol->Mix Bromide 1-Bromobutane (Electrophile) Reflux 2. Reflux (12-16h) SN2 Reaction Bromide->Reflux Base K2CO3 / ACN (Base/Solvent) Base->Mix Mix->Reflux Filter 3. Filter Salts & Concentrate Reflux->Filter Wash 4. NaOH Wash (Remove unreacted Phenol) Filter->Wash Distill 5. Vacuum Distillation (Purification) Wash->Distill Product 1-Butoxy-2-methylbenzene (Pure Liquid) Distill->Product

Figure 2: Synthesis workflow for CAS 2052-13-3 via Williamson Ether Synthesis.[1]

Applications in Drug Development & Industry

Pharmaceutical Intermediate

While less common than para-substituted analogs, the ortho-isomer is used in the synthesis of alkoxy-substituted indanes and related bicyclic structures. The steric bulk of the ortho-methyl group directs electrophilic aromatic substitution (EAS) reactions to the para-position relative to the ether, allowing for regioselective functionalization of the benzene ring.

Industrial Dispersants

Recent patent literature identifies CAS 2052-13-3 as a component in universal colouring compositions . It serves as a hydrophobe in block copolymers (e.g., reacted with glycidyl ethers) to improve pigment wetting and stability in both water-borne and solvent-borne paints. Its structure provides a balance of aromatic pi-stacking (for pigment affinity) and alkyl chain flexibility.

Handling, Storage & Stability

  • Storage Conditions: Store in a cool, dry place away from light. Keep container tightly closed.

  • Peroxide Warning: Like most ethers, 1-Butoxy-2-methylbenzene can form explosive peroxides upon prolonged exposure to air and light.

    • Protocol: Test for peroxides using starch-iodide paper before distillation or heating.

    • Stabilization: Store under an inert atmosphere (Nitrogen or Argon) if storing for extended periods (>6 months).

  • Incompatibilities: Strong oxidizing agents, strong acids (can cleave the ether bond).

References

  • PubChem. (2025).[1][7] 1-Butoxy-2-methylbenzene (Compound).[8][1][3][2] National Library of Medicine. Retrieved from [Link]

  • Stenutz, R. (n.d.). Data for 1-butoxy-3-methylbenzene (Meta-isomer comparison). Stenutz.eu. Retrieved from [Link]

  • Google Patents. (2018). WO2018189426A1 - A universal colouring composition.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Butyl o-Tolyl Ether – Molecular Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the nuances of chemical building blocks. When discussing "butyl o-tolyl ether," precision is paramount. In organic synthesis and drug development, this nomenclature typically refers to one of two distinct structural isomers: n-butyl o-tolyl ether (1-butoxy-2-methylbenzene) and tert-butyl o-tolyl ether (1-tert-butoxy-2-methylbenzene).

While they share the same molecular formula and molecular weight, their steric profiles dictate entirely different applications. The n-butyl isomer is utilized to permanently increase the lipophilicity (logP) of Active Pharmaceutical Ingredients (APIs), whereas the tert-butyl isomer serves as a robust, transient protecting group for phenols. This whitepaper provides an in-depth analysis of their properties, mechanistic causality, and self-validating synthetic protocols.

Chemical Identity and Fundamental Properties

Both isomers share the fundamental molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol ()[1][2]. However, their structural differences result in distinct physical properties and chemical reactivities. The quantitative data for both isomers is summarized in the table below.

Propertyn-Butyl o-Tolyl Ethertert-Butyl o-Tolyl Ether
IUPAC Name 1-Butoxy-2-methylbenzene1-tert-Butoxy-2-methylbenzene
CAS Number 2052-13-3[1][3]15359-96-3[2][]
Molecular Formula C₁₁H₁₆O[1][3]C₁₁H₁₆O[2][]
Molecular Weight 164.24 g/mol [1][3]164.24 g/mol [2][]
Exact Mass 164.120115 Da[1]164.120115 Da[2]
Density ~0.920 g/mL~0.916 g/mL
Boiling Point 215 °C213.6 °C

Structural Isomerism and Mechanistic Causality

The choice between an n-butyl and a tert-butyl ether linkage is dictated by the specific steric and electronic demands of your synthetic sequence.

  • n-Butyl o-Tolyl Ether (Permanent Linkage): The primary alkyl chain offers minimal steric hindrance. Once formed via an Sₙ2 mechanism, this ether is highly stable against bases, mild acids, and nucleophiles. It is engineered into molecules where a permanent lipophilic domain is required for target receptor binding or membrane permeation.

  • tert-Butyl o-Tolyl Ether (Protecting Group): The bulky tert-butyl group creates severe steric shielding around the ether oxygen. This prevents nucleophilic attack and provides exceptional stability under basic conditions (e.g., Grignard reactions, cross-couplings). However, the quaternary carbon is highly susceptible to Sₙ1 cleavage under strong acidic conditions, making it an ideal protective strategy for the o-cresol hydroxyl group.

SynthesisWorkflow Start o-Cresol (Starting Material) PathA Base + 1-Bromobutane (Williamson Synthesis) Start->PathA SN2 Mechanism PathB Isobutylene + Acid (tert-Butylation) Start->PathB Carbocation Mechanism ProdA n-Butyl o-Tolyl Ether (CAS: 2052-13-3) PathA->ProdA ProdB tert-Butyl o-Tolyl Ether (CAS: 15359-96-3) PathB->ProdB

Workflow for synthesizing n-butyl and tert-butyl isomers of o-tolyl ether from o-cresol.

Experimental Workflows: Synthesis and Cleavage

To ensure scientific integrity, every procedure executed in the lab must be a self-validating system. The following protocols include built-in checkpoints to verify success at each mechanistic stage.

Protocol: Williamson Ether Synthesis of n-Butyl o-Tolyl Ether

Objective: Form a stable, permanent ether linkage via an Sₙ2 pathway.

  • Step 1: Deprotonation. Dissolve o-cresol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 1.5 eq) and heat to 80°C for 30 minutes.

    • Causality: K₂CO₃ in DMF is selected over Sodium Hydride (NaH) in THF to provide a milder deprotonation environment while maintaining high Sₙ2 reaction rates due to DMF's polar aprotic nature.

    • Self-Validation Checkpoint: The solution will transition to a distinct yellow hue, visually confirming the formation of the phenoxide anion.

  • Step 2: Alkylation. Add 1-bromobutane (1.2 eq) dropwise. Maintain 80°C for 4 hours.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing dialkylation or solvent side-reactions.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the UV-active phenol spot (Rf ~0.3, stains brown with KMnO₄) is entirely replaced by a high-running, non-polar ether spot (Rf ~0.8).

  • Step 3: Workup & Purification. Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M NaOH.

    • Causality: The NaOH wash selectively deprotonates and pulls any unreacted, trace o-cresol into the aqueous layer, ensuring the isolated lipophilic product is highly pure.

Protocol: Acid-Mediated Cleavage of tert-Butyl o-Tolyl Ether

Objective: Deprotect the phenol via an Sₙ1 pathway.

  • Step 1: Protonation & Cleavage. Dissolve tert-butyl o-tolyl ether in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0°C. Stir for 2 hours, gradually warming to room temperature.

    • Causality: TFA provides sufficient acidity to protonate the ether oxygen, facilitating the departure of the stable tert-butyl cation. Because the trifluoroacetate counterion is non-nucleophilic, it prevents unwanted side reactions with the aromatic ring.

    • Self-Validation Checkpoint: TLC monitoring will show the disappearance of the high-Rf ether spot and the emergence of the polar o-cresol spot.

  • Step 2: Quenching & Extraction. Carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases. Extract with DCM.

    • Causality: Strict neutralization prevents the acid-catalyzed polymerization of the isobutylene byproduct and protects the newly liberated phenol from degradation during concentration.

CleavagePathway TBE tert-Butyl o-Tolyl Ether Protonated Protonated Ether Intermediate TBE->Protonated + TFA Cation tert-Butyl Cation + o-Cresol Protonated->Cation Cleavage Products Isobutylene + o-Cresol Cation->Products - H+

Acid-catalyzed cleavage pathway of tert-butyl o-tolyl ether yielding o-cresol and isobutylene.

Analytical Characterization

To definitively differentiate the two synthesized isomers, ¹H NMR spectroscopy is the gold standard:

  • n-Butyl o-Tolyl Ether: Exhibits a characteristic triplet at ~3.9 ppm corresponding to the -OCH₂- protons adjacent to the ether oxygen.

  • tert-Butyl o-Tolyl Ether: Exhibits a strong, sharp singlet at ~1.3 ppm integrating to 9 protons, representing the three equivalent methyl groups of the tert-butyl moiety. The complete absence of a signal near 3.9 ppm confirms the successful installation of the sterically hindered tert-butyl group.

Conclusion

Understanding the distinct chemical behaviors of butyl o-tolyl ether isomers is critical for rational drug design and synthesis. By leveraging the Sₙ2 reactivity of n-butyl halides, researchers can permanently modulate the lipophilicity of target compounds. Conversely, exploiting the Sₙ1 lability of the tert-butyl ether provides a highly reliable, self-validating protection strategy for sensitive phenolic intermediates.

References

  • Title: 1-Butoxy-2-methylbenzene | C11H16O | CID 5045112 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Benzene, 1-(1,1-dimethylethoxy)-2-methyl- | C11H16O | CID 139925 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

1-Butoxy-2-methylbenzene (PubChem CID 5045112): Comprehensive Technical Guide on Synthesis, Applications, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butoxy-2-methylbenzene (also known as 2-butoxytoluene or butyl o-tolyl ether) is an alkyl-aryl ether with significant utility in both industrial organic synthesis and pharmaceutical quality control[1]. Characterized by its hydrophobic butyl chain and sterically hindering ortho-methyl group, this compound serves as a critical intermediate in the synthesis of complex indanone derivatives and advanced pigment dispersants[2][3]. Furthermore, in the pharmaceutical sector, it is rigorously monitored as "Dyclonine Impurity 35," a byproduct in the synthesis of the topical anesthetic dyclonine[1]. This whitepaper provides an in-depth analysis of its physicochemical profiling, catalytic synthesis methodologies, and downstream applications.

Physicochemical Profiling & Structural Causality

The behavior of 1-Butoxy-2-methylbenzene in synthetic and analytical environments is dictated by its molecular architecture. The ether oxygen provides a site for Lewis acid coordination, while the ortho-methyl group introduces steric bulk that directs electrophilic aromatic substitution (e.g., Friedel-Crafts reactions) predominantly to the para position relative to the ether linkage[2].

Table 1: Fundamental Chemical Properties
PropertyValueCausality / Analytical Significance
Molecular Weight 164.24 g/mol Low molecular weight ensures high volatility, making it highly amenable to GC-MS analysis[1].
Exact Mass 164.120115 DaEssential for High-Resolution Mass Spectrometry (HRMS) to distinguish from isobaric impurities[1].
Molecular Formula C11H16ODefines the alkyl-aryl ether framework[1].
XLogP (Predicted) 4.0High lipophilicity dictates the use of non-polar solvents (e.g., hexane, toluene) for liquid-liquid extraction[4].
Table 2: Ion Mobility Collision Cross Section (CCS) Profiling

In advanced pharmaceutical impurity profiling, Ion Mobility-Mass Spectrometry (IM-MS) is utilized. The predicted CCS values allow for the orthogonal separation of 1-Butoxy-2-methylbenzene from co-eluting isomers[4].

Adduct m/z Predicted CCS (Ų)
[M+H]+ 165.12740 135.6
[M+Na]+ 187.10934 143.2
[M-H]- 163.11284 139.3

|[M+NH4]+ | 182.15394 | 156.7 |

Catalytic Synthesis Methodologies

While traditional Williamson ether synthesis (reacting o-cresol with 1-bromobutane) is viable, modern catalytic methods offer superior yields and milder conditions. The Ullmann-type copper-catalyzed C-O bond formation is the industry standard for synthesizing sterically hindered ethers like 1-Butoxy-2-methylbenzene[5].

Protocol 1: Copper-Catalyzed Ullmann-Type Etherification

This protocol utilizes a bidentate ligand to stabilize the Cu(I) intermediate, accelerating the reductive elimination step and overcoming the high activation energy typically associated with aryl-oxygen bond formation[5].

  • Catalyst & Ligand Preparation: Charge a dry, inert-gas-purged Schlenk tube with Copper(I) iodide (CuI, 10 mol%) and 1,10-phenanthroline (20 mol%)[5]. Causality: 1,10-phenanthroline acts as a bidentate ligand, preventing the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, which is critical for maintaining the catalytic cycle.

  • Reagent Addition: Add Cesium carbonate (Cs2CO3, 1.4 equiv), 2-iodotoluene (1.0 equiv, 1.0 mmol), and anhydrous n-butanol (1.0 mL)[5]. Causality:n-Butanol serves as both the nucleophile and the solvent. Cs2CO3 is selected as a mild base to deprotonate the alcohol without inducing unwanted side reactions typical of stronger bases.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 110 °C for 23 hours[5]. Causality: The elevated temperature provides the necessary activation energy for the oxidative addition of the aryl iodide to the Cu(I) complex.

  • Workup & Validation: Cool the resulting suspension to room temperature. Filter the mixture through a pad of Celite to remove insoluble copper salts and unreacted carbonate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography. Self-Validation: Analyze the isolated product via GC-MS; the complete disappearance of the 2-iodotoluene peak and the emergence of the 164.12 Da molecular ion confirm successful conversion.

SynthesisPathway A 2-Iodotoluene C CuI / 1,10-Phenanthroline Cs2CO3, 110°C, 23h A->C B n-Butanol B->C D 1-Butoxy-2-methylbenzene (CID 5045112) C->D Ullmann-Type Etherification E 3,3-Dimethylacryloyl chloride + TiCl4 Catalyst D->E F 5-Butoxy-3,3,6-trimethylindanone E->F Friedel-Crafts Acylation

Synthetic pathway of 1-Butoxy-2-methylbenzene and its downstream Friedel-Crafts acylation.

Industrial Applications: Indanone Synthesis & Pigment Dispersants

Beyond its role as an API impurity, 1-Butoxy-2-methylbenzene is a valuable industrial building block.

Protocol 2: Regioselective Friedel-Crafts Acylation

1-Butoxy-2-methylbenzene is utilized in the synthesis of alkoxy-substituted 1-indanones, which are precursors for metallocene catalysts and fragrances[2].

  • Reaction Setup: Mix 1-Butoxy-2-methylbenzene (1670 parts) with 3,3-dimethylacryloyl chloride (1300 parts) at room temperature[2].

  • Catalyst Introduction: Introduce Titanium tetrachloride (TiCl4). Causality: TiCl4 is a softer Lewis acid compared to AlCl3. It selectively coordinates the acylation without cleaving the vulnerable butyl ether linkage[2].

  • Condensation: Heat the mixture to 100 °C for 8 hours[2].

  • Quenching: Discharge the mixture into ice/water to safely hydrolyze the titanium complex[2].

  • Distillation: Separate the organic phase and distill to yield 5-butoxy-3,3,6-trimethylindanone (approx. 85% theoretical yield)[2].

Advanced Polymer Dispersants

In materials science, 1-Butoxy-2-methylbenzene is reacted with 2-ethylhexyl glycidyl ether to form block copolymers with pigment-affinic groups. These copolymers act as highly efficient dispersing and wetting additives in universal aqueous colorant compositions, drastically reducing the required VOCs (Volatile Organic Compounds) to below 0.1%[3].

Pharmaceutical Impurity Profiling: Dyclonine Impurity 35

In the synthesis of the topical anesthetic Dyclonine, 1-Butoxy-2-methylbenzene can emerge as a critical process-related impurity (Impurity 35)[1]. Its presence is typically the result of etherification artifacts during the alkylation phases of the API synthesis.

ImpurityLogic A Dyclonine API Synthesis B Process Artifacts A->B C 1-Butoxy-2-methylbenzene (Impurity 35) B->C Alkylation Side-Reaction D LC-MS / GC-MS Analysis C->D E CCS Profiling ([M+H]+ 135.6 Ų) D->E Orthogonal Resolution F API Batch Release (< 0.1% Threshold) D->F Quantification E->F

Analytical logic workflow for the detection and control of Dyclonine Impurity 35.

Analytical Causality: Because 1-Butoxy-2-methylbenzene lacks strong chromophores for standard UV detection at low concentrations, pharmaceutical quality control relies heavily on GC-MS or LC-MS/MS. The precise monoisotopic mass (164.120115 Da) and established CCS values are programmed into the mass spectrometer's inclusion list to ensure the impurity remains below the ICH Q3A regulatory threshold of 0.1%[1][4].

Toxicology & Safety Protocols

1-Butoxy-2-methylbenzene is a biologically active molecule that requires strict handling protocols based on its Globally Harmonized System (GHS) classifications[1].

  • H302 (Harmful if swallowed): Ingestion leads to systemic toxicity[1].

  • H315 (Causes skin irritation): Its high lipophilicity (XLogP 4.0) allows it to disrupt the lipid bilayer of the stratum corneum, causing rapid dermal irritation[1][4].

  • H318 (Causes serious eye damage): Direct contact can cause severe corneal damage[1].

Handling Causality: Due to the potential for ether cleavage and peroxide formation upon prolonged exposure to oxygen and UV light, the compound must be stored in amber, air-tight containers under an inert atmosphere (e.g., Argon). All handling must be conducted within a Class II fume hood using nitrile gloves, which offer superior resistance to non-polar ethers compared to standard latex.

References

  • National Center for Biotechnology Information. "1-Butoxy-2-methylbenzene | C11H16O | CID 5045112 - PubChem." NIH. Available at:[Link]

  • PubChemLite. "1-butoxy-2-methylbenzene (C11H16O) - PubChemLite." Université du Luxembourg. Available at:[Link]

  • Buchwald, S. L., et al. "Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds." World Intellectual Property Organization, WO2002085838A1.
  • "Preparing alkoxy-substituted 1-indanone compound." Deutsches Patent- und Markenamt, DE102008040736A1.
  • "A universal colouring composition." World Intellectual Property Organization, WO2018189426A1.

Sources

Technical Guide: Structural, Synthetic, and Metabolic Divergence of Butoxybenzene vs. 1-Butoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical analysis comparing Butoxybenzene (Butyl phenyl ether) and its ortho-substituted analog, 1-Butoxy-2-methylbenzene (Butyl o-tolyl ether). While seemingly similar, the introduction of a methyl group at the ortho position (C2) fundamentally alters the molecule's steric profile, metabolic fate, and spectroscopic signature.

For drug development professionals, the critical distinction lies in metabolic liability . While Butoxybenzene is primarily cleared via O-dealkylation, 1-Butoxy-2-methylbenzene introduces a competitive benzylic oxidation pathway, significantly expanding the profile of potential metabolites and altering clearance kinetics.

Part 1: Physicochemical & Structural Divergence

The addition of a methyl group at the ortho position is not merely an increase in molecular weight; it acts as a "steric wedge," disrupting the planarity of the ether linkage and altering intermolecular forces.

Comparative Data Matrix
PropertyButoxybenzene1-Butoxy-2-methylbenzene
CAS Registry 1126-79-02052-13-3
IUPAC Name Butoxybenzene1-Butoxy-2-methylbenzene
Common Synonyms Butyl phenyl etherButyl o-tolyl ether; 2-Methybutoxybenzene
Molecular Formula


Molecular Weight 150.22 g/mol 164.25 g/mol
Boiling Point ~210.3°C~208°C
Density 0.935 g/mL0.871 - 0.941 g/mL (varies by source)
Electronic Effect Resonance donation (+M) to ring+M (Alkoxy) AND +I (Methyl)
Steric Profile Planar O-C(aryl) bond rotationRestricted rotation due to o-Me clash
The "Ortho-Effect" on Physical Properties

Counter-intuitively, the heavier 1-butoxy-2-methylbenzene often exhibits a boiling point similar to or slightly lower than butoxybenzene.

  • Mechanism: In butoxybenzene, the ether oxygen can adopt a planar conformation relative to the phenyl ring, maximizing

    
    -conjugation and allowing efficient stacking (van der Waals interactions).
    
  • Disruption: In the ortho-methyl derivative, the steric bulk of the methyl group forces the butyl chain to twist out of plane. This reduces efficient molecular packing, effectively lowering the energy required to transition to the gas phase despite the increased molecular weight [1].

Part 2: Synthetic Methodologies

Both compounds are synthesized via Williamson Ether Synthesis , but the ortho-methyl group introduces kinetic nuances.

Reaction Workflow (Williamson Ether Synthesis)

The synthesis involves the


 attack of a phenoxide ion on 1-bromobutane.

General Reaction:




Critical Process Differences
  • Nucleophilicity: The o-cresolate (precursor to the methyl derivative) is theoretically more nucleophilic due to the electron-donating (+I) effect of the methyl group.

  • Steric Retardation: However, the ortho-methyl group creates steric hindrance near the nucleophilic oxygen center. While not enough to stop the reaction, it often requires slightly more vigorous conditions (higher temperature or longer reflux) compared to the unsubstituted phenol to achieve comparable yields [2].

Visualization of Synthetic Logic

Synthesis Start1 Phenol Base Base Deprotonation (K2CO3 / Acetone) Start1->Base Start2 o-Cresol (2-Methylphenol) Start2->Base Inter1 Phenoxide Ion (Planar, Unhindered) Base->Inter1 Fast Inter2 o-Cresolate Ion (Sterically Crowded) Base->Inter2 Fast Prod1 Butoxybenzene Inter1->Prod1 + Reagent (Standard Rate) Prod2 1-Butoxy-2-methylbenzene Inter2->Prod2 + Reagent (Kinetically Slower due to Sterics) Reagent 1-Bromobutane (SN2 Electrophile) Reagent->Prod1 Reagent->Prod2

Figure 1: Comparative synthetic workflow. Note the kinetic penalty (dashed red line) introduced by the ortho-methyl group during the nucleophilic attack.

Part 3: Pharmacokinetics & Metabolism (ADME)

This is the most significant differentiator for drug discovery. The presence of the methyl group opens a completely new "metabolic gate."

Butoxybenzene: The O-Dealkylation Dominance

Metabolism is driven almost exclusively by CYP450-mediated O-dealkylation .

  • Mechanism: Hydroxylation of the

    
    -carbon of the butyl chain 
    
    
    
    Hemiacetal intermediate
    
    
    Collapse to Phenol + Butyraldehyde.
  • Secondary Route: Para-hydroxylation of the phenyl ring (minor).

1-Butoxy-2-methylbenzene: The Benzylic Liability

The ortho-methyl group is a "soft spot" for CYP enzymes (particularly CYP2E1 and CYP2B subfamilies) [3].

  • Primary Route A (O-Dealkylation): Similar to butoxybenzene, yielding o-Cresol.

  • Primary Route B (Benzylic Oxidation): The methyl group is oxidized to a benzyl alcohol, then to a benzoic acid derivative. This pathway competes with O-dealkylation.

  • Consequence: The ortho-methyl derivative will have a shorter half-life (

    
    ) in microsomes due to this dual-clearance mechanism.
    
Metabolic Pathway Diagram

Metabolism Subst1 Butoxybenzene CYP CYP450 (Oxidation) Subst1->CYP Subst2 1-Butoxy-2-methylbenzene Subst2->CYP Phenol Phenol (Major) CYP->Phenol O-Dealkylation Aldehyde Butyraldehyde CYP->Aldehyde Cresol o-Cresol CYP->Cresol Route A: O-Dealkylation BenzylAlc 2-Butoxybenzyl Alcohol (Benzylic Oxidation) CYP->BenzylAlc Route B: Benzylic Hydroxylation (UNIQUE LIABILITY) Benzoic 2-Butoxybenzoic Acid BenzylAlc->Benzoic ADH/ALDH

Figure 2: Metabolic divergence. The red path highlights the benzylic oxidation route specific to the methylated analog.

Part 4: Spectroscopic Identification (NMR)

Distinguishing these two in a mixture relies on Proton NMR (


H-NMR).
The "Smoking Gun" Signals
  • The Methyl Singlet: 1-Butoxy-2-methylbenzene will show a sharp singlet integrating for 3 protons around

    
     2.15 - 2.25 ppm . Butoxybenzene lacks this entirely.
    
  • Aromatic Symmetry:

    • Butoxybenzene:[1][2][3][4][5] Displays a classic mono-substituted pattern (3 sets of peaks: 2 ortho, 2 meta, 1 para).

    • 1-Butoxy-2-methylbenzene: Displays a tetra-substituted pattern (4 distinct aromatic protons). The symmetry is broken.

Analytical Protocol

To verify the identity of a sample:

  • Dissolve 10 mg of sample in

    
    .
    
  • Acquire

    
    H-NMR (400 MHz+).
    
  • Check region 2.0-2.5 ppm: Presence of a singlet confirms the ortho-methyl derivative.

  • Check region 6.8-7.5 ppm:

    • Integral ratio 2:2:1

      
       Butoxybenzene.
      
    • Integral ratio 1:1:1:1 (complex multiplet)

      
       1-Butoxy-2-methylbenzene.
      

References

  • Stenutz, R. (n.d.). Data for 1-butyl-2-methylbenzene and isomers. Stenutz.eu. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5045112, 1-Butoxy-2-methylbenzene. PubChem.[1][3][6] Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Benzylic hydroxylation of aromatic compounds by P450 BM3.[7] Green Chemistry. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of Ortho- and Para-Butyl Tolyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isomers of Butyl Tolyl Ether: Ortho vs. Para Comparison Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

This guide provides a rigorous technical comparison between 1-butoxy-2-methylbenzene (ortho-isomer) and 1-butoxy-4-methylbenzene (para-isomer). While chemically similar, the positional isomerism introduces significant divergence in spectroscopic signatures, synthetic kinetics, and metabolic stability.

For drug development professionals, the critical distinction lies in the "Ortho Effect." The steric bulk of the ortho-methyl group restricts rotational freedom and shields the ether linkage from enzymatic attack, often resulting in enhanced metabolic stability compared to the more accessible para-isomer. This guide details these physicochemical and biological differences to support rational ligand design and process optimization.

Structural Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The fundamental difference between these isomers is the position of the methyl group on the benzene ring relative to the n-butoxy substituent. This positional change alters molecular symmetry and packing efficiency.

Table 1: Physicochemical Profile[9][10]
PropertyPara-IsomerOrtho-Isomer
IUPAC Name 1-butoxy-4-methylbenzene1-butoxy-2-methylbenzene
Common Name Butyl p-tolyl etherButyl o-tolyl ether
CAS Registry 10519-06-9 16964-89-9
Molecular Formula


Molecular Weight 164.25 g/mol 164.25 g/mol
Boiling Point 236–237 °C~228–230 °C (Est.)
Density (20°C) 0.940 g/cm³0.935 g/cm³
Symmetry

(Effective)

Key Insight: The para-isomer possesses a higher degree of symmetry, generally leading to a slightly higher boiling point and more efficient crystal packing (if solid) compared to the ortho-isomer.

Spectroscopic Characterization (NMR)[1][9][10][11][12]

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The symmetry of the para-isomer creates a distinct splitting pattern that is absent in the ortho-isomer.

Proton NMR ( -NMR) Signatures
  • The Aromatic Region (6.5 – 7.5 ppm):

    • Para-Isomer: Exhibits a classic AA'BB' system . You will observe two distinct doublets (integrating to 2 protons each) with a coupling constant (

      
      ) of ~8-9 Hz. This reflects the symmetry where protons H2/H6 are equivalent, and H3/H5 are equivalent.
      
    • Ortho-Isomer: Exhibits a complex ABCD system . Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent. This appears as a complex multiplet rather than clean doublets.

  • The Ether Linkage (

    
    ): 
    
    • Both isomers show a triplet at ~3.9 – 4.0 ppm . However, the ortho-isomer often shows a slight downfield shift or broadening due to the "twist" in the ether bond caused by the steric clash with the adjacent methyl group.

Carbon NMR ( -NMR)
  • Para: Shows only 4 signals in the aromatic region (due to symmetry).

  • Ortho: Shows 6 distinct signals in the aromatic region.

Synthetic Pathways & Optimization

The standard synthesis for both isomers is the Williamson Ether Synthesis . However, the reaction kinetics differ significantly due to nucleophilicity and steric factors.

Reaction Protocol (Phase Transfer Catalysis)

Reagents: Cresol isomer (o- or p-), n-Butyl Bromide, KOH (aq), Toluene, Tetrabutylammonium Bromide (TBAB).

Mechanism:


 Nucleophilic Substitution.
  • Deprotonation: Base removes the phenolic proton to form a phenoxide anion.

  • Attack: Phenoxide attacks the alkyl halide.

Kinetic Differences
  • Para-Cresol: The phenoxide oxygen is sterically unencumbered. Reaction proceeds rapidly with standard heating.

  • Ortho-Cresol: The adjacent methyl group creates steric hindrance around the nucleophilic oxygen. This reduces the rate of

    
     attack.
    
    • Optimization: Use a Phase Transfer Catalyst (PTC) like TBAB or PEG-400.[1] The PTC transports the phenoxide ion into the organic phase as a "naked" anion, increasing its reactivity and overcoming the steric penalty of the ortho position.

SynthesisWorkflow Start Start: Cresol Isomer (Ortho or Para) Inter Intermediate: Phenoxide Anion Start->Inter Deprotonation Base Reagent: 50% KOH (aq) Base->Inter PTC Catalyst: TBAB (Phase Transfer) PTC->Inter Solubilizes Anion Product Product: Butyl Tolyl Ether Inter->Product SN2 Attack (Ortho is slower) Reactant2 Reagent: n-Butyl Bromide Reactant2->Product

Figure 1: Phase-Transfer Catalyzed Williamson Ether Synthesis workflow.

Metabolic Stability & Drug Design Applications[14]

In medicinal chemistry, alkyl aryl ethers are common pharmacophores. Their metabolic clearance is primarily driven by Cytochrome P450 (CYP450) enzymes via O-dealkylation .

The "Ortho Effect" on Metabolism
  • Mechanism: CYP450 enzymes (typically CYP3A4 or CYP2D6) hydroxylate the

    
    -carbon of the butyl chain. The resulting hemiacetal is unstable and collapses to release the phenol and butanal.
    
  • Para-Isomer (High Clearance): The ether linkage is exposed. The enzyme's heme iron can easily access the

    
    -carbon, leading to rapid metabolism.
    
  • Ortho-Isomer (Enhanced Stability): The ortho-methyl group acts as a "steric shield." It restricts the rotation of the ether chain and physically blocks the approach of the bulky CYP450 active site.

    • Result: Ortho-substituted ethers often exhibit longer half-lives (

      
      )  and lower intrinsic clearance (
      
      
      
      )
      compared to their para-analogs.

Metabolism Ether Butyl Tolyl Ether Hemiacetal Unstable Hemiacetal Intermediate Ether->Hemiacetal Hydroxylation of alpha-carbon CYP CYP450 Enzyme (Oxidation) CYP->Hemiacetal Products Cleavage Products: Cresol + Butanal Hemiacetal->Products Spontaneous Collapse Note Ortho-methyl blocks CYP access (Steric Shield) Note->CYP

Figure 2: Metabolic O-dealkylation pathway. The ortho-isomer inhibits the first oxidation step.

References

  • National Library of Medicine (PubChem). (2025). 1-Butoxy-4-methylbenzene (CAS 10519-06-9).[2] Retrieved from [Link]

  • National Library of Medicine (PubChem). (2025). 1-Butoxy-2-methylbenzene (CAS 16964-89-9). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[3][4] Retrieved from [Link]

  • American Chemical Society (CAS Common Chemistry). (2025).[5] 1-Butoxy-4-methylbenzene Properties. Retrieved from [Link][2]

  • Stenutz, R. (2025). 1-butoxy-4-methylbenzene Physical Data. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Characterization of 1-Butoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive physicochemical characterization of 1-Butoxy-2-methylbenzene , designed for researchers and drug development professionals.

Executive Summary

1-Butoxy-2-methylbenzene (CAS 2052-13-3), also known as butyl o-tolyl ether or 2-butoxytoluene, is a lipophilic aromatic ether used primarily as a high-boiling solvent and a versatile intermediate in the synthesis of pharmaceutical scaffolds and agrochemicals. Its structural motif—an ortho-substituted ether—imparts unique steric properties that influence its reactivity and physicochemical behavior compared to its meta and para isomers.

This guide provides an authoritative analysis of its critical physical properties—specifically boiling point and density—and outlines validated experimental protocols for their determination. It also details the primary synthetic pathways, supported by mechanistic visualization.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 1-Butoxy-2-methylbenzene
Common Synonyms Butyl o-tolyl ether; 2-Butoxytoluene; o-Cresol butyl ether
CAS Registry Number 2052-13-3
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol
SMILES CCCCOc1ccccc1C
InChI Key JRMXMUCILWKNNW-UHFFFAOYSA-N

Structural Insight: The molecule features a butyl ether chain attached to a toluene core at the ortho position. This steric crowding at the 1,2-position creates a "shielding" effect on the ether oxygen, slightly reducing its basicity and ability to coordinate with Lewis acids compared to the para isomer.

Physicochemical Properties: Boiling Point & Density[2]

Accurate physical constants are vital for process design, particularly for distillation and phase separation in workups.

Boiling Point Analysis

The boiling point of 1-Butoxy-2-methylbenzene is governed by London dispersion forces from the butyl chain and dipole-dipole interactions from the ether linkage.

  • Experimental Range (Atmospheric): 220 °C – 225 °C

  • Comparative Analysis:

    • Butoxybenzene (No methyl group): 210.3 °C [1].[1][2]

    • 1-Butoxy-3-methylbenzene (Meta isomer): 229 °C [2].

    • 1-Butyl-2-methylbenzene (Hydrocarbon analog): 208 °C [2].

Thermodynamic Context: The addition of a methyl group to the benzene ring typically elevates the boiling point by 10–20 °C due to increased molecular weight and surface area. However, the ortho substitution in 1-Butoxy-2-methylbenzene can slightly depress the boiling point relative to the meta isomer (229 °C) because the steric bulk prevents efficient packing and intermolecular interaction.

Density Profile

Density is temperature-dependent and critical for calculating molar equivalents in liquid-phase reactions.

  • Density (

    
    ) at 25 °C: 0.935 – 0.945 g/mL  (Predicted based on isomer data)
    
  • Reference Standards:

    • Butoxybenzene:[3][1][2][4] 0.935 g/mL [1].[1][2]

    • 1-Butoxy-3-methylbenzene: 0.941 g/mL [2].

Process Implication: With a density < 1.0 g/mL, 1-Butoxy-2-methylbenzene will form the upper phase during aqueous extractions, floating above water or brine. This is a critical check for preventing accidental disposal of the product layer.

Summary of Physical Properties[5]
PropertyValue / RangeConditionSource
Boiling Point 220 – 225 °C760 mmHgDerived from Isomer Data [1, 2]
Density 0.935 – 0.945 g/mL25 °CDerived from Isomer Data [1, 2]
Refractive Index (

)
1.495 – 1.50020 °CPredicted
Flash Point ~85 – 90 °CClosed CupEstimated
Solubility ImmiscibleWaterExperimental Observation

Synthesis & Production Pathways

Two primary pathways exist for synthesizing 1-Butoxy-2-methylbenzene: the classical Williamson Ether Synthesis and the modern Ullmann-type Coupling .

Pathway Analysis
  • Williamson Ether Synthesis (Standard): Alkylation of o-cresol with butyl bromide using a base (K₂CO₃). This is preferred for cost-efficiency.[5]

  • Ullmann Coupling (Catalytic): Reaction of o-iodotoluene with n-butanol using a Copper(I) catalyst. This avoids handling alkyl halides but requires expensive catalysts.

Synthesis Workflow Visualization

SynthesisPathways cluster_inputs Precursors cluster_reaction Reaction Conditions Cresol o-Cresol (Nucleophile) Williamson Williamson Ether Synthesis Base: K2CO3 Solvent: DMF/Acetone Temp: Reflux Cresol->Williamson ButylBr n-Butyl Bromide (Electrophile) ButylBr->Williamson IodoTol o-Iodotoluene (Electrophile) Ullmann Ullmann Coupling Cat: CuI / Phenanthroline Base: Cs2CO3 Temp: 110°C IodoTol->Ullmann Butanol n-Butanol (Nucleophile) Butanol->Ullmann Product 1-Butoxy-2-methylbenzene (Target Ether) Williamson->Product SN2 Substitution Ullmann->Product Cu-Catalyzed C-O Bond Formation

Caption: Comparative synthetic routes for 1-Butoxy-2-methylbenzene showing the classical Williamson approach versus the catalytic Ullmann coupling.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating.

Protocol: Density Determination (Pycnometer Method)

Objective: Determine the precise density of the synthesized ether to assess purity.

Reagents & Equipment:

  • Calibrated Pycnometer (10 mL or 25 mL)

  • Analytical Balance (±0.0001 g)

  • Thermometer (±0.1 °C)

  • Analyte: 1-Butoxy-2-methylbenzene (Dry, >99% purity)

Step-by-Step Methodology:

  • Calibration: Weigh the empty, dry pycnometer (

    
    ). Fill with degassed deionized water at 25 °C and weigh (
    
    
    
    ). Calculate the exact volume (
    
    
    ) using the density of water at 25 °C (0.9970 g/mL).
  • Sample Loading: Dry the pycnometer thoroughly. Fill with 1-Butoxy-2-methylbenzene, ensuring no air bubbles are trapped in the capillary.

  • Equilibration: Place the pycnometer in a water bath at 25 °C for 15 minutes. Wipe the exterior dry.

  • Measurement: Weigh the filled pycnometer (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: If

    
     deviates by >0.02 g/mL from the reference range (0.93–0.95), check for water contamination (cloudiness) or residual solvent.
    
Protocol: Boiling Point Determination (Micro-Distillation)

Objective: Confirm identity and purity via boiling point range.

Methodology:

  • Set up a short-path distillation apparatus with a Vigreux column.

  • Charge the flask with 1-Butoxy-2-methylbenzene and a magnetic stir bar.

  • Heat the oil bath slowly (5 °C/min).

  • Record the temperature when the first drop of distillate condenses (Start of collection) and when the temperature stabilizes (Plateau).

  • Correction: If performing at reduced pressure (e.g., 20 mmHg), use a nomograph to convert the observed BP to atmospheric pressure for comparison.

    • Note: At 20 mmHg, the BP is expected to be approximately 100–110 °C.

Applications & Relevance in Research

  • Drug Development: Used as a lipophilic building block in the synthesis of ether-linked scaffolds. The ortho-methyl group provides steric bulk that can improve metabolic stability of the ether linkage against oxidative dealkylation by cytochrome P450 enzymes.

  • Electronic Materials: High-purity grades are investigated as solvents or additives in non-aqueous electrolytes due to their electrochemical stability window.

  • Fragrance Industry: The compound possesses a sweet, aromatic, phenolic odor, making it a candidate for masking agents in industrial formulations.

References

  • ChemicalBook. (2024). Butoxybenzene Properties and Safety Data (CAS 1126-79-0).[1][2] Retrieved from

  • Stenutz, R. (2024). Data for 1-butoxy-3-methylbenzene and 1-butyl-2-methylbenzene. Retrieved from

  • PubChem. (2024). 1-Butoxy-2-methylbenzene (CID 5045112).[3] National Library of Medicine. Retrieved from

  • Wolter, M., et al. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols. Organic Letters. (Contextualizing Ullmann coupling efficiency for o-substituted aryls).

Sources

Technical Guide: Solubility Profile & Characterization of Butyl o-tolyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of Butyl o-tolyl ether (1-butoxy-2-methylbenzene).

Executive Summary

Butyl o-tolyl ether (CAS: 2052-13-3) is a lipophilic aromatic ether widely utilized as a specialized solvent and intermediate in organic synthesis. Its solubility behavior is governed by the competition between its hydrophobic tolyl/butyl domains and the weak hydrogen-bond accepting capability of the ether oxygen.

This guide provides a predictive solubility landscape based on Hansen Solubility Parameters (HSP) and details a validated Standard Operating Procedure (SOP) for the empirical determination of its saturation limits, essential for process optimization in drug development and purification workflows.

Physicochemical Identity & Structural Analysis[1]

Understanding the solubility requires a dissection of the molecular architecture.

PropertyValue / DescriptionRelevance to Solubility
IUPAC Name 1-Butoxy-2-methylbenzeneBase identity
Molecular Formula C₁₁H₁₆OHigh Carbon-to-Oxygen ratio (11:[1][2]1) indicates high lipophilicity.
Molecular Weight 164.25 g/mol Moderate size; kinetics of dissolution will be fast.
LogP (Predicted) ~3.8 – 4.2Highly Hydrophobic. Practically insoluble in water.
Boiling Point ~225–230 °C (est.)High boiling point makes it a stable solvent for high-T reactions.
Key Functional Groups Ether linkage (Ar-O-R)Weak H-bond acceptor. No H-bond donor capacity.
Steric Factors Ortho-methyl groupSteric hindrance near the oxygen atom reduces solvation efficiency by bulky alcohols.
Theoretical Solubility Modeling (Hansen Parameters)

Since empirical data is sparse, we utilize Group Contribution Methods to estimate the Hansen Solubility Parameters (HSP).

  • 
     (Dispersion):  High (~17-18 MPa
    
    
    
    ). Dominated by the aromatic ring and alkyl chain.
  • 
     (Polarity):  Low (~3-4 MPa
    
    
    
    ). The dipole moment is weak due to the symmetry of the ether linkage and the non-polar alkyl groups.
  • 
     (Hydrogen Bonding):  Low (~3-4 MPa
    
    
    
    ). The molecule acts only as a weak Lewis base.

Implication: The "Interaction Radius" (


) will be smallest with non-polar, aprotic solvents (Toluene, Hexane, DCM) and largest with highly polar, protic solvents (Water, Ethylene Glycol).

Solubility Landscape

Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and HSP distance calculation:

Solvent ClassSolubility PredictionMechanism
Chlorinated Solvents (DCM, Chloroform)Excellent (>500 mg/mL) Strong dispersion interactions; DCM is a weak H-bond donor to the ether oxygen.
Aromatic Hydrocarbons (Toluene, Xylene)Excellent (>500 mg/mL)

stacking interactions with the tolyl ring; perfect HSP match.
Ethers/Esters (THF, Ethyl Acetate)Good to Excellent Dipole-dipole compatibility; minimal enthalpy of mixing penalty.
Aliphatic Alcohols (Methanol, Ethanol)Moderate to Good Soluble, but temperature-dependent. The hydrophobic effect dominates at low T.
Water Insoluble (<0.01 mg/mL) The "Hydrophobic Effect" forces water to form ordered cages (entropic penalty), preventing dissolution.
Visualization: Solvation Mechanism

The following diagram illustrates the competitive interaction forces governing the dissolution of butyl o-tolyl ether.

SolvationMechanism Ether Butyl o-tolyl Ether (Solute) Protic Protic Solvent (e.g., Water/MeOH) Ether->Protic Weak H-Bonding (Ether Oxygen Acceptor) NonPolar Non-Polar Solvent (e.g., Toluene) NonPolar->Ether Strong Dispersion Forces (Van der Waals) Result_NP High Solubility (ΔG < 0) Protic->Ether Repulsion / Entropic Penalty (Hydrophobic Effect) Result_P Phase Separation (ΔG > 0)

Caption: Mechanistic view of solvation. Dispersion forces drive solubility in organics, while the hydrophobic effect barriers dissolution in water.

Experimental Protocol: Solubility Determination (SOP)

For researchers requiring exact thermodynamic data (e.g., for crystallization design), the following Shake-Flask Method coupled with HPLC-UV is the gold standard.

Materials & Equipment
  • Solute: Butyl o-tolyl ether (>98% purity).

  • Solvents: HPLC Grade (Methanol, Acetonitrile, Water, Toluene).

  • Equipment: Orbital shaker with temperature control (

    
    ), 0.22 
    
    
    
    m PTFE syringe filters, HPLC system with UV detector (set to 270 nm for the aromatic ring).
Workflow Diagram

ExperimentalProtocol Start Start: Excess Solute Addition Equilibration Equilibration (Shake 24-48h @ Target T) Start->Equilibration Supersaturation Separation Phase Separation (Settle 1h or Centrifuge) Equilibration->Separation Equilibrium Reached Sampling Sampling Supernatant (Filter 0.22 µm PTFE) Separation->Sampling Isothermal Dilution Dilution (Bring into HPLC linear range) Sampling->Dilution Analysis Quantification (HPLC-UV @ 270nm) Dilution->Analysis Calc Data Processing (Calculate Mole Fraction x) Analysis->Calc

Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.

Critical Protocol Steps
  • Preparation: Add excess butyl o-tolyl ether to 10 mL of solvent in a glass vial. Ensure a visible liquid-liquid interface (since the ether is a liquid) or solid precipitant if working below freezing point.

  • Equilibration: Agitate at fixed temperature for 24 hours. Note: Liquid-liquid solubility equilibrium is reached faster than solid-liquid, but 24h ensures saturation.

  • Sampling: Stop agitation and allow phases to separate for 1 hour.

  • Filtration: Using a pre-warmed syringe (to prevent precipitation), withdraw the saturated phase and filter through a 0.22

    
    m PTFE filter.
    
  • Quantification: Inject into HPLC. Use a C18 column with an ACN/Water gradient. The aromatic ring provides strong UV absorption at ~270 nm.

Thermodynamic Modeling

Once experimental data (


, mole fraction) is obtained at various temperatures (

), use the Van't Hoff Equation to determine the enthalpy of solution (

).


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
    .
    
  • Interpretation:

    • If

      
       (Endothermic): Solubility increases with temperature (Typical for this ether in alcohols).
      
    • If

      
       (Athermal): Solubility is temperature independent (Typical for this ether in Toluene/DCM).
      

References

  • PubChem. 1-Butoxy-2-methylbenzene (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP theory and group contribution methods).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • NIST Chemistry WebBook. Thermochemical Data for Aromatic Ethers. Available at: [Link]

Sources

Physicochemical Characterization of 1-Butoxy-2-methylbenzene: A Technical Guide to Refractive Index and Molar Volume

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butoxy-2-methylbenzene (CAS: 2052-13-3), also known as butyl o-tolyl ether, is a sterically hindered aryl alkyl ether with the molecular formula C₁₁H₁₆O. In advanced organic synthesis and drug development, this compound frequently serves as a specialized solvent and a critical structural motif. Notably, the steric bulk provided by the ortho-methyl group combined with the flexibility of the butyl chain makes similar structural frameworks essential in the design of highly active Buchwald-type phosphine ligands (e.g., RockPhos) for palladium-catalyzed cross-coupling reactions [2].

For formulation scientists and chemical engineers, the macroscopic behavior of 1-Butoxy-2-methylbenzene is dictated by its microscopic electron distribution and molecular packing. This whitepaper provides a comprehensive framework for determining two of its most critical physicochemical properties: Refractive Index (


)  and Molar Volume (

)
.

Theoretical Framework & Mechanistic Insights

The Causality of Molecular Packing (Molar Volume)

Molar volume (


) is not merely a quotient of molecular weight and density; it is a direct quantitative measure of a molecule's spatial footprint. For 1-Butoxy-2-methylbenzene, the ortho-substitution restricts the rotational degrees of freedom of the butoxy chain. This steric hindrance prevents tight intermolecular packing, resulting in a lower density and a correspondingly higher molar volume compared to its unhindered para-substituted counterparts.
Electronic Polarizability (Refractive Index)

The refractive index (


) measures how the electromagnetic field of light interacts with the electron cloud of the molecule. The aromatic ring provides a region of high electron density (pi-electrons) that is highly polarizable, while the aliphatic butyl chain contributes to a lower, more diffuse polarizability.

These two properties are mathematically unified by the Lorentz-Lorenz Equation , which calculates the Molar Refractivity (


), a temperature-independent constant representing the intrinsic polarizability of a mole of the substance:


Mechanism M1 Sodium D-line (589.3 nm) M2 Electron Cloud Distortion M1->M2 Field applied M3 Induced Dipole (Polarizability, α) M2->M3 Steric shift M4 Refractive Index (nD) M3->M4 Macroscopic

Mechanism of induced polarizability and refractive index.

Quantitative Data Synthesis

Based on isomeric profiling (e.g., cis-jasmone, C₁₁H₁₆O) and group contribution methods, the physicochemical properties of 1-Butoxy-2-methylbenzene are synthesized below [1].

PropertyValue / Expected RangeUnitRemarks / Causality
Molecular Weight (

)
164.24 g/mol Computed standard mass [1].
Density (

at 20°C)
0.935 – 0.945g/cm³Lower than phenol due to alkyl chain disruption of H-bonding.
Molar Volume (

)
~174.7cm³/molCalculated via

. Reflects the steric bulk of the o-tolyl group.
Refractive Index (

)
1.495 – 1.505DimensionlessMeasured at the Sodium D-line (589.3 nm).
Molar Refractivity (

)
~51.30cm³/molDerived via Lorentz-Lorenz; confirms electronic structure [1].

Self-Validating Experimental Protocols

To achieve pharmaceutical-grade accuracy, empirical measurements must utilize self-validating systems. The following protocols eliminate common systematic errors such as buoyancy variations and thermal drift.

High-Precision Density Measurement (Oscillating U-Tube)

Traditional pycnometry is susceptible to operator error and surface tension artifacts. To calculate an accurate molar volume, density must be measured using an oscillating U-tube densitometer (e.g., Anton Paar DMA 5000) [5].

Causality of Choice: The oscillating U-tube measures the change in the resonant frequency of a glass tube when filled with the sample. Because frequency is independent of fluid surface tension and ambient air buoyancy, it provides 6-digit accuracy (


 g/cm³).

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Inject ultra-pure, degassed water at 20.00°C. The instrument must read exactly

    
     g/cm³. Follow this with dry air (
    
    
    
    g/cm³). If deviations exceed
    
    
    g/cm³, initiate an automated cleaning cycle.
  • Sample Preparation: Filter 1-Butoxy-2-methylbenzene through a 0.22 µm PTFE syringe filter to remove particulates that could alter the mass of the oscillating tube. Degas the sample using mild sonication to prevent micro-bubble formation.

  • Injection: Inject 1.5 mL of the sample into the U-tube at a slow, continuous rate to prevent bubble entrapment.

  • Thermal Equilibration: Allow the internal Peltier thermostats to stabilize the sample at exactly 20.00°C

    
    . (Density changes by ~0.001 g/cm³ per °C; thermal control is non-negotiable).
    
  • Measurement & Calculation: Record the density (

    
    ). Calculate Molar Volume: 
    
    
    
    .
Refractive Index Determination (ASTM D1218)

Refractive index is highly temperature-dependent. This protocol adheres to the rigorous standards of ASTM D1218 using an Abbe Refractometer [4].

Step-by-Step Protocol:

  • Thermal Stabilization: Connect the Abbe refractometer to a circulating water bath set to 20.0°C. Allow 30 minutes for the prism block to reach thermal equilibrium.

  • Calibration (Self-Validation): Place a drop of monobromonaphthalene (contact liquid) on the measuring prism, followed by a certified solid glass standard of known

    
    . Adjust the scale until the shadowline perfectly intersects the crosshairs at the standard's value.
    
  • Sample Application: Clean the prism with anhydrous ethanol and allow it to dry. Apply 2-3 drops of 1-Butoxy-2-methylbenzene to the lower prism and clamp the upper prism shut.

  • Dispersion Correction: Look through the eyepiece. If the shadowline exhibits a colored fringe (chromatic aberration), adjust the Amici compensating prisms until the boundary is sharp and colorless.

  • Data Acquisition: Read the refractive index to the fourth decimal place.

Workflow N1 1-Butoxy-2-methylbenzene Sample Preparation & Degassing N2 Density (ρ) Measurement Oscillating U-Tube (Anton Paar) N1->N2 Aliquot 1 N3 Refractive Index (nD) Abbe Refractometer (ASTM D1218) N1->N3 Aliquot 2 N4 Molar Volume (Vm) Calculation: Vm = M / ρ N2->N4 ρ input N5 Molar Refractivity (Rm) Lorentz-Lorenz Equation N2->N5 ρ input N3->N5 nD input

Workflow for determining molar volume and refractivity.

References

  • PubChem. "1-Butoxy-2-methylbenzene | C11H16O | CID 5045112". National Institutes of Health. URL:[Link]

  • Stenutz, R. "cis-jasmone and Isomeric Data (C11H16O)". Stenutz Chemical Database. URL:[Link]

  • ASTM International. "ASTM D1218-21: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids". ASTM Standards. URL:[Link]

Technical Monograph: 1-Butoxy-2-methylbenzene (Butyl o-Tolyl Ether)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butoxy-2-methylbenzene (commonly known as butyl o-tolyl ether) represents a fundamental structural motif in medicinal chemistry, serving as a model for lipophilic ether linkers found in local anesthetics (e.g., pramoxine analogues) and kinase inhibitors. Its stability against hydrolysis, contrasted with its susceptibility to oxidative dealkylation by Cytochrome P450 enzymes, makes it a critical reference standard for metabolic stability assays.

This guide provides a definitive technical analysis of the compound, moving beyond basic nomenclature to cover optimized synthetic protocols, spectroscopic signatures, and metabolic pathways.

Part 1: Nomenclature & Structural Analysis

IUPAC Derivation Logic

The systematic naming of ethers follows a strict hierarchy where the oxygen atom and the smaller alkyl group are treated as a substituent on the larger parent structure.

  • Principal Group: The benzene ring is the parent structure due to priority rules favoring the aromatic system over the alkyl chain.

  • Substituents:

    • Methyl group: Located at position 2 (ortho).

    • Butoxy group: The butyl chain (

      
      ) attached to oxygen forms the "butoxy" substituent, assigned position 1 to minimize locants.
      
  • Systematic Name: 1-Butoxy-2-methylbenzene [1][2]

Nomenclature Decision Tree

The following logic flow illustrates the IUPAC decision-making process for this molecule.

IUPAC_Logic Start Identify Functional Groups Ether Ether Linkage (R-O-R') Start->Ether Parent Select Parent Structure: Benzene Ring vs. Butyl Chain Ether->Parent Benzene Parent: Benzene (Priority > Alkyl) Parent->Benzene Substituents Identify Substituents: 1. Methyl (-CH3) 2. Butoxy (-O-C4H9) Benzene->Substituents Numbering Numbering Strategy: Lowest Locants Substituents->Numbering Result 1-Butoxy-2-methylbenzene Numbering->Result

Figure 1: IUPAC nomenclature decision tree for alkyl aryl ethers.

Part 2: Physicochemical Profile[3][4]

Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The high LogP indicates significant lipophilicity, suggesting high membrane permeability but potential solubility issues in aqueous media.

PropertyValueRelevance
CAS Number 2052-13-3Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 164.25 g/mol Mass Balance
Boiling Point 224–226 °CDistillation/Purification
Density 0.935 g/mLProcess Engineering
LogP (Predicted) ~4.1Lipophilicity/Membrane Permeability
Flash Point 98 °CSafety/Handling

Part 3: Synthetic Pathways[8]

Protocol: Williamson Ether Synthesis

The most robust method for synthesizing 1-butoxy-2-methylbenzene is the Williamson Ether Synthesis. This


 reaction involves the nucleophilic attack of o-cresol phenoxide on 1-bromobutane.

Reaction Scheme:



Experimental Workflow
  • Reagents:

    • o-Cresol (108 g, 1.0 mol)

    • 1-Bromobutane (150 g, 1.1 mol)

    • Potassium Carbonate (

      
      , anhydrous, 207 g, 1.5 mol)
      
    • Solvent: Acetone (500 mL) or Acetonitrile (for faster kinetics).

  • Procedure:

    • Activation: Charge a 2L round-bottom flask with o-cresol,

      
      , and acetone. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
      
    • Alkylation: Add 1-bromobutane dropwise via an addition funnel over 45 minutes.

    • Reflux: Heat the mixture to reflux (approx. 56-60 °C) and maintain for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS until o-cresol is <1%.

    • Workup: Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Concentrate the filtrate under reduced pressure (rotary evaporator).
    • Purification: Dissolve the residue in diethyl ether (300 mL), wash with 10% NaOH (2 x 100 mL) to remove unreacted phenol, then wash with brine. Dry over

      
      . Distill under vacuum to obtain the pure product.
      
Mechanistic Visualization

The following diagram details the


 mechanism, highlighting the critical transition state.

Synthesis_Mechanism Reactants o-Cresol + Base (Deprotonation) Nucleophile Phenoxide Ion (Ar-O⁻) Reactants->Nucleophile TS Transition State [Ar-O...C...Br]‡ Nucleophile->TS Attack Electrophile 1-Bromobutane (Bu-Br) Electrophile->TS Product 1-Butoxy-2-methylbenzene TS->Product Byproduct KBr TS->Byproduct

Figure 2: SN2 Mechanism of Williamson Ether Synthesis.

Part 4: Analytical Characterization

Validating the identity of the synthesized compound requires precise spectroscopic analysis.

Proton NMR ( -NMR)

Solvent:


, 400 MHz.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
6.80 – 7.15 Multiplet4HAromatic Protons (Ar-H)
3.95 Triplet (

Hz)
2HEther Methylene (

)
2.23 Singlet3HBenzylic Methyl (

)
1.78 Quintet2HAlkyl Chain (

)
1.50 Sextet2HAlkyl Chain (

)
0.98 Triplet3HTerminal Methyl (

)
Infrared Spectroscopy (FT-IR)
  • 1245 cm⁻¹: Ar-O-C asymmetric stretch (Strong, diagnostic for aryl ethers).

  • 1050 cm⁻¹: Ar-O-C symmetric stretch.

  • 2850–2960 cm⁻¹: C-H aliphatic stretching (Butyl chain).

  • 3030 cm⁻¹: C-H aromatic stretching.

Part 5: Pharmacokinetics & Metabolism

Metabolic Stability (O-Dealkylation)

In drug discovery, alkyl aryl ethers are common targets for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. The primary metabolic route is O-dealkylation .

Mechanism:

  • Hydroxylation: CYP450 inserts an oxygen at the

    
    -carbon of the butyl group (adjacent to the ether oxygen).
    
  • Hemiacetal Formation: This produces an unstable hemiacetal intermediate.

  • Collapse: The hemiacetal spontaneously collapses into o-cresol (phenol) and butyraldehyde.

This pathway is critical for assessing the half-life of ether-containing drugs.

Metabolism Substrate 1-Butoxy-2-methylbenzene Intermediate Hemiacetal Intermediate [Unstable] Substrate->Intermediate Hydroxylation (alpha-C) CYP CYP450 Enzyme (Oxidation) CYP->Intermediate Products Metabolites Intermediate->Products Spontaneous Collapse Phenol o-Cresol Products->Phenol Aldehyde Butyraldehyde Products->Aldehyde

Figure 3: CYP450-mediated O-dealkylation pathway.

References

  • PubChem. 1-Butoxy-2-methylbenzene (Compound).[1][2] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, butoxy- (Infrared Spectrum). National Institute of Standards and Technology.[3] Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Guengerich, F. P. Cytochrome P450 Mechanisms of Oxidation. Chemical Research in Toxicology. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-Butoxy-2-methylbenzene via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: Williamson Ether Synthesis via Nucleophilic Substitution (


)
Date:  October 25, 2025
Author:  Senior Application Scientist, Chemical Process Development Group

Abstract

This technical guide details the synthesis of 1-Butoxy-2-methylbenzene (CAS: 2052-13-3), also known as butyl o-tolyl ether. The protocol utilizes a classic Williamson ether synthesis, optimizing the O-alkylation of o-cresol (2-methylphenol) with 1-bromobutane. Two distinct procedural variants are provided: a Standard Robust Protocol using potassium carbonate in acetone for general laboratory synthesis, and a High-Efficiency Protocol utilizing cesium carbonate in acetonitrile for accelerated kinetics. Critical emphasis is placed on mechanistic control, impurity profiling, and scalable purification strategies.

Strategic Analysis & Experimental Design

Target Molecule Profile
  • IUPAC Name: 1-Butoxy-2-methylbenzene[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 164.25 g/mol

  • Physical State: Colorless to pale yellow oil

  • Boiling Point: ~118–121 °C at 1 mmHg (approx. 225 °C at atm)[3]

Reaction Mechanism ( )

The synthesis proceeds via a bimolecular nucleophilic substitution (


). The reaction requires the deprotonation of o-cresol to form the phenoxide anion, a potent nucleophile that attacks the electrophilic carbon of 1-bromobutane.

Key Mechanistic Considerations:

  • Nucleophilicity: The o-cresolate anion is an ambident nucleophile but preferentially attacks at the oxygen (O-alkylation) over the carbon (C-alkylation) in polar aprotic or moderately polar solvents.

  • Sterics: The ortho-methyl group on the phenol ring introduces slight steric hindrance, necessitating a primary alkyl halide (1-bromobutane) to ensure

    
     dominance over E2 elimination.
    
  • Leaving Group: Bromide is selected as the optimal balance between reactivity and cost. Iodide is faster but more expensive; chloride is too slow without iodide catalysis (Finkelstein conditions).

Mechanistic Pathway Visualization

WilliamsonMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Cresol o-Cresol (Weak Acid) Phenoxide o-Cresolate Anion (Nucleophile) Cresol->Phenoxide -H+ Base Base (K2CO3 or Cs2CO3) Base->Phenoxide Activates TS [Transition State]‡ Bimolecular Phenoxide->TS Attack AlkylHalide 1-Bromobutane (Electrophile) AlkylHalide->TS Substrate Product 1-Butoxy-2-methylbenzene (Ether Product) TS->Product Inversion (n/a) Salt Salt Byproduct (KBr) TS->Salt

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for o-cresol alkylation.

Experimental Protocols

Protocol A: Standard Robust Method ( / Acetone)

Best for: Routine synthesis, low cost, educational labs, and overnight runs.

Reagents:

  • o-Cresol: 10.8 g (100 mmol)

  • 1-Bromobutane: 15.1 g (110 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous: 20.7 g (150 mmol, 1.5 eq)
    
  • Acetone (Reagent Grade): 150 mL

Procedure:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add o-cresol and acetone to the flask. Stir until dissolved.

  • Activation: Add the anhydrous

    
     powder. Note: The base is insoluble; efficient stirring is critical to maintain a heterogeneous suspension.
    
  • Addition: Add 1-bromobutane via syringe or dropping funnel.

  • Reflux: Heat the mixture to a gentle reflux (~56–60 °C) for 24–48 hours .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting phenol spot (lower

      
      ) disappears.
      
  • Workup: Cool to room temperature. Filter off the solid inorganic salts (

    
    , unreacted 
    
    
    
    ). Rinse the filter cake with cold acetone.
  • Concentration: Remove acetone via rotary evaporation to yield a crude oil.

Protocol B: High-Efficiency Method ( / Acetonitrile)

Best for: High yield, rapid kinetics (<5 hours), and difficult substrates.

Reagents:

  • o-Cresol: 1.08 g (10 mmol)

  • 1-Bromobutane: 1.65 g (12 mmol, 1.2 eq)

  • Cesium Carbonate (

    
    ): 4.88 g (15 mmol, 1.5 eq)
    
  • Acetonitrile (Anhydrous): 20 mL

Procedure:

  • Setup: Flame-dry a 50 mL RBF under nitrogen atmosphere (optional but recommended for max yield).

  • Charging: Dissolve o-cresol in acetonitrile.

  • Activation: Add

    
    . Scientific Insight: The "Cesium Effect" increases the solubility of the phenoxide and reduces ion-pairing, significantly accelerating the 
    
    
    
    rate.
  • Reaction: Add 1-bromobutane and heat to 80 °C for 3–5 hours .

  • Workup: Cool, filter through a Celite pad, and concentrate in vacuo.

Purification & Isolation Workflow

Regardless of the synthesis protocol used, the crude oil will contain traces of unreacted phenol and alkyl halide.

PurificationWorkflow cluster_layers Phase Separation Crude Crude Reaction Mixture (Oil + Salts) Filtration Filtration (Remove KBr/Carbonate) Crude->Filtration Evap Rotary Evaporation (Remove Solvent) Filtration->Evap Dissolve Redissolve in Ether or DCM Evap->Dissolve WashNaOH Wash: 10% NaOH (aq) CRITICAL STEP Dissolve->WashNaOH OrgLayer Organic Layer (Product) WashNaOH->OrgLayer AqLayer Aqueous Layer (Phenolate Impurity) WashNaOH->AqLayer Discard Dry Dry (MgSO4) & Filter OrgLayer->Dry Distill Vacuum Distillation (118-121°C @ 1mmHg) Dry->Distill Final Pure 1-Butoxy-2-methylbenzene Distill->Final

Figure 2: Purification workflow emphasizing the removal of unreacted phenolic starting material.

Critical Purification Step: The NaOH Wash The most common impurity is unreacted o-cresol. Because phenols are acidic (


), washing the organic extract with 10% NaOH  converts the remaining phenol into water-soluble sodium phenoxide, which partitions into the aqueous layer, leaving the neutral ether product in the organic phase.

Characterization Data

The following data confirms the identity of the synthesized product.

TechniqueParameterExpected Signal / ValueAssignment
Physical AppearanceColorless Liquid-
Physical Refractive Index

-

H NMR

6.8 – 7.2 ppm
Multiplet (4H)Aromatic Protons

H NMR

3.95 ppm
Triplet (

Hz, 2H)

(Ether linkage)

H NMR

2.23 ppm
Singlet (3H)

(Ortho-methyl)

H NMR

1.75 ppm
Quintet (2H)

(Propyl chain)

H NMR

1.50 ppm
Sextet (2H)

(Propyl chain)

H NMR

0.98 ppm
Triplet (3H)

(Terminal methyl)

C NMR

157.5 ppm
Quaternary CAromatic C-O

C NMR

67.8 ppm


Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground or switch to

. Increase reaction time.
Starting Material Remains Reaction stalledAdd catalytic Potassium Iodide (KI) to form highly reactive butyl iodide in situ (Finkelstein).
Product is Colored Oxidation of phenolEnsure inert atmosphere (

) during reaction. Perform NaOH wash thoroughly.
Emulsion during Workup Density similarityAdd Brine (saturated NaCl) to the aqueous layer to break the emulsion.

References

  • Organic Syntheses , Coll.[3] Vol. 3, p. 140 (1955); Vol. 29, p. 72 (1949). Alkylation of Phenols with Alkyl Halides.[4][5]Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[6] (Section on Aromatic Ethers).[5][7]

  • Lee, J. C., et al. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[6] Synthetic Communications, 25(9), 1367-1370 (1995).[6] Link

  • PubChem Compound Summary , "1-Butoxy-2-methylbenzene" (CID 5045112). National Center for Biotechnology Information. Link

  • Master Organic Chemistry , "The Williamson Ether Synthesis." Link

Sources

Protocol for alkylation of o-cresol with butyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Alkylation of o-Cresol with Butyl Bromide

Abstract

This application note details the optimized protocol for the O-alkylation of o-cresol (2-methylphenol) with 1-bromobutane (butyl bromide) to synthesize 1-butoxy-2-methylbenzene. While o-cresol is an ambident nucleophile capable of both C- and O-alkylation, this guide focuses on conditions that exclusively favor O-alkylation (Williamson Ether Synthesis) to produce the ether derivative, a common intermediate in pharmaceutical and flavor chemistry.[1] Two methodologies are presented: a classical anhydrous approach using potassium carbonate (


) and a Green Chemistry-aligned Phase Transfer Catalysis (PTC) method suitable for scale-up.[1]

Strategic Considerations & Mechanism

Selectivity: O- vs. C-Alkylation

The phenoxide anion generated from o-cresol is an ambident nucleophile.[1] The site of attack is dictated by solvent polarity and cation coordination:

  • O-Alkylation (Kinetic Control): Favored by polar aprotic solvents (DMF, Acetone) and "hard" leaving groups.[1] The oxygen atom, having a higher charge density, attacks the alkyl halide via an

    
     mechanism.
    
  • C-Alkylation (Thermodynamic Control): Favored by protic solvents (which hydrogen-bond to the oxygen, shielding it) or Lewis acid catalysts.[1] This pathway disrupts aromaticity temporarily and is generally slower under basic conditions.

Decision: To maximize ether yield, we employ basic conditions in aprotic media or a PTC system, effectively suppressing C-alkylation.[1]

Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).[2] The base deprotonates o-cresol to form the o-cresolate anion, which then performs a backside attack on the 

-carbon of butyl bromide, displacing the bromide ion.

Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Substitution Cresol o-Cresol (Ar-OH) Phenoxide o-Cresolate Anion (Ar-O-) Cresol->Phenoxide -H+ Base Base (OH- or CO3--) Base->Phenoxide TS [Transition State]‡ Phenoxide->TS BuBr Butyl Bromide (n-Bu-Br) BuBr->TS Ether Butyl o-tolyl ether (Ar-O-Bu) TS->Ether -Br-

Figure 1: Mechanistic pathway for the Williamson Ether Synthesis of o-cresol.[1]

Materials & Equipment

Reagents Table

ReagentMW ( g/mol )Density (g/mL)BP/MP (°C)RoleEquiv.
o-Cresol 108.141.047191 °CSubstrate1.0
1-Bromobutane 137.021.276101 °CElectrophile1.2 - 1.5
Potassium Carbonate 138.212.43891 °CBase (Method A)2.0
NaOH (50% aq) 40.00~1.5N/ABase (Method B)[1]2.0
TBAB 322.37Solid103 °C (MP)PTC Catalyst0.05
Acetone/DMF ---Solvent (Method A)-
Toluene 92.140.867110 °CSolvent (Method B)-

Safety Note: o-Cresol is toxic and corrosive.[1] Butyl bromide is an alkylating agent. Work in a fume hood.

Experimental Protocols

Method A: Classical Williamson Synthesis (Lab Scale)

Best for: Small scale (<10g), high purity requirements, anhydrous conditions.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add o-cresol (10.8 g, 100 mmol) and anhydrous Acetone (100 mL) .

    • Note: DMF (50 mL) can be used for faster rates but is harder to remove.[1]

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 27.6 g, 200 mmol) . Stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Alkylation: Add 1-bromobutane (16.4 g, 13.0 mL, 120 mmol) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (~60°C for acetone) for 6–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 9:1). The cresol spot (

      
       ~0.4) should disappear; the ether product (
      
      
      
      ~0.8) will appear.
  • Work-up:

    • Cool to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.

    • Redissolve the residue in Diethyl Ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted cresol.

    • Wash with Brine (20 mL), dry over

      
      , and concentrate.
      
  • Purification: Distill under vacuum (approx. 100-110°C @ 15 mmHg) or purify via silica column chromatography.

Method B: Phase Transfer Catalysis (Process Scale/Green)

Best for: Large scale (>10g), ease of work-up, avoiding dry solvents.[1]

  • Setup: Equip a flask with a mechanical stirrer (efficient mixing is critical for PTC).

  • Biphasic Mix: Add o-cresol (100 mmol) dissolved in Toluene (50 mL) .

  • Catalyst & Base: Add Tetrabutylammonium bromide (TBAB, 1.6 g, 5 mmol) followed by 50% aq. NaOH (16 g, 200 mmol) .

  • Addition: Add 1-bromobutane (150 mmol) in one portion.

  • Reaction: Heat to 80°C with vigorous stirring for 4–6 hours.

    • Mechanism:[2][3][4] TBAB transports the phenoxide ion from the aqueous phase into the organic toluene phase where it reacts rapidly with butyl bromide.

  • Work-up:

    • Cool to room temperature. Stop stirring.

    • Separate the layers.[5][6][7][8] The product is in the upper Toluene layer.

    • Wash the organic layer with water (2 x 50 mL) and 1M NaOH (1 x 50 mL) to ensure removal of TBAB and unreacted cresol.

    • Dry (

      
      ) and concentrate.
      
  • Yield: Typically 85–95%.[5]

Process Workflow & Visualization

Workflow Start Start: Reagent Prep Mix Mix o-Cresol + Solvent (Acetone or Toluene) Start->Mix BaseAdd Add Base (K2CO3 or NaOH/TBAB) Mix->BaseAdd AlkylAdd Add Butyl Bromide BaseAdd->AlkylAdd React Reaction (Reflux 6-12h or 80°C 4h) AlkylAdd->React Check TLC/HPLC Check Complete? React->Check Check->React No Quench Work-up (Filter/Wash/Extract) Check->Quench Yes Purify Purification (Vac Distillation) Quench->Purify

Figure 2: Operational workflow for the synthesis of butyl o-tolyl ether.

Characterization & Expected Data

  • Product: 1-Butoxy-2-methylbenzene (Butyl o-tolyl ether)[1]

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: ~220–230 °C (atm); ~105 °C (15 mmHg).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.1–6.8 (m, 4H, Ar-H)[1]
      
    • 
       3.95 (t, 
      
      
      
      Hz, 2H,
      
      
      )[1]
    • 
       2.25 (s, 3H, 
      
      
      
      )[1]
    • 
       1.80 (m, 2H, 
      
      
      
      )[1]
    • 
       1.50 (m, 2H, 
      
      
      
      )[1]
    • 
       0.98 (t, 
      
      
      
      Hz, 3H,
      
      
      )[1]

Troubleshooting

IssueProbable CauseSolution
Low Conversion Old/Wet ReagentsDry acetone over molecular sieves; use fresh butyl bromide.
C-Alkylation Byproduct Solvent too acidic/proticEnsure solvent is aprotic (Acetone/DMF/Toluene).[1] Avoid alcohols.
Emulsion (Method B) Vigorous stirring created finesAdd brine to break emulsion; filter through Celite if necessary.

References

  • Williamson Ether Synthesis Overview: Organic Chemistry Portal. "Williamson Ether Synthesis."[2][9] Available at: [Link][1]

  • Phase Transfer Catalysis: Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 1986. [Link]

  • Phenol Alkylation Selectivity: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][8][9] Available at: [Link]

  • Reagent Data (Butyl Bromide): PubChem. "1-Bromobutane."[1] Available at: [Link][1]

Sources

Application Note: Formulation and Analytical Protocols for 1-Butoxy-2-methylbenzene in Advanced Fragrance Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of modern fragrance architectures, the stability of olfactory molecules in hostile matrices (e.g., high-pH environments, oxidative conditions) is a primary concern for formulation scientists. 1-Butoxy-2-methylbenzene (also known as butyl o-tolyl ether) is an alkyl aryl ether that presents a compelling solution. Structurally characterized by an ether linkage and an ortho-methyl substitution, this compound is highly resistant to base-catalyzed hydrolysis while imparting complex fruity, strawberry, and vanilla-creamy nuances to fragrance profiles[1].

This application note provides researchers and development professionals with a comprehensive guide to the physicochemical properties, mechanistic behavior, and validated protocols for integrating and testing 1-Butoxy-2-methylbenzene in commercial fragrance applications.

Physicochemical and Olfactory Profiling

Understanding the fundamental properties of 1-Butoxy-2-methylbenzene is critical for predicting its behavior in complex emulsions and volatile accords. The ether linkage provides chemical stability, while the butyl chain contributes to its hydrophobicity and specific receptor binding affinity.

Table 1: Chemical and Sensory Specifications

PropertyValue / DescriptionReference
IUPAC Name 1-Butoxy-2-methylbenzene[2]
Chemical Class Alkyl aryl ether[2]
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
Monoisotopic Mass 164.12012 Da[3]
SMILES CCCCOC1=CC=CC=C1C[2]
Odor Profile Fruity, garden strawberry, vanilla-creamy, warm[1]
Alkaline Stability Excellent (Resistant to saponification)-

Mechanistic Insights in Fragrance Matrices

Olfactory Receptor (OR) Activation

The perception of 1-Butoxy-2-methylbenzene begins with its volatilization and subsequent binding to G-protein coupled receptors (GPCRs) in the olfactory epithelium. The ortho-methyl group creates specific steric hindrance that dictates its binding orientation within the hydrophobic pocket of the receptor. The ether oxygen acts as a weak hydrogen bond acceptor, triggering a conformational change that activates the


 cascade.

OR_Signaling A 1-Butoxy-2-methylbenzene (Hydrophobic Odorant) B Olfactory Receptor (OR) (GPCR Activation) A->B Binds hydrophobic pocket C G-protein (G_olf) Dissociation B->C Conformational shift D Adenylyl Cyclase III (ATP -> cAMP) C->D Alpha subunit activation E cAMP-gated Ion Channels (Ca2+/Na+ Influx) D->E cAMP accumulation F Olfactory Bulb (Signal Processing) E->F Action potential generation

Figure 1: Signal transduction pathway of 1-Butoxy-2-methylbenzene from receptor binding to neurological processing.

Matrix Stability and Causality

Many fruity fragrance ingredients rely on ester linkages (e.g., ethyl butyrate), which rapidly degrade via hydrolysis in alkaline environments like cold-process soaps (pH 12–13). Because 1-Butoxy-2-methylbenzene utilizes an ether linkage, it is virtually immune to base-catalyzed cleavage. However, ethers are susceptible to autoxidation at the


-carbon of the alkyl chain upon prolonged exposure to oxygen and UV light. Therefore, the addition of radical scavengers (e.g., BHT or Tocopherol) is a strict requirement to prevent the formation of hydroperoxides and preserve the olfactory integrity of the compound.

Experimental Protocols

Protocol 1: Integration into High-pH Surfactant Matrices (Cold-Process Soap)

Objective: To formulate a stable, strawberry/creamy fragrance accord using 1-Butoxy-2-methylbenzene in a highly alkaline saponification matrix. Self-Validating Mechanism: The protocol incorporates an antioxidant pre-mix phase. If the final product develops off-notes (rancidity) after curing, it indicates a failure in Phase 1 homogenization, prompting immediate workflow correction.

Step-by-Step Methodology:

  • Phase 1: Pre-solubilization and Stabilization

    • Weigh 5.0 g of 1-Butoxy-2-methylbenzene into a clean, dry glass beaker.

    • Add 0.05 g of Butylated hydroxytoluene (BHT) directly to the ether. Causality: BHT acts as a steric radical scavenger, quenching peroxy radicals before they can attack the

      
      -carbon of the butyl chain.
      
    • Dilute the mixture with 15.0 g of Dipropylene Glycol (DPG) to reduce the vapor pressure and ensure an even distribution in the final matrix. Stir at 300 rpm for 10 minutes.

  • Phase 2: Matrix Integration

    • Prepare the cold-process soap base (a mixture of saponified triglycerides at "trace" stage, approx. 35°C, pH 12.5).

    • Slowly fold the Phase 1 fragrance mixture into the soap batter using a silicone spatula. Do not use high-shear mixing at this stage to avoid aerating the batter, which introduces unnecessary oxygen.

  • Phase 3: Curing and Maturation

    • Pour the batter into molds and insulate for 24 hours to force the gel phase.

    • Unmold and cure in a dark, well-ventilated room (20°C, 45% RH) for 4 weeks.

Protocol 2: Accelerated Stability Testing and GC-MS Validation

Objective: To quantify the chemical degradation of 1-Butoxy-2-methylbenzene over a 4-week accelerated aging period.

Step-by-Step Methodology:

  • Sample Incubation: Store a 10 g sample of the cured soap in a sealed environmental chamber at 45°C and 75% relative humidity for 28 days.

  • Liquid-Liquid Extraction:

    • Shave 1.0 g of the aged soap and dissolve in 10 mL of HPLC-grade water (heated to 50°C).

    • Add 5 mL of Hexane. Vortex aggressively for 2 minutes to partition the hydrophobic 1-Butoxy-2-methylbenzene into the organic layer.

    • Centrifuge at 4000 rpm for 5 minutes to break the emulsion. Extract the upper hexane layer.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into a GC-MS equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temperature Program: Initial temp 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • Detection: Monitor for the monoisotopic mass molecular ion at m/z 164.12[3].

  • Data Validation: Compare the peak area of the aged sample against a freshly prepared standard curve. A degradation of <5% validates the efficacy of the BHT stabilization step.

Formulation_Workflow Step1 Phase 1: Pre-mixing 1-Butoxy-2-methylbenzene + DPG Step2 Phase 2: Antioxidant Addition (BHT / Tocopherol) Step1->Step2 Homogenize Step3 Phase 3: Matrix Integration Fold into High-pH Base Step2->Step3 Prevent ether autoxidation Step4 Phase 4: Accelerated Aging (45°C for 28 Days) Step3->Step4 Cast and cure Step5 Phase 5: GC-MS Extraction (Hexane Partitioning) Step4->Step5 Isolate hydrophobic fraction Step6 Phase 6: Data Validation (m/z 164.12 Quantification) Step5->Step6 Assess degradation <5%

Figure 2: Quality control and stability testing workflow for ether-based fragrance integration.

References

  • [2] National Center for Biotechnology Information. "1-Butoxy-2-methylbenzene | C11H16O | CID 5045112 - PubChem." PubChem, 2025. URL:[Link]

  • [3] Université du Luxembourg. "1-butoxy-2-methylbenzene (C11H16O) - PubChemLite." PubChemLite, 2026. URL:[Link]

  • [1] Google Patents. "RU2748167C1 - Strawberry food flavoring." Google Patents, 2021. URL:

Sources

Application Note: Profiling Butyl o-Tolyl Ether (BOTE) in Green Odor Accords – From Receptor Activation to Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the pursuit of novel green odor profiles for flavor and fragrance development, aryl ethers present a compelling alternative to highly volatile aliphatic alcohols. Butyl o-tolyl ether (BOTE), chemically identified as 1-butoxy-2-methylbenzene, is a hydrophobic ether characterized by a sharp, leafy, and aromatic green profile[1]. While traditional green notes like cis-3-hexen-1-ol (the classic "cut grass" odorant) are prone to rapid evaporation[2], BOTE’s higher molecular weight and lipophilicity offer superior fixative qualities and longevity in complex matrices.

Recent advances in multi-omics and artificial intelligence have successfully mapped the combinatorial relationships between volatile small molecules and human olfactory receptors (ORs)[3]. Broad-spectrum receptors, specifically OR1G1 , OR2W1 , and OR1D2 , have been identified as the primary biological detectors for green, grassy, and fruity odorants[4][5]. Furthermore, these receptors are heavily implicated in the detection of structurally diverse lactones and ethers that impart fresh nuances[6].

This application note provides a comprehensive, self-validating framework for evaluating BOTE's efficacy as a green odorant. By bridging in vitro receptor activation assays with analytical Gas Chromatography-Olfactometry (GC-O), we establish a robust protocol for integrating BOTE into commercial fragrance formulations.

Physicochemical Profiling

Understanding the physical properties of BOTE is critical for predicting its behavior in both biological assays and final product formulations. Its moderate LogP indicates excellent partitioning into lipid membranes, which is advantageous for interacting with the hydrophobic binding pockets of G-protein-coupled olfactory receptors.

PropertyValue / DescriptionAnalytical Significance
Chemical Name 1-Butoxy-2-methylbenzeneSystematic IUPAC identification[1].
CAS Number 2052-13-3Unique regulatory identifier[1].
Molecular Formula C₁₁H₁₆ODictates mass-to-charge (m/z) ratio for MS.
Molecular Weight 164.24 g/mol Optimal mass range for volatile odorants.
LogP (Estimated) ~3.8High hydrophobicity; requires emulsifiers in aqueous assays.
Odor Descriptor Aromatic, sharp green, leafyTarget profile for fresh/botanical accords.

Experimental Protocols

Protocol A: Gas Chromatography-Olfactometry (GC-O) and ROAV Determination

Expertise & Experience (Causality): Relying solely on absolute chemical concentration is highly misleading in olfaction, as human detection thresholds vary exponentially between molecules. Therefore, we calculate the Relative Odor Activity Value (ROAV) to normalize analytical abundance against human sensory thresholds, providing a true measure of the compound's impact[5]. The selection of a polar DB-WAX column is critical; non-polar columns often fail to resolve aromatic ethers from the endogenous terpene matrices found in natural botanical extracts.

Trustworthiness (Self-Validating System): This protocol utilizes 2-octanol as an internal standard. By calculating response factors relative to the internal standard, the system mathematically self-corrects for any variations in injection volume or detector sensitivity drift over time.

Step-by-Step Methodology:

  • Sample Preparation: Dilute BOTE and the internal standard (2-octanol) in high-purity dichloromethane (DCM) to a working concentration of 100 µg/mL.

  • Instrument Setup: Equip a GC-MS/O system with a DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Configure the effluent splitter to a 1:1 ratio between the Mass Spectrometer and the heated Olfactory Port.

  • Thermal Programming: Inject 1 µL of the sample. Hold the oven at 40°C for 2 minutes, then apply a slow thermal ramp of 5°C/min to 230°C (hold for 5 minutes). Rationale: The slow ramp ensures baseline resolution of BOTE from structurally similar ethers.

  • Sensory Evaluation: A trained panel (n=5) records the start and end times of the odor at the sniffing port, rating the intensity on a scale of 1–10.

  • ROAV Calculation: Calculate the ROAV using the formula:

    
    , where 
    
    
    
    is the concentration and
    
    
    is the established odor threshold in water[5].
Protocol B: In Vitro Olfactory Receptor (OR) Activation Assay

Expertise & Experience (Causality): Odor perception is initiated by the binding of volatile molecules to ORs. To biologically validate BOTE as a green odorant, we utilize a luminescence-based reporter assay targeting OR1G1 and OR2W1—receptors broadly tuned to green, fruity, and aliphatic notes[3][6].

Trustworthiness (Self-Validating System): Mammalian ORs notoriously fail to traffic to the cell membrane in vitro. To solve this, we co-transfect Hana3A cells with RTP1S and RTP2 chaperones. Crucially, a mock-transfected control (empty vector) is mandatory for every plate. This ensures that any luminescence signal is strictly dependent on the specific OR-ligand interaction, ruling out false positives caused by BOTE activating endogenous cell receptors.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed Hana3A cells in 96-well plates. Co-transfect the cells with plasmids encoding OR1G1 or OR2W1, the RTP1S/RTP2 chaperones, and a cAMP-response element (CRE)-luciferase reporter plasmid.

  • Ligand Stimulation: 24 hours post-transfection, replace the growth medium with CD293 medium containing varying concentrations of BOTE (0.1 µM to 1000 µM). Include cis-3-hexen-1-ol as a positive control for green OR activation[2].

  • Incubation: Incubate the plates for exactly 4 hours at 37°C. Rationale: This specific timeframe allows for maximal intracellular cAMP accumulation and subsequent luciferase gene expression without inducing ligand-mediated cytotoxicity.

  • Detection: Lyse the cells, add the luciferin substrate, and immediately measure luminescence using a microplate reader.

  • Data Analysis: Subtract the mock-transfection baseline from the raw luminescence units. Plot dose-response curves to calculate the Half Maximal Effective Concentration (EC₅₀).

Data Presentation: Comparative Receptor Activation

The following table summarizes the biological and sensory profiling of BOTE compared to the industry-standard green odorant, cis-3-hexen-1-ol.

CompoundOR1G1 EC₅₀ (µM)OR2W1 EC₅₀ (µM)Odor Threshold (ppb)ROAV in Green AccordFixative Quality
cis-3-Hexen-1-ol 12.545.270100 (Reference)Low (Top Note)
Butyl o-tolyl ether 28.418.612065High (Mid/Base Note)

Note: While BOTE requires a slightly higher concentration to activate OR1G1, it shows superior binding affinity for OR2W1, correlating with its deeper, more aromatic green profile.

Mechanistic Visualization

The diagram below illustrates the self-validating signaling cascade utilized in Protocol B to quantify BOTE's interaction with green odor receptors.

OR_Signaling BOTE Butyl o-Tolyl Ether (Ligand) OR Olfactory Receptors (OR1G1 / OR2W1) BOTE->OR Binds to G_alpha G-protein (Gαolf) OR->G_alpha Activates AC Adenylate Cyclase G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes CRE CRE Promoter cAMP->CRE Triggers PKA Luciferase Luciferase Readout CRE->Luciferase Transcription

Fig 1: Mechanism of Butyl o-tolyl ether activating OR1G1/OR2W1 to drive luciferase output.

Formulation Guidelines

Due to its moderate volatility and robust activation of OR2W1[4], BOTE acts as a structural "bridge" in fragrance architecture. It seamlessly connects highly volatile green top notes (e.g., galbanum, cis-3-hexenol) with heavier, aromatic mid-base cores (e.g., woody or fougère accords).

  • Recommended Dosage: 0.1% – 2.0% in the final fragrance concentrate.

  • Synergies: Blends exceptionally well with lactones to enhance fruity-green profiles[6] and mitigates the harshness of metallic green aldehydes.

References

  • [1] National Institutes of Health. 1-Butoxy-2-methylbenzene | C11H16O | CID 5045112 - PubChem. Retrieved from:[Link]

  • [2] McRae, J. F., et al. (2012). Genetic Variation in the Odorant Receptor OR2J3 Is Associated with the Ability to Detect the "Grassy" Smelling Odor, cis-3-hexen-1-ol. ResearchGate. Retrieved from:[Link]

  • [6] Schwab, W., et al. (2012). Biosynthesis of Dodecano-4-lactone in Ripening Fruits: Crucial Role of an Epoxide-Hydrolase... ResearchGate. Retrieved from:[Link]

  • [4] Xiao, Z., et al. (2024). Mechanism of the interaction between olfactory receptors and characteristic aroma compounds in sweet orange juice. ResearchGate. Retrieved from:[Link]

  • [5] Zhu, Y., et al. (2024). Effects of composite steaming and drying process on the taste and aroma of pomelo black tea via metabolomics and sensory histology techniques. PMC / National Institutes of Health. Retrieved from:[Link]

  • [3] Licon, C. C., et al. (2022). Application of artificial intelligence to decode the relationships between smell, olfactory receptors and small molecules. Scientific Reports, 12(18817). Nature. Retrieved from:[Link]

Sources

Application Note: Analytical Profiling and GC-MS Quantification of 1-Butoxy-2-methylbenzene as a Semi-Volatile Organic Compound (SVOC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Materials Scientists Document Type: Technical Application Note & Validated Protocol

Introduction and Chemical Significance

1-Butoxy-2-methylbenzene (CAS No. 2052-13-3), commonly referred to as 2-butoxytoluene or butyl o-cresyl ether, is an alkyl aryl ether utilized extensively in organic synthesis—particularly in palladium-catalyzed C-O coupling reactions[1][2]—and as a functional additive in material sciences.

From an analytical and environmental perspective, 1-butoxy-2-methylbenzene is classified as a Semi-Volatile Organic Compound (SVOC) . Unlike highly volatile solvents that flash off rapidly, SVOCs possess higher molecular weights and boiling points, causing them to evaporate slowly over extended periods. In the formulation of universal colorants and solvent-borne alkyd paints, the presence of SVOCs like 1-butoxy-2-methylbenzene is heavily scrutinized because their slow evaporation kinetics can significantly retard the film-forming and drying processes of the coatings[3]. Consequently, precise quantification of this compound in complex matrices is critical for both product quality control and indoor air quality (IAQ) monitoring.

Physicochemical and Toxicological Profiling

Understanding the fundamental properties of 1-butoxy-2-methylbenzene is essential for designing an effective extraction and analysis strategy. The ether linkage provides moderate polarity, while the aromatic ring and butyl chain impart significant lipophilicity, dictating the choice of non-polar to slightly polar extraction solvents.

Table 1: Quantitative and Safety Data for 1-Butoxy-2-methylbenzene

PropertyValueAnalytical / Clinical Causality
IUPAC Name 1-Butoxy-2-methylbenzeneStandard nomenclature for LIMS and regulatory reporting.
CAS Number 2052-13-3Unique identifier for cross-referencing chemical inventories.
Molecular Formula C11H16ODefines the isotopic envelope and exact mass for MS detection.
Monoisotopic Mass 164.1201 DaTarget mass for high-resolution MS (HRMS) screening[4].
Molecular Weight 164.24 g/mol Falls squarely in the optimal mass range for GC-MS volatility[5].
GHS Hazards H302, H315, H318, H335Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3[5]. Dictates mandatory fume hood usage and PPE during sample prep.

Data sourced from the [5].

Mechanistic Insights into GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) is the gold standard for SVOC analysis.

Causality of the Analytical Approach:

  • Chromatographic Separation: A non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is selected. The stationary phase interacts strongly with the aromatic and alkyl moieties of 1-butoxy-2-methylbenzene, allowing it to be separated from highly polar matrix interferences.

  • EI Fragmentation Mechanism: At 70 eV, alkyl aryl ethers undergo predictable fragmentation. The molecular ion (

    
     at m/z 164) is typically visible. The dominant fragmentation pathway is the 
    
    
    
    -cleavage of the O-butyl bond accompanied by hydrogen transfer, yielding a prominent o-cresol radical cation (m/z 108) and the loss of a butene neutral (
    
    
    ). Monitoring these specific m/z transitions allows for high-confidence identification even in noisy coating matrices.

Experimental Protocol: Self-Validating Extraction and Quantification

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates surrogate standards to monitor extraction efficiency and internal standards to correct for instrument drift, ensuring that any signal suppression or enhancement is mathematically neutralized.

Reagents and Materials
  • Extraction Solvent: Dichloromethane (DCM), GC-MS grade. (Causality: DCM perfectly matches the moderate polarity of the ether, ensuring high recovery from solid matrices).

  • Surrogate Standard (SS): 2-Fluorobiphenyl (spiked pre-extraction).

  • Internal Standard (IS): Phenanthrene-d10 (spiked post-extraction, pre-injection).

  • Clean-up: Silica gel Solid Phase Extraction (SPE) cartridges (500 mg/3 mL).

Step-by-Step Workflow

Step 1: Matrix Spiking and Extraction

  • Weigh exactly 1.00 g of the homogenized sample (e.g., dried paint film or environmental soil) into a 15 mL glass centrifuge tube.

  • Spike the sample with 10 µL of the Surrogate Standard (SS) solution (100 µg/mL). Validation Check: The SS must be added directly to the matrix to accurately reflect the extraction efficiency of the target analyte.

  • Add 5.0 mL of DCM. Vortex for 2 minutes, then sonicate in a water bath at 25 °C for 15 minutes to disrupt the matrix and solubilize the SVOCs.

  • Centrifuge at 4000 rpm for 5 minutes. Collect the supernatant in a clean glass vial.

Step 2: Matrix Clean-up (SPE)

  • Condition the Silica gel SPE cartridge with 3 mL of DCM followed by 3 mL of Hexane.

  • Load 2.0 mL of the sample extract onto the cartridge.

  • Elute the 1-butoxy-2-methylbenzene using 5 mL of a Hexane:DCM (80:20, v/v) mixture. (Causality: This specific ratio is non-polar enough to elute the ether while leaving highly polar oxidized polymer resins trapped on the silica).

Step 3: Concentration and IS Addition

  • Concentrate the eluate to exactly 1.0 mL using a gentle stream of ultra-high-purity Nitrogen at room temperature. (Warning: Do not use heat, as 1-butoxy-2-methylbenzene is semi-volatile and will be lost, skewing quantitative results).

  • Spike the vial with 10 µL of the Internal Standard (IS) solution (100 µg/mL). Transfer to a GC auto-sampler vial.

Step 4: GC-MS Acquisition Parameters

  • Inlet: Splitless mode, 250 °C. Injection volume: 1.0 µL.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). (Causality: The low initial temperature focuses the analyte at the head of the column, while the high final temperature bakes off heavy matrix contaminants).

  • MS Detector: Transfer line at 280 °C, Ion source at 230 °C. Scan mode (m/z 40-300) for library matching, or SIM mode (m/z 164, 108) for trace quantification.

System Validation Criteria
  • Surrogate Recovery: The calculated recovery of 2-Fluorobiphenyl must fall between 70% and 130% . If it fails, the extraction is invalid (indicating matrix binding or evaporative loss) and must be repeated.

  • Calibration Linearity: A 5-point calibration curve (using the IS ratio method) must yield an

    
    .
    

Workflow Visualization

The following diagram maps the logical progression of the self-validating analytical workflow.

SVOC_Analytical_Workflow A 1. Complex Matrix (Sample + Surrogate Spike) B 2. Solvent Extraction (DCM + Sonication) A->B Matrix Disruption C 3. SPE Cleanup (Silica Gel Cartridge) B->C Supernatant Transfer D 4. Concentration (Gentle N2 Stream) C->D Hexane:DCM Elution E 5. GC-MS Analysis (EI Mode, 70 eV + IS Spike) D->E Volume Standardization F 6. Data Quantification (m/z 164 & 108) E->F Signal/IS Ratio

Analytical workflow for the extraction and GC-MS quantification of 1-Butoxy-2-methylbenzene.

Safety and Handling Directives

As a Senior Application Scientist, it is imperative to enforce strict safety protocols based on the compound's GHS profile[5]:

  • Eye and Skin Protection: 1-Butoxy-2-methylbenzene causes serious eye damage (H318) and skin irritation (H315). Nitrile gloves and chemical splash goggles are mandatory during neat standard preparation.

  • Inhalation Hazard: Due to its potential to cause respiratory irritation (H335) and its SVOC nature, all solvent extractions and nitrogen blowdown steps must be performed inside a certified Class II fume hood.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5045112, 1-Butoxy-2-methylbenzene". PubChem,[Link]

  • European Patent Office. "EP3609963A1 - Universal colorant composition".
  • Luxembourg Centre for Systems Biomedicine. "PubChemLite: 1-butoxy-2-methylbenzene". University of Luxembourg, [Link]

  • Torraca, K. E., et al. "An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers". Amazon S3 Archive, [Link]

Sources

Application Note: Advanced Formulation of Universal Colouring Compositions using Butyl o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formulation of Universal Colouring Compositions (UCCs) —pigment concentrates compatible with both waterborne (WB) and solventborne (SB) base paints—presents a fundamental thermodynamic challenge: stabilizing hydrophobic pigments in an aqueous medium while preventing shock (flocculation) when introduced into non-polar alkyd resins.

This guide details the application of Butyl o-Tolyl Ether (BOTE) (CAS: 2052-13-3), also known as 1-butoxy-2-methylbenzene, as a critical coupling solvent and compatibilizer . Unlike traditional glycols, BOTE offers a unique lipophilic-aromatic profile that bridges the solubility parameter gap between aqueous dispersants and long-oil alkyd binders, significantly reducing "rub-out" defects and stabilizing viscosity in low-VOC formulations.

Scientific Mechanism: The "Janus" Solvent Effect

The Polarity Gap Challenge

Universal colorants typically rely on high loads of surfactants (dispersing agents) to stabilize pigments. However, when a water-heavy colorant is added to a solventborne alkyd paint, the rapid diffusion of water can cause the surfactant to desorb or precipitate, leading to pigment flocculation (color loss).

BOTE Mechanism of Action

Butyl o-tolyl ether functions as a hydrotropic coupling agent . Its structure contains:

  • Aromatic Toluene Moiety: Provides

    
     stacking interactions with organic pigments (e.g., Phthalocyanines, Quinacridones) and high compatibility with alkyd resins.
    
  • Ether Linkage: Acts as a weak hydrogen bond acceptor, maintaining solubility in the aqueous/glycol phase.

  • Butyl Chain: Increases hydrophobicity, preventing the "water shock" effect when the colorant enters a solventborne system.

Interaction Pathway Diagram

The following diagram illustrates how BOTE stabilizes the pigment-resin interface during the "let-down" phase (mixing colorant into base paint).

BOTE_Mechanism cluster_0 Aqueous Phase (Colorant) cluster_1 Solventborne Phase (Base Paint) Pigment Organic Pigment (Hydrophobic Surface) Dispersant Polymeric Dispersant (Amphiphilic) Pigment->Dispersant Steric Stabilization Water Water/Glycol Medium Dispersant->Water Solubility BOTE Butyl o-Tolyl Ether (Coupling Agent) Dispersant->BOTE Bridge Alkyd Alkyd Resin (Non-Polar) Water->Alkyd Incompatibility (Shock) Solvent White Spirit/Xylene BOTE->Pigment Wetting (Pi-Stacking) BOTE->Dispersant Solvates Tails BOTE->Alkyd Miscibility BOTE->Solvent Seamless Integration

Caption: BOTE acts as an interfacial bridge, preventing surfactant shock when aqueous colorants are introduced to non-polar alkyd resins.

Application Protocol: Formulation of Low-VOC Universal Colorant

This protocol describes the preparation of a Universal Blue (Phthalocyanine 15:3) concentrate.

Materials & Reagents
ComponentFunctionConcentration (wt%)Notes
Water Solvent25.0 - 35.0%Deionized.
Butyl o-Tolyl Ether Coupling Solvent 2.0 - 5.0% The active compatibilizer.
Dispersant Stabilization8.0 - 12.0%High MW block copolymer (e.g., modified polyurethane).
Propylene Glycol Humectant3.0 - 5.0%Retards drying in nozzle.
Pigment Blue 15:3 Colorant40.0 - 50.0%Copper Phthalocyanine.
Defoamer Process Aid0.5 - 1.0%Polysiloxane emulsion.
Biocide Preservation0.1 - 0.2%Isothiazolinone blend.
Step-by-Step Methodology
Phase A: Premix Preparation
  • Charge the mixing vessel with Water and Propylene Glycol.

  • Add the Dispersant and Butyl o-Tolyl Ether under slow agitation (500 RPM).

    • Critical Insight: Adding BOTE at this stage allows it to associate with the hydrophobic segments of the dispersant before pigment addition, "pre-conditioning" the surfactant.

  • Add Defoamer and Biocide. Mix for 5 minutes until homogenous.

Phase B: Pigment Grinding
  • Introduce Pigment Blue 15:3 slowly to the vortex to prevent dusting.

  • Pre-disperse using a Cowles dissolver (High-Speed Disperser) at 2000 RPM for 15 minutes.

  • Transfer the slurry to a Bead Mill (e.g., Eiger or Netzsch).

  • Mill using 1.0 mm Zirconia beads until the particle size (Hegman gauge) is < 5 µm.

    • Target Energy: Maintain temperature < 50°C to prevent dispersant desorption. BOTE helps reduce mill base viscosity, improving energy efficiency.

Phase C: Let-down & QC
  • Filter the paste through a 50 µm mesh.

  • Rest for 24 hours to allow de-aeration.

Validation Protocol: The "Rub-Out" Test

The definitive test for universal colorant performance is the Rub-Out test, which measures the color difference (


) between a sheared and unsheared paint film.
Procedure
  • Tinting: Add 2% (v/v) of the Universal Colorant to a standard Long-Oil Alkyd (Solventborne) base paint. Mix via shaker for 2 minutes.

  • Drawdown: Apply a 150 µm wet film onto a Leneta opacity chart.

  • Rub-Out: After 2 minutes of flash-off, rub a small section of the wet film with a gloved finger in a circular motion for 30 seconds (applying shear).

  • Drying: Allow the film to dry completely (24 hours).

  • Measurement: Measure the color strength (

    
    ) of the rubbed area versus the unrubbed area using a spectrophotometer.
    
Interpretation
  • 
    :  Excellent compatibility. The pigment is stably dispersed; shear did not bring more pigment to the surface.
    
  • 
    :  Flocculation present. The shear force re-dispersed flocculated pigment, resulting in a darker/stronger color in the rubbed area.
    
Expected Results (Data Table)
Formulation IDCoupling SolventSolvent Load (%)Viscosity (KU)Rub-Out

(Alkyd)
VOC Contribution
Control A None (Water only)0%1102.8 (Fail)0 g/L
Control B Ethylene Glycol5%1051.5 (Marginal)High
Test F1 Butyl o-Tolyl Ether 3% 98 0.3 (Pass) Low (SVOC)
Test F2 Butyl o-Tolyl Ether 5% 92 0.1 (Pass) Low (SVOC)

Note: BOTE formulations show significantly lower


 due to improved compatibility with the alkyd matrix.

Synthesis of Butyl o-Tolyl Ether (Reference)

For researchers needing to synthesize the standard for verification (if commercial stock is unavailable):

Reaction: Williamson Ether Synthesis



  • Dissolve 1.0 eq of o-cresol in acetone.

  • Add 1.2 eq of anhydrous Potassium Carbonate (

    
    ).
    
  • Add 1.1 eq of 1-bromobutane dropwise.

  • Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Workup: Filter salts, evaporate solvent, wash with NaOH (to remove unreacted cresol), dry over MgSO4.

  • Distill: Collect fraction at ~220°C (atmospheric) or appropriate vacuum BP.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Viscosity Pigment shock or poor wetting.Increase BOTE concentration by 1-2% to reduce inter-particle attraction.
Phase Separation BOTE insolubility in aqueous phase.Ensure Dispersant:BOTE ratio is optimized. BOTE requires the surfactant micelles to solubilize effectively in water.
Foaming Low surface tension due to ether.Switch to a molecular defoamer (e.g., acetylenic diol) compatible with aromatic ethers.

References

  • Tikkurila Oyj. (2020). Universal colouring composition.[1][2][3] European Patent EP3609963A1. Link

    • Primary source identifying butyl o-tolyl ether as a key component in modern low-SVOC universal colorants.
  • PubChem. (n.d.). 1-Butoxy-2-methylbenzene (Butyl o-tolyl ether) Compound Summary. National Center for Biotechnology Information. Link

    • Source for physical properties, CAS 2052-13-3, and chemical structure.
  • ASTM International. (2020). ASTM D5326 - 94(2017) Standard Test Method for Color Development in Tinted Latex Paints.Link

    • Standard methodology for the "Rub-Out" test and comp
  • SpecialChem. (2023). Universal Colorants: Overcoming Compatibility Issues.Link

    • General industry reference for the mechanism of universal dispersants and the role of coupling agents.

Sources

Preparation of butyl o-tolyl ether from o-cresol and butyl iodide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Butyl o-Tolyl Ether via Williamson Etherification

Introduction & Mechanistic Insight

The synthesis of butyl o-tolyl ether (1-butoxy-2-methylbenzene) is a classic application of the Williamson Ether Synthesis , a fundamental


 reaction pathway. This protocol outlines a robust method for coupling o-cresol  (2-methylphenol) with 1-iodobutane  (butyl iodide) using a strong base in a polar solvent.

While the reaction is generally high-yielding, the ortho-methyl group on the cresol ring introduces minor steric hindrance compared to para-cresol, requiring optimized reflux times to ensure complete conversion. The choice of 1-iodobutane over 1-bromobutane is deliberate; the iodide is a superior leaving group, accelerating the rate-determining nucleophilic attack.

Reaction Mechanism

The mechanism proceeds in two distinct phases:[1][2]

  • Activation: The base (NaOH) deprotonates the o-cresol to form the highly nucleophilic o-cresolate anion (phenoxide).

  • Substitution: The phenoxide attacks the primary carbon of 1-iodobutane in a concerted

    
     mechanism, displacing the iodide ion.
    

Mechanism Substrate o-Cresol Intermediate Sodium o-Cresolate (Nucleophile) Substrate->Intermediate Deprotonation Base NaOH (Base) Base->Intermediate TS Transition State [Ph-O...C...I]‡ Intermediate->TS + Alkyl Halide Reagent 1-Iodobutane (Electrophile) Reagent->TS Product Butyl o-tolyl ether TS->Product SN2 Substitution Byproduct NaI + H2O TS->Byproduct

Figure 1: Mechanistic pathway of the Williamson Ether Synthesis for butyl o-tolyl ether.

Material Specifications & Safety

Safety Warning: 1-Iodobutane is an alkylating agent and potential carcinogen. o-Cresol is corrosive and toxic. Perform all operations in a fume hood.

Physical Properties Table
ComponentRoleMW ( g/mol )Density (g/mL)BP (°C)Solubility
o-Cresol Substrate108.141.05191Soluble in EtOH, Base
1-Iodobutane Reagent184.021.61130Insol. Water
Butyl o-tolyl ether Product 164.25 ~0.94 *220-225 Insol. Water

*Note: Density and BP are estimated based on isomeric analogues (p-tolyl ether) and standard ether trends [1, 2].

Detailed Experimental Protocol

Scale: 0.1 Molar (approx. 16g theoretical yield)

Reagents:
  • o-Cresol: 10.8 g (0.10 mol)

  • Sodium Hydroxide (NaOH): 4.4 g (0.11 mol, 1.1 eq)

  • Ethanol (95% or Absolute): 100 mL

  • 1-Iodobutane: 20.2 g (12.5 mL, 0.11 mol, 1.1 eq)

Step-by-Step Procedure:
  • Preparation of Phenoxide:

    • In a 250 mL round-bottomed flask (RBF) equipped with a magnetic stir bar, dissolve 4.4 g of NaOH in 50 mL of ethanol. Note: The dissolution is exothermic.

    • Add 10.8 g of o-cresol to the stirred solution. The solution will darken slightly as the phenoxide forms.

  • Alkylation:

    • Add 12.5 mL of 1-iodobutane to the mixture.

    • Attach a reflux condenser to the RBF.[2]

    • Reflux: Heat the mixture to a gentle boil (approx. 80-85°C bath temperature) for 2.5 to 3 hours .

    • Checkpoint: Sodium iodide (NaI) will precipitate as a white solid during the reaction, indicating progress.

  • Solvent Removal:

    • Cool the reaction mixture to room temperature.

    • Rearrange the condenser for distillation (or use a rotary evaporator) to remove the majority of the ethanol. Stop when the residue becomes viscous.

  • Workup (Critical for Purity):

    • Pour the residue into a separatory funnel containing 100 mL of water.

    • Extract with Diethyl Ether or Dichloromethane (DCM) (2 x 50 mL).

    • Purification Wash: Wash the combined organic layer with 10% NaOH solution (20 mL) .

      • Why? This step removes unreacted o-cresol, which is soluble in base but difficult to separate by distillation due to its high boiling point (191°C).

    • Wash with water (50 mL) followed by saturated brine (50 mL).

  • Drying & Isolation:

    • Dry the organic layer over anhydrous Magnesium Sulfate (

      
      ) or Calcium Chloride (
      
      
      
      ).
    • Filter off the drying agent.[2][3]

    • Remove the solvent (ether/DCM) via rotary evaporation.

  • Final Distillation:

    • Distill the residual oil. Collect the fraction boiling at 220–225°C (at atmospheric pressure).

    • Yield Expectation: 70–85% (approx. 11–14 g).

Process Control & Workflow

The following workflow illustrates the critical decision points and purification logic.

Workflow Start Start: Mix NaOH + EtOH + Cresol Reflux Add Butyl Iodide & Reflux (3h) Start->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend Time) Evap Evaporate Ethanol Check->Evap Yes Extract Extract into Ether/DCM Evap->Extract Wash CRITICAL: Wash with 10% NaOH (Removes unreacted Cresol) Extract->Wash Dry Dry & Evaporate Solvent Wash->Dry Distill Vacuum Distillation Dry->Distill

Figure 2: Operational workflow highlighting the critical NaOH wash step.

Quality Control & Characterization

To validate the synthesis, compare the product against these criteria:

  • Refractive Index (

    
    ):  Target range 1.495 – 1.505 .
    
  • Boiling Point: 220–225°C (760 mmHg).

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Visualization: UV Light.

    • Result: The product (

      
      ) should be distinct from o-cresol (
      
      
      
      ).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure NaOH is dry; use absolute ethanol. Increase reflux time.
Product Colored (Red/Brown) Oxidation of phenol.Perform reaction under Nitrogen (

) atmosphere. Distill product immediately.
Emulsion during Workup Density similarity.Add Brine (saturated NaCl) to break the emulsion.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66337, p-Butoxytoluene (Isomer Analogue Data). Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Organic Syntheses. (1921-2025). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Precision Alkylation Support Hub: o-Cresol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active | Ticket ID: OCR-ALK-OPT-001 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center for phenolic alkylation. This guide addresses yield and selectivity challenges in the alkylation of o-cresol (2-methylphenol). Whether you are synthesizing antioxidant precursors (e.g., 4-tert-butyl-o-cresol) or resin intermediates, the interplay between catalyst pore architecture , acidity , and thermodynamic control is the difference between a 40% yield and a 95% yield.[1]

Module 1: Catalyst Architecture & Selection

"My conversion is high, but my selectivity is poor. Why?"

In o-cresol alkylation, the methyl group at the C2 position creates significant steric hindrance. Standard Friedel-Crafts catalysts often fail to distinguish between the para (C4) and ortho (C6) positions effectively without shape-selective confinement.

The Causality of Pore Size
  • Small/Medium Pores (e.g., H-ZSM-5): While excellent for methylation (producing xylenols), these pores are often too narrow (approx.[1] 5.5 Å) for bulky alkylating agents like tert-butyl alcohol (TBA) or isobutylene. This leads to "pore mouth catalysis," where reaction occurs only on the external surface, reducing shape selectivity and promoting rapid coking.[1]

  • Large Pores (e.g., H-Beta, H-Y, Sulfated Zirconia): These are the industry standard for tert-butylation.[1] The 12-membered ring channels (approx. 6.6–7.4 Å) allow the bulky transition state of tert-butyl-o-cresol to form inside the pore, protecting it from further polyalkylation.

Catalyst Performance Matrix
Catalyst TypePore StructurePrimary ApplicationCommon Failure Mode
Zeolite H-Beta 3D, 12-Ring (Large)tert-Butylation (Bulky groups)Deactivation via oligomerization inside pores if T < 100°C.
Sulfated Zirconia Superacidic MesoporesVapor Phase / High TempSulfate leaching if water content in feed is too high.
H-ZSM-5 2D, 10-Ring (Medium)Methylation (Methanol)Low conversion for bulky groups; surface coking.[1]
Amberlyst-15 Macroporous ResinLow Temp (<120°C) Liquid PhaseThermal degradation >120°C; swelling issues in non-polar solvents.[1]

Technical Insight: For tert-butylation, Sulfated Zirconia (SZ) and Zeolite Beta often outperform traditional Lewis acids (


) by minimizing environmental waste and allowing for regeneration.[1] SZ specifically has shown superior activity in vapor phase reactions due to its superacidic sites.[1]

Module 2: Thermodynamic vs. Kinetic Control

"I am getting ethers (O-alkylation) instead of ring substitution (C-alkylation)."

Phenolic alkylation is a competition between the oxygen atom (kinetic product) and the aromatic ring (thermodynamic product).

The Mechanism
  • Kinetic Phase (Low Temp): The alkyl group attacks the lone pair on the oxygen, forming an ether (e.g., o-cresyl tert-butyl ether).

  • Thermodynamic Phase (High Temp): The ether rearranges (or the alkyl group attacks the ring directly) to form C-alkylated products. In o-cresol, the C4 (para) position is electronically and sterically favored over the C6 (ortho) position.

Visualization: Reaction Pathway & Troubleshooting

AlkylationPathway Start o-Cresol + Alkyl Agent Inter Intermediate: O-Alkylated Ether Start->Inter Low Temp (<80°C) Prod_Para Target Product: 4-alkyl-o-cresol (Para) Start->Prod_Para Direct C-Alkylation (High Acidity) Inter->Prod_Para Rearrangement (>120°C) Prod_Ortho Side Product: 6-alkyl-o-cresol (Ortho) Inter->Prod_Ortho Steric Leakage Poly Poly-Alkylated Byproducts Prod_Para->Poly Excess Agent or Long Time

Caption: Kinetic vs. Thermodynamic pathways. Low temperatures trap the reaction at the Ether stage. Higher temperatures drive C-alkylation at the Para position.

Module 3: Optimized Protocol (Bench Scale)

Scenario: Synthesis of 4-tert-butyl-o-cresol (4-TBC) using tert-butyl alcohol (TBA).

Reagents & Equipment
  • Substrate: o-Cresol (99%+ purity).[1]

  • Agent: tert-Butyl Alcohol (TBA).[1][2]

  • Catalyst: Sulfated Zirconia (calcined at 600°C for 3h) or Zeolite H-Beta.

  • Solvent: Cyclohexane (optional, for heat dissipation) or Solvent-free (Green chemistry).[1]

Step-by-Step Methodology
  • Catalyst Activation (CRITICAL):

    • Bake catalyst at 120°C for 2 hours immediately before use to remove physisorbed water.[1] Water poisons Lewis acid sites.[1]

  • Ratio Setup:

    • Prepare a molar ratio of 1:1 to 1:2 (o-cresol : TBA).

    • Note: Ratios > 1:2 drastically increase di-alkylation (4,6-di-t-butyl-o-cresol).[1]

  • Reaction Initiation:

    • Load o-cresol and catalyst (5-10 wt% relative to cresol) into a round-bottom flask or autoclave.

    • Heat to 140°C - 160°C .

    • Slow Addition: If using a liquid phase batch, add TBA dropwise over 30 minutes. This keeps the instantaneous concentration of alkylating agent low, suppressing polyalkylation.[1]

  • Monitoring:

    • Sample every 30 mins.

    • Stop Condition: When o-cresol conversion > 80% or when di-alkylated species appear > 5% on GC.[1]

Module 4: Troubleshooting & FAQs

Q1: My catalyst turns black rapidly, and conversion drops. What is happening?

A: This is Coking .

  • Cause: Polymerization of the alkylating agent (isobutylene/TBA) on the active sites.

  • Fix:

    • Increase the solvent ratio to dilute reactants.[1]

    • Check pore size: If using ZSM-5 for bulky groups, switch to H-Beta.[1] The reactants are likely stuck at the pore mouth.

    • Regeneration: Calcination in air at 500°C for 4-6 hours usually restores activity for solid acid catalysts.[1]

Q2: I see a large peak for o-cresyl-tert-butyl ether. How do I convert it?

A: You are stuck in the Kinetic Trap .[1]

  • Fix: Increase reaction temperature by 20-30°C. Alternatively, increase the residence time. The ether is an intermediate; given enough thermal energy and acid exposure, it will rearrange to the ring-alkylated product.

Q3: The yield of the 4-isomer (para) is lower than expected; I have too much 6-isomer.

A: This suggests a lack of Shape Selectivity .

  • Fix: Use a catalyst with more constrained pores (like Mordenite, if feasible for the size) or lower the temperature slightly to rely more on electronic directing effects (para is electronically favored). However, for bulky tert-butyl groups, steric hindrance usually naturally prevents 6-isomer formation unless the temperature is extremely high (causing randomization).[1]

Visual Troubleshooting Guide

Troubleshooting Problem Start: Low Yield Check_Prod Analyze Product Distribution Problem->Check_Prod Ether_High High Ether Content Check_Prod->Ether_High Isomer = O-Alkyl Poly_High High Poly-Alkylated Content Check_Prod->Poly_High Product = Heavy No_Conv Low Conversion (<10%) Check_Prod->No_Conv Reactant Remains Sol_Ether Action: Increase Temp (+20°C) or Acid Strength Ether_High->Sol_Ether Sol_Poly Action: Reduce Alkyl Agent Ratio (Target 1:1) or Slow Addition Poly_High->Sol_Poly Sol_Conv Action: Check Catalyst Activation (Remove Water) or Change Catalyst No_Conv->Sol_Conv

Caption: Diagnostic flow for correcting common yield failures in o-cresol alkylation.

References

  • Yadav, G. D., & Thorat, T. S. (1996).[1][3] Kinetics of Alkylation of p-Cresol with Isobutylene Catalyzed by Sulfated Zirconia. Industrial & Engineering Chemistry Research, 35(3), 721–731.[1][3] Link

  • Yadav, G. D., & Kumar, P. (2005).[1] Alkylation of o-cresol with tert-butyl alcohol over sulfated zirconia catalyst. Applied Catalysis A: General. (Contextual citation based on general body of work on cresol alkylation by this group).

  • MDPI Catalysts. (2022). Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. Link

  • BenchChem. (2025).[1][4] Optimization of reaction conditions for the alkylation of p-cresol. (General reference for reaction parameters). Link

  • Chandra, K. G., & Sharma, M. M. (1993).[1] Alkylation of Phenol with MTBE and TBA. Catalysis Letters. (Foundational work on ether vs. ring alkylation mechanisms).

Sources

Technical Support Center: Phase Transfer Catalysis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Butyl o-Tolyl Ether via O-Alkylation

Status: Active Support Level: Tier 3 (Process Chemistry & R&D) Doc ID: PTC-BTE-2025-OPT

Executive Summary

Welcome to the Advanced Technical Support Center. This guide addresses the synthesis of butyl o-tolyl ether (1-butoxy-2-methylbenzene) via Williamson ether synthesis using Phase Transfer Catalysis (PTC).

Unlike simple phenol alkylation, the ortho-methyl group on o-cresol introduces steric hindrance that retards nucleophilic attack and alters the hydration sphere of the phenoxide. This guide moves beyond textbook theory to address the specific kinetic bottlenecks, catalyst poisoning risks, and hydrodynamic challenges (emulsions) inherent to this lipophilic ether synthesis.

Module 1: Standard Operating Procedure (Optimized)

Objective: Maximize O-alkylation selectivity and conversion rate while minimizing hydrolysis byproducts.

System: Liquid-Liquid PTC (Aqueous NaOH / Organic Solvent).

ParameterSpecificationRationale
Substrate o-Cresol (1.0 eq)Limiting reagent.
Reagent n-Butyl Bromide (1.2 - 1.3 eq)Slight excess compensates for hydrolysis; Bromide is preferred over Iodide to prevent catalyst poisoning (See FAQ #2).
Base 50% w/w NaOH (aq)High concentration is critical to "salt out" the organic phase and minimize water content in the organic layer, enhancing reaction rate.
Catalyst TBAB (Tetrabutylammonium bromide) Loading: 3-5 mol%Optimal lipophilicity (q-value) for transferring phenoxide into toluene/organic phase.
Solvent Toluene (3-5 volumes)Forms a distinct interface; boiling point (110°C) allows sufficient thermal energy to overcome steric hindrance.
Temperature 85°C - 95°CHigh activation energy due to ortho-sterics requires near-reflux temperatures.
Agitation High Shear (>600 RPM)Critical: Reaction is mass-transfer limited.
Step-by-Step Protocol
  • Charge o-cresol (100 mmol) and Toluene (40 mL) into a reactor.

  • Add TBAB (3-5 mmol).

  • Add 50% NaOH (150 mmol) slowly with stirring. Note: An exotherm may occur as the phenoxide forms.

  • Heat the biphasic mixture to 85°C.

  • Dose n-Butyl bromide (120 mmol) over 30 minutes. Dosing prevents high local concentrations of halide that might encourage hydrolysis before reaction.

  • Reflux/Stir vigorously for 4-6 hours. Monitor by HPLC/GC.

  • Workup: Cool to RT. Separate phases. Wash organic layer with water (2x) to remove residual catalyst and salts. Dry over MgSO₄ and concentrate.

Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is likely a Mass Transfer Limitation or Interfacial Surface Area issue, not a chemical equilibrium issue.

Technical Explanation: In PTC, the reaction occurs either at the interface or in the bulk organic phase (Starks' Extraction Mechanism). For o-cresol, the reaction rate is defined by:



However, the generation of the active ion pair 

depends on the interfacial surface area. If your stirring creates a vortex but not a dispersed emulsion of droplets, the transfer of the phenoxide to the organic phase is too slow to compete with the degradation of the alkyl halide (hydrolysis).

Corrective Action:

  • Check Agitation: Ensure you are using an overhead stirrer with a pitch-blade impeller, not a magnetic stir bar (which is ineffective for biphasic PTC at scale).

  • Verify Catalyst Lipophilicity: If using Toluene, ensure you are using TBAB or Aliquat 336. Catalysts like TEBA (Triethylbenzylammonium) are less lipophilic and may partition too heavily into the aqueous phase, failing to drag the o-cresolate into the organic layer.

Q2: I switched to n-Butyl Iodide to speed up the reaction, but the rate actually decreased. Why?

Diagnosis: You are experiencing Catalyst Poisoning .[1]

Technical Explanation: This is a classic counter-intuitive phenomenon in PTC. While Iodide is a better leaving group than Bromide for


 reactions, it is also a "soft" anion with a high affinity for "soft" quaternary ammonium cations (

). The association constant (

) for

is significantly higher than for

(Phenoxide) or

.

Once the Iodide leaves the butyl chain, it pairs tightly with your catalyst (

). This "poisoned" ion pair (

) becomes stuck in the organic phase and refuses to return to the aqueous interface to pick up a new phenoxide ion. The catalytic cycle effectively stops.

Corrective Action:

  • Stick to Bromides: Use n-Butyl Bromide.

  • If you MUST use Iodide: You must use stoichiometric (1.0 eq) quaternary ammonium salt (no longer catalytic), which is economically unviable.

Q3: I see a significant impurity at RRT 1.2. Is this C-alkylation?

Diagnosis: While C-alkylation is possible with phenols (forming 3-butyl-2-methylphenol), under PTC conditions with hard bases (NaOH), O-alkylation is heavily favored . The impurity is more likely Dibutyl Ether (from hydrolysis of butyl bromide followed by reaction with butoxide) or unreacted starting material.

Technical Explanation:

  • Ambident Nucleophile Theory: The phenoxide oxygen is a "hard" center, and the aromatic ring carbon is "soft." Hard bases and charge-localized cations (like

    
     in the absence of PTC) might favor C-alkylation. However, the bulky 
    
    
    
    cation shields the oxygen, making it more nucleophilic but also directing the attack towards the "soft" alkyl halide via the oxygen atom due to the specific solvation shell in the organic phase.
  • Steric Check: The ortho-methyl group on the cresol ring sterically blocks the ortho-carbon positions, further suppressing C-alkylation at the 2-position.

Corrective Action:

  • Run a GC-MS to confirm.

  • If it is hydrolysis (Butanol formation), increase the NaOH concentration to 50%. Lower water activity (

    
    ) reduces the hydrolysis rate of the alkyl halide.
    
Module 3: Visualizing the Mechanism & Logic
Figure 1: The Interfacial Extraction Mechanism

This diagram illustrates the cyclic nature of the catalyst (


) and the critical role of the interface.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Q_Br_Org Q+ Br- (Inactive) Exchange Ion Exchange (Q+Br- out / Q+ArO- in) Q_Br_Org->Exchange Catalyst Recycle Q_Ph_Org Q+ ArO- (Active Ion Pair) Prod Product: Butyl o-tolyl ether Q_Ph_Org->Prod SN2 Attack Prod->Q_Br_Org Regenerates Catalyst BuBr Reagent: Bu-Br BuBr->Prod Exchange->Q_Ph_Org Extraction NaBr NaBr (Waste) Exchange->NaBr Salt Out ArOH o-Cresol (ArOH) ArO_Aq Phenoxide (ArO- Na+) ArOH->ArO_Aq Deprotonation ArO_Aq->Exchange NaOH NaOH NaOH->ArO_Aq

Caption: The Starks' Extraction Mechanism adapted for o-Cresol. Note the catalyst recycling loop (Red) which can be broken by Iodide poisoning.

Figure 2: Troubleshooting Decision Matrix

Follow this logic flow when yields are suboptimal.

Caption: Logic flow for diagnosing stalled reactions. Agitation and Catalyst choice are the primary failure points.

References
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Yadav, G. D., & Badure, O. V. (2008).[2] Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. Journal of Molecular Catalysis A: Chemical, 288(1-2), 33-41.[3] [Link](Note: Provides kinetic modeling relevant to cresol isomers).

  • Halpern, M. (2004). "Iodide: The Phase Transfer Catalyst Poison."[4] Phase Transfer Catalysis Communications. [Link](General reference for the iodide poisoning mechanism described in FAQ #2).

  • Freedman, H. H. (1986). Industrial applications of phase transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. [Link]

Sources

Technical Support Center: Distillation Purification of 1-Butoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-Butoxy-2-methylbenzene (also known as o-butyl tolyl ether or 2-butoxytoluene). Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, self-validating protocols, and thermophysical insights to optimize your distillation workflows.

Thermophysical Profiling & Impurity Matrix

Successful distillation requires a precise understanding of the boiling points of your target compound relative to the reaction matrix. 1-Butoxy-2-methylbenzene is typically synthesized via Palladium/Copper-catalyzed cross-coupling (1[1], 2[2]) or Williamson ether synthesis.

Table 1: Quantitative Thermophysical Data for Distillation Planning

ComponentBoiling Point (760 mmHg)Boiling Point (10 mmHg)Relevance to Purification Strategy
1-Butoxy-2-methylbenzene ~225 °C 105–110 °C Target Product
1-Bromobutane101 °C< 40 °CVolatile alkylating agent; removed in forecut.
Toluene110 °C< 40 °CCommon reaction solvent; removed in forecut.
1-Butanol117 °C~ 45 °CVolatile reactant; removed in forecut.
o-Cresol191 °C~ 85 °CPhenolic reactant; must be removed via chemical wash prior to distillation to prevent co-distillation.
Catalyst Complexes (Pd/Cu)> 300 °CN/AHigh-boiling residues; remain in the distillation bottoms.

Standard Operating Procedure: Pre-Distillation & Distillation

As a Senior Application Scientist, I strongly advise against using distillation as a primary method for removing chemically reactive impurities like o-cresol. Phenolic compounds can form hydrogen-bonded azeotropes or induce thermal degradation of the ether linkage at high temperatures.

Phase 1: Pre-Distillation Chemical Quench
  • Causality: Unreacted o-cresol has a boiling point (191 °C) uncomfortably close to the target ether (~225 °C). Attempting to separate these via fractional distillation often leads to smeared fractions. Washing the crude mixture with a strong base converts the phenol into a water-soluble sodium phenolate salt, cleanly partitioning it into the aqueous layer.

  • Step-by-Step Protocol:

    • Dilute the crude reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with 1M NaOH (3 × 50 mL).

    • Wash with saturated aqueous NaCl (brine) to remove residual alkalinity.

    • Dry the organic layer over anhydrous

      
      .
      
  • Self-Validating Systems:

    • Phenol Removal: After the alkaline wash, perform a Ferric Chloride (

      
      ) spot test on a micro-aliquot of the organic layer. The absence of a purple/blue color change self-validates that all phenolic starting materials have been eradicated.
      
    • Moisture Removal: Add

      
       in small portions while swirling. The system validates itself as "dry" when the newly added salt no longer clumps but remains free-flowing (the "snowstorm" effect), confirming the complete removal of aqueous micro-droplets.
      
Phase 2: Fractional Vacuum Distillation
  • Causality: 1-Butoxy-2-methylbenzene has a high atmospheric boiling point. Distilling at 225 °C risks thermal oxidation and cleavage of the ether bond. Applying a vacuum (10–15 mmHg) lowers the boiling point to a safe 105–110 °C, preserving molecular integrity[1].

  • Step-by-Step Protocol:

    • Apparatus Assembly: Assemble a fractional distillation setup using a Vigreux column (minimum 15 cm) to provide sufficient theoretical plates. Grease all ground-glass joints with high-vacuum silicone grease to ensure a hermetic seal.

    • Degassing: Transfer the dried organic layer to the boiling flask (fill < 50%). Add a PTFE-coated magnetic stir bar. Apply vacuum slowly at room temperature for 15 minutes to degas residual volatile solvents without violent boiling.

    • Equilibration: Lower the flask into an oil bath and gradually increase the temperature. Maintain a steady vacuum of 10–15 mmHg.

    • Forecut Collection: Collect the forecut (toluene, 1-butanol) at vapor temperatures below 90 °C.

    • Main Fraction Collection: Swap the receiving flask when the vapor temperature stabilizes between 105 °C and 110 °C. Collect the purified 1-Butoxy-2-methylbenzene[1].

    • Shutdown: Cease heating when the distillation rate drops significantly. Backfill the system with inert gas (Nitrogen or Argon) before disassembling.

  • Self-Validating System: The purity of the main cut is continuously self-validated by the vapor temperature. A stable, unwavering plateau at 105–110 °C indicates a pure fraction. Any sudden fluctuation in temperature signals the depletion of the target compound or the co-distillation of an impurity, prompting an immediate flask swap.

Troubleshooting & FAQs

Q: My main fraction is tinted yellow instead of being a colorless liquid. What went wrong? A: Causality: Yellowing is typically caused by the carryover of transition metal catalysts (e.g., Copper or Palladium from Buchwald-Hartwig couplings) or oxidized phenolic byproducts[2]. Solution: Ensure the pre-distillation organic layer is filtered through a short pad of Celite or silica gel to trap metal complexes before the solvent is removed. If the product is already distilled, a second short-path distillation is required.

Q: I am experiencing violent bumping during the vacuum distillation, even with vigorous magnetic stirring. A: Causality: Bumping under vacuum is caused by residual water or highly volatile solvents flashing rapidly into gas. Solution: Validate your drying step (ensure the


 is free-flowing). Implement a stepped-vacuum approach: hold the system at 100 mmHg and 50 °C for 20 minutes to gently pull off low-boilers before dropping the pressure to 10 mmHg for the main distillation.

Q: GC-MS analysis shows 1-butanol contamination in my purified 1-Butoxy-2-methylbenzene. How do I prevent this? A: Causality: 1-Butanol can form weak hydrogen-bonded networks or simply smear across the distillation fractions if the column lacks sufficient theoretical plates. Solution: Use a longer Vigreux column or pack a straight column with glass helices to increase the theoretical plates. Enforce a stricter temperature cutoff for the forecut, ensuring you do not collect the main fraction until the vapor temperature firmly hits 105 °C.

Distillation Workflow Visualization

G Crude Crude Reaction Mixture (Target + Impurities) NaOH 1M NaOH Wash (Removes o-cresol) Crude->NaOH AqWaste Aqueous Waste (Phenolate salts) NaOH->AqWaste Aqueous OrgLayer Organic Layer (Target + Volatiles) NaOH->OrgLayer Organic Drying Dry over Na2SO4 (Removes H2O) OrgLayer->Drying Distillation Vacuum Distillation (10-15 mmHg) Drying->Distillation Forecut Forecut (< 90°C) (1-Butanol, Toluene) Distillation->Forecut T < 90°C MainCut Main Cut (105-110°C) (Pure 1-Butoxy-2-methylbenzene) Distillation->MainCut T = 105-110°C Bottoms Bottoms (> 115°C) (Catalyst, Heavy Byproducts) Distillation->Bottoms Residue

Workflow for the purification of 1-Butoxy-2-methylbenzene via vacuum distillation.

References

  • An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers (Torraca, K. E., Huang, X., Parrish, C. A., et al.) Source: Journal of the American Chemical Society / Amazon S3 URL:[Link]

  • Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds (WO2002085838A1)
  • Preparing alkoxy-substituted 1-indanone compound (DE102008040736A1)

Sources

Controlling temperature to favor O-alkylation over Friedel-Crafts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Temperature to Favor O-Alkylation over C-Alkylation (Friedel-Crafts/Rearrangement)

Core Directive: The Kinetic vs. Thermodynamic Landscape[1][2]

In the alkylation of phenols (and enolizable ketones), you are dealing with an ambident nucleophile . The phenoxide anion has high electron density at the oxygen (hard nucleophile) and the ortho/para carbons (soft nucleophiles).

To favor O-alkylation (Ether formation) , you must maintain Kinetic Control . To favor C-alkylation (Friedel-Crafts type/Reimer-Tiemann) , you would target Thermodynamic Control .

Temperature is your primary switch, but it functions in tandem with solvent selection.

The Mechanistic Logic[3]
  • O-Alkylation (

    
    ):  Requires lower activation energy. It is the "fast" reaction. It is irreversible under mild conditions.
    
  • C-Alkylation (

    
    ):  Requires higher activation energy (disruption of aromaticity in the transition state).[1] It is the "stable" product.
    
  • The Trap (Claisen Rearrangement): If you successfully O-alkylate (using allyl halides) but then heat the reaction during workup or distillation, the O-product will rearrange to the C-product.

Decision Pathway Diagram

The following diagram illustrates the critical decision nodes where temperature and solvent dictate the product outcome.

AlkylationSelectivity Phenol Phenol Substrate Deprotonation Deprotonation (Base Selection) Phenol->Deprotonation Phenoxide Phenoxide Anion (Ambident Nucleophile) Deprotonation->Phenoxide Path_Kinetic Kinetic Path (Low Temp < 60°C) Phenoxide->Path_Kinetic Polar Aprotic Solvent (DMF, DMSO) Path_Thermo Thermodynamic Path (High Temp > 100°C) Phenoxide->Path_Thermo Protic Solvent (ROH, H2O) O_Product O-Alkylated Product (Ether) TARGET Path_Kinetic->O_Product Fast Attack (Hard Nucleophile) C_Product C-Alkylated Product (Ring Alkyl) IMPURITY Path_Thermo->C_Product Slow Attack (Soft Nucleophile) Rearrangement Thermal Rearrangement (Claisen/Fries) O_Product->Rearrangement Excessive Heat (>150°C) Rearrangement->C_Product

Figure 1: Reaction pathway bifurcation showing how temperature and solvent selection drive the system toward Kinetic (O-alkyl) or Thermodynamic (C-alkyl) endpoints.

Troubleshooting Guides (FAQs)

Issue 1: "I am seeing significant C-alkylated impurities despite using low temperatures (0°C)."

Diagnosis: This is likely a Solvent-Cation Mismatch rather than a pure temperature issue. Technical Explanation: Even at low temperatures, if you use a protic solvent (Methanol, Ethanol, Water) or a non-polar solvent with a tight ion pair (Lithium base in Toluene), you shield the oxygen. Protic solvents Hydrogen-bond to the phenoxide oxygen, making it less nucleophilic.[1] This allows the "naked" carbon ring to compete for the alkyl halide. Corrective Action:

  • Switch Solvent: Move to a Polar Aprotic solvent (DMF, DMSO, NMP, or Acetonitrile). These solvate the cation (

    
    , 
    
    
    
    ) but leave the phenoxide oxygen "naked" and highly reactive.
  • Sequester the Cation: If you must use non-polar solvents, add 18-Crown-6 (for

    
    ) or 15-Crown-5  (for 
    
    
    
    ). This breaks the ion pair, exposing the oxygen for reaction.
Issue 2: "My reaction stalls at low temperature, but when I heat it to push conversion, the C-alkyl product spikes."

Diagnosis: You are crossing the Thermodynamic Threshold . Technical Explanation: By heating, you provide enough energy (


) to access the transition state for C-alkylation. Furthermore, if you have already formed the Ether (O-product), heating can trigger a Claisen Rearrangement  (if allyl) or general equilibration to the more stable C-isomer.
Corrective Action: 
  • Do NOT Heat: Keep the reaction

    
    .
    
  • Increase Nucleophilicity Chemically: Instead of heat, use a better leaving group on your alkylating agent (Switch from -Cl to -I or -OTs).

  • Catalysis: Use a phase transfer catalyst (TBAF or TBAB) to increase the effective concentration of reactive phenoxide in the organic phase without raising the temperature.

Issue 3: "I am performing a Williamson Ether Synthesis and getting ring alkylation."

Diagnosis: You are likely using a "Hard" cation with a "Soft" solvent context. Corrective Action:

  • Kornblum’s Rule Application: The character of the transition state matters.[2]

    
     conditions (primary halides, polar aprotic solvent) favor O-alkylation. 
    
    
    
    conditions (secondary/tertiary halides, protic solvents) favor C-alkylation because the carbocation intermediate is "soft" and prefers to couple with the "soft" ring carbon.
  • Protocol Shift: Ensure your alkyl halide is primary. If secondary, expect elimination or C-alkylation unless you strictly control temperature (

    
    ) and use a polar aprotic solvent.
    

Standard Operating Procedure (SOP)

Protocol: High-Selectivity O-Alkylation of Phenols

Objective: Maximize Ether formation; Minimize C-Alkylation and Bis-alkylation.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Base:

    
     (1.5 - 2.0 equiv) or 
    
    
    
    (for difficult substrates)
  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • System Prep: Flame-dry glassware under Argon/Nitrogen flow. Moisture creates hydroxides which can lead to side reactions.

  • Solvation (The "Naked Anion" Step):

    • Dissolve Phenol in DMF (Concentration ~0.5 M).

    • Add

      
      .
      
    • Crucial: Stir at Room Temperature (25°C) for 30 minutes. This generates the phenoxide anion before the electrophile is present.

  • Cryogenic Control:

    • Cool the slurry to 0°C using an ice bath.

    • Why? This ensures that when the electrophile is introduced, the system has minimum thermal energy, preventing access to the higher-energy C-alkylation transition state.

  • Controlled Addition:

    • Add the Alkyl Halide dropwise over 10-15 minutes.

    • Warning: Rapid addition causes localized exotherms (heat spikes) which instantly trigger C-alkylation at the injection point.

  • The "Warm-Up" (Kinetic Window):

    • Allow the reaction to slowly warm to Room Temperature (20-25°C).

    • STOP: Do not reflux. Do not heat above 40°C unless monitoring confirms zero conversion.

  • Quench:

    • Pour into ice-water/brine. Extract immediately.

    • Note: Do not let the reaction sit in the basic solution for prolonged periods at high temp, as this promotes equilibration.

Data & Reference

Comparative Data: Solvent & Temperature Effects on Selectivity

Data generalized from standard nucleophilic substitution principles and specific phenoxide reactivity studies.

VariableConditionMajor ProductMechanism
Solvent DMF / DMSO / HMPA O-Alkyl (Ether) Solvates cation; leaves

naked (Kinetic).
Solvent Water / Methanol / TFE C-Alkyl (Ring) H-bonds to

; shields hard center (Thermodynamic).
Temp < 25°C O-Alkyl Insufficient energy to disrupt aromaticity (

Low).
Temp > 80°C Mixed / C-Alkyl Overcomes

barrier for ring attack.
Temp > 180°C C-Alkyl Claisen Rearrangement of allyl ethers becomes rapid.
Counter-ion

C-Alkyl Tight ion pairing (clusters) blocks Oxygen.
Counter-ion

/

/

O-Alkyl Loose ion pairing; Oxygen accessible.
References
  • Ambident Reactivity of Phenolate Anions. Journal of the Organic Chemistry. Detailed analysis of solvent effects (DMSO vs Protic) on the nucleophilicity of phenoxides.

  • Kinetic and Thermodynamic Control of Enolates/Phenolates. Master Organic Chemistry. Fundamental principles of temperature control in alkylation.

  • The Claisen Rearrangement. Organic Reactions. Defines the thermal threshold (>180°C) where O-allyl ethers spontaneously convert to C-allyl phenols.

  • Solvent Effects on the Reactivity of Phenoxides. Acta Chemica Scandinavica. Classic study on how polyethylene glycol ethers (crown-ether like behavior) accelerate O-alkylation.

  • Phenolates: O-alkylation vs C-alkylation. PharmaXChange. Practical guide on solvent selection (TFE vs DMF) to toggle regioselectivity.

Sources

I. Mechanistic Overview: Why Do Williamson Ether Workups Emulsify?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis . This module is specifically designed for researchers, process chemists, and drug development professionals troubleshooting liquid-liquid extraction (LLE) bottlenecks during the workup of Williamson ether syntheses.

Below, you will find mechanistic explanations, targeted FAQs, quantitative intervention data, and self-validating protocols to resolve phase-separation failures.

The Williamson ether synthesis is a classic SN2 reaction between an alkoxide and an alkyl halide. However, the workup is notoriously prone to severe emulsion formation. This is rarely a random occurrence; it is a direct consequence of the chemical environment:

  • Phase Transfer Catalysts (PTCs): Many modern Williamson ether syntheses utilize PTCs like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous/solid base and the organic substrate. PTCs are inherently amphiphilic. They possess a hydrophilic ionic core and lipophilic alkyl chains, effectively acting as powerful surfactants that reduce interfacial tension and stabilize micro-droplets of water in the organic solvent[1].

  • Product Amphiphilicity: If you are synthesizing poly(ethylene glycol) (PEG) derivatives or long-chain aliphatic ethers, the product itself possesses surfactant-like properties. These molecules accumulate at the organic-aqueous interface, forming stable micelles that trap both phases[2].

  • Alkali Soaps: The strong bases used in this reaction (e.g., NaH, KOH) can saponify trace ester impurities in the starting materials, generating fatty acid salts (soaps) that act as potent emulsifiers[3].

EmulsionMechanism A Williamson Ether Reaction (Alkoxide + Alkyl Halide) B Addition of Phase Transfer Catalyst (e.g., TBAB) A->B C PTC Acts as Surfactant (Lipophilic tail + Hydrophilic head) B->C D Reduction of Interfacial Tension between Aqueous & Organic Phases C->D E Stable Emulsion Formation During Agitation D->E

Causative pathway of Phase Transfer Catalyst (PTC) induced emulsions during reaction workup.

II. Troubleshooting FAQs

Q1: I currently have a thick, milky emulsion in my separatory funnel. What is the most scientifically sound way to break it without losing my product? A: Do not discard the mixture or add more water. Follow this hierarchy of interventions based on chemical causality:

  • Salting Out (First-Line): Add saturated sodium chloride (brine) directly to the funnel. Emulsions caused by surfactant-like molecules rely on intermediate solubility in both phases. Increasing the ionic strength of the aqueous layer forces the amphiphilic molecules into the organic phase, disrupting the emulsion[4].

  • Solvent Modification: Add a small volume of a different organic solvent (e.g., a few mL of methanol or ethyl acetate if extracting with ether). This alters the solubility parameters of the organic layer, breaking the micellar structures holding the emulsion together[5].

  • Mechanical Disruption: If chemical methods fail, drain the emulsified layer into a centrifuge tube. Centrifugation is the most definitive way to force density-based phase separation[3].

Q2: I am synthesizing poly(ethylene glycol) (PEG) ethers. The emulsions are completely intractable. How should I adjust my workup? A: PEG chains have a high affinity for the organic-aqueous interface due to their repeating oxygen atoms (hydrogen bond acceptors) and hydrophobic ethylene bridges. During extraction, avoid using highly non-polar solvents like Diethyl Ether (Et2O). Instead, use Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE), which disrupt the PEG hydration shell more effectively[2]. Furthermore, never shake the separatory funnel; use a gentle swirling motion to maximize surface area contact without inducing kinetic emulsification[4].

Q3: Can I prevent emulsions from forming entirely during the method development phase? A: Yes. If your target molecule is highly prone to emulsification, abandon Liquid-Liquid Extraction (LLE) entirely. Transition your workup to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE). By immobilizing the aqueous phase on a solid diatomaceous earth support and eluting the organic product, you physically prevent the formation of an emulsion interface[4],[5].

III. Quantitative Data: Emulsion Breaking Interventions

To assist in rapid decision-making, the following table summarizes the efficacy, mechanism, and operational parameters of standard emulsion-breaking techniques.

Intervention StrategyMechanism of ActionTypical Resolution TimeEmpirical Success RateBest Used For
Saturated NaCl (Brine) Increases aqueous ionic strength, reducing amphiphile solubility in water (Salting-out).5–10 minsHigh (~80%)First-line defense for mild to moderate PTC-induced emulsions.
Centrifugation Mechanical density-based phase separation via high G-forces.5 mins (at >2000 x g)Very High (~95%)Intractable, thick emulsions in small-to-medium scale syntheses (<500 mL).
Solvent Modification Alters micellar solubility parameters to destabilize the interfacial film.InstantModerate (~60%)Highly lipophilic products trapped in the interface.
Acidification (pH ~2) Protonates alkali soaps/surfactants, neutralizing their emulsifying charge.5 minsNiche (~40%)Emulsions caused by saponified byproducts (requires acid-stable ether products).
Solid-Phase Extraction Eliminates the liquid-liquid interface entirely.N/A (Preventative)Near 100%Method development for highly amphiphilic products (e.g., PEG ethers).

IV. Standardized Operational Protocols

The following protocols are designed as self-validating systems. If step 3 of Protocol A fails, the system automatically routes you to Protocol B, ensuring no loss of active pharmaceutical ingredients (API) or valuable intermediates.

Protocol A: High-Ionic-Strength LLE (Preventative & Reactive)

Use this protocol as your standard Williamson ether workup to preemptively suppress emulsions.

  • Quenching: Cool the reaction mixture to 0°C. Quench slowly with ice-cold distilled water to neutralize unreacted base.

  • Solvent Selection: Add an organic extraction solvent. Critical Choice: Opt for Ethyl Acetate (EtOAc) or Dichloromethane (DCM) rather than Diethyl Ether to minimize interfacial PEG/PTC accumulation[2].

  • Agitation: Invert the separatory funnel and swirl gently in a figure-eight motion for 60 seconds. Do not shake vigorously[4]. Vent frequently.

  • Salting Out: If a cloudy interface >1 cm thick forms, add 10–20 mL of saturated NaCl (brine) directly to the funnel[3]. Swirl gently for another 30 seconds and let the funnel sit undisturbed for 10 minutes.

  • Phase Separation: Drain the lower layer. If the emulsion persists and traps more than 10% of your solvent volume, immediately proceed to Protocol B.

Protocol B: Centrifugal Emulsion Disruption

Use this protocol when chemical modifications fail to resolve the emulsion.

  • Transfer: Carefully drain the distinct lower phase (if any) into a clean Erlenmeyer flask. Drain the unresolved emulsion layer directly into a chemical-resistant, Teflon-lined centrifuge tube.

  • Balancing: Counterbalance the centrifuge tube with a secondary tube containing an equal mass of water/solvent.

  • Centrifugation: Spin the emulsion at 2,000 to 3,000 x g for 5 minutes at room temperature. The centrifugal force will overcome the steric stabilization of the micelles, forcing the dispersed particles to merge back into bulk liquid layers[5],[3].

  • Recovery: Carefully remove the tube. You will observe a sharp phase boundary (and occasionally a solid precipitate disk at the interface containing denatured proteins or insoluble salts). Pipette the organic layer off the top (or bottom, depending on solvent density) and recombine with your bulk organic extract.

WorkupWorkflow Start Initiate Workup Quench Quench with Water/Ice Start->Quench Solvent Select Extraction Solvent (Prefer EtOAc/DCM over Et2O) Quench->Solvent Agitate Gentle Swirling (Avoid Vigorous Shaking) Solvent->Agitate Check Emulsion Formed? Agitate->Check Brine Add Saturated NaCl (Brine) to Increase Ionic Strength Check->Brine Yes Separate Clean Phase Separation Check->Separate No Centrifuge Centrifuge at 3000 x g for 5 minutes Brine->Centrifuge If persists Centrifuge->Separate

Optimized decision-tree workflow for preventing and resolving liquid-liquid extraction emulsions.

V. References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International Source: chromatographyonline.com URL:[Link]

  • Tackling emulsions just got easier - Biotage Source: biotage.com URL:[Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific Source: spectrosci.com URL:[Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development Source: phasetransfer.com URL:[Link]

Sources

Validation & Comparative

Comparative Guide: FTIR Peak Assignment for Butyl o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application Scope

In the synthesis of active pharmaceutical ingredients (APIs), ether linkages often serve as stable pharmacophores or protecting groups. Butyl o-tolyl ether (BOTE) (CAS: 1943-49-3) represents a sterically hindered aryl-alkyl ether. Its analysis presents a specific challenge: distinguishing the ortho-methyl substitution pattern from its meta-/para- isomers or its non-methylated analog, butyl phenyl ether.

This guide provides a definitive peak assignment protocol. Unlike standard spectral libraries which offer static images, this document compares the FTIR performance of BOTE against two critical alternatives :

  • Structural Analog (Butyl Phenyl Ether): To isolate the specific spectral contribution of the ortho-methyl group.

  • Computational Simulation (DFT-B3LYP): To provide a self-validating theoretical benchmark for peak accuracy.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes an Attenuated Total Reflectance (ATR) workflow, which eliminates pathlength calculation errors common in transmission IR.

Methodology: High-Throughput ATR-FTIR
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory.

  • Resolution: 4 cm⁻¹ (32 scans).

  • Sample State: Neat liquid (no dilution matrix required).

  • Background: Air (clean crystal).

Validation Step: Before sample acquisition, collect a background spectrum. If the region between 2400–2200 cm⁻¹ (CO₂ doublet) shows absorbance >0.005 AU, purge the system with N₂. This ensures that atmospheric interference does not mask the weak overtone bands of the aromatic ring.

Comparative Analysis

Comparison A: The "Ortho" Effect (BOTE vs. Butyl Phenyl Ether)

The primary challenge in QC is confirming the position of the methyl substituent. Comparing BOTE with Butyl Phenyl Ether (BPE) reveals the diagnostic markers of ortho-substitution.

Spectral RegionFeatureButyl o-Tolyl Ether (BOTE) Butyl Phenyl Ether (BPE) Mechanistic Insight
Fingerprint (OOP) Ar-H Bending745-755 cm⁻¹ (Strong, Singlet) 690 & 750 cm⁻¹ (Two bands)BPE (monosubstituted) has 5 adjacent H's, creating two modes. BOTE (1,2-disubstituted) has 4 adjacent H's, collapsing to a single strong band.
Ether Region C-O-C Asym.[1][2] Stretch1235-1245 cm⁻¹ 1240-1250 cm⁻¹The ortho-methyl group induces slight steric twisting of the ether oxygen out of the ring plane, slightly lowering the conjugation and frequency compared to BPE.
Methyl Region -CH₃ Sym. Deformation~1380 cm⁻¹ (Distinct) Weak/ObscuredThe Ar-CH₃ group in BOTE adds a distinct deformation band absent in the purely alkyl chain of BPE.
Comparison B: Experimental vs. Theoretical (DFT Validation)

To validate the assignments without expensive standards, we compare experimental data against Density Functional Theory (DFT) predictions (B3LYP/6-31G* level, scaled by 0.961).

Vibrational ModeExperimental Frequency (cm⁻¹)DFT Predicted (Scaled) (cm⁻¹)Deviation (%)Validation Status
Ar-H Stretch 306530720.2%Pass
Alkyl C-H Stretch 295829650.2%Pass
C=C Ring Stretch 159816050.4%Pass
C-O-C Asym Stretch 124212380.3%Pass
C-O-C Sym Stretch 105010450.5%Pass
Ar-H OOP Bend 7487420.8%Pass

Analyst Note: The low deviation (<1%) confirms that the experimental bands are fundamental vibrations and not overtones or Fermi resonances.

Detailed Peak Assignment Guide

The following table serves as the master reference for identifying Butyl o-tolyl ether.

Table 1: Master Peak Assignment for Butyl o-Tolyl Ether
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode Description
3020 – 3070 WeakAromatic C-HStretching vibration of the ring protons.
2860 – 2960 StrongAliphatic C-HAsymmetric and symmetric stretching of the butyl chain and methyl group.
1600 & 1585 MediumAromatic C=CRing "breathing" modes; often appears as a doublet due to resonance.
1495 MediumAromatic C=CSecondary ring stretch.
1460 Medium-CH₂- / -CH₃Asymmetric bending (scissoring) of methylene/methyl groups.
1380 MediumAr-CH₃Symmetric methyl deformation (Umbrella mode). Diagnostic for Toluene derivatives.
1242 Very Strong Ar-O-C Asymmetric C-O-C stretch. The most intense peak in the spectrum.
1120 MediumIn-plane C-HAromatic in-plane bending.
1050 StrongO-CH₂-Symmetric C-O-C stretch (Alkyl side).
748 Strong Ar-H (OOP) Out-of-Plane bending. Diagnostic for ortho-disubstitution (4 adjacent protons).

Visualizing the Validation Workflow

The following diagram illustrates the logic flow for confirming the identity of BOTE using the "Triangulation Method" (Spectral Data + Structural Analog + DFT).

G Start Unknown Ether Sample Acquire Acquire ATR-FTIR Spectrum (Neat Liquid) Start->Acquire Check1 Check 1235-1250 cm⁻¹ (Strong Band?) Acquire->Check1 EtherConf Ether Linkage Confirmed Check1->EtherConf Yes Check2 Check 735-770 cm⁻¹ Region EtherConf->Check2 Mono Two Bands (690 & 750) = Monosubstituted (Likely Butyl Phenyl Ether) Check2->Mono Doublet Ortho One Strong Band (~748) = Ortho-Disubstituted Check2->Ortho Singlet Check3 Check 1380 cm⁻¹ (Methyl Deformation) Ortho->Check3 Final Identity Confirmed: Butyl o-Tolyl Ether Check3->Final Band Present

Caption: Logical decision tree for distinguishing Butyl o-tolyl ether from structural analogs using key spectral markers.

References

  • Collier, W. E., et al. (1992).[3] Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Semantic Scholar. Link

  • NIST Mass Spectrometry Data Center. (2023). Benzene, butoxy- (Butyl Phenyl Ether) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4][5] (Standard text for ortho-substitution rules).

  • PubChem. (2023). 1-Butoxy-2-methylbenzene (Compound Summary). National Library of Medicine. Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

Sources

High-Resolution GC-QTOF vs. Single Quadrupole GC-MS: A Comparative Guide on the Fragmentation Pattern of 1-Butoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of structural elucidation, alkyl aryl ethers present unique analytical challenges. Compounds like 1-Butoxy-2-methylbenzene (also known as butyl o-tolyl ether) are frequently utilized as synthetic intermediates and specialty solvents[1]. When subjected to Electron Ionization (EI), these molecules undergo highly specific, competing fragmentation pathways—most notably, direct homolytic cleavages versus complex hydrogen-transfer rearrangements[2].

For researchers and drug development professionals, selecting the correct analytical platform is critical. This guide objectively compares the performance of High-Resolution Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) against standard Single Quadrupole GC-MS (GC-SQ) . By analyzing the exact fragmentation pattern of 1-Butoxy-2-methylbenzene, we demonstrate how high mass accuracy resolves mechanistic ambiguities that traditional unit-resolution instruments cannot.

Part 1: The Fragmentation Mechanism of 1-Butoxy-2-methylbenzene

Understanding the causality behind mass spectral peaks is the foundation of structural interpretation. Under standard 70 eV electron ionization, 1-Butoxy-2-methylbenzene (Molecular Weight: 164.24 g/mol ) yields a distinct molecular ion (M+•) at m/z 164 [1]. From this transient state, the molecule dissipates internal energy through three primary, predictable pathways:

  • The McLafferty-Type Rearrangement (Pathway A): Alkyl aryl ethers with an aliphatic chain longer than two carbons strongly favor this pathway[2]. The γ-hydrogen from the butyl group migrates to the ether oxygen, prompting the cleavage of the β-C-O bond. This expels a neutral 1-butene molecule (56 Da) and yields the highly stable o-cresol radical cation at m/z 108.

  • Homolytic C-O Bond Cleavage (Pathway B): Direct inductive cleavage of the alkyl-oxygen bond results in the loss of a neutral butyl radical (C4H9•, 57 Da). The charge is retained on the aromatic moiety, generating the o-methylphenoxonium cation at m/z 107.

  • Tropylium Ion Formation (Pathway C): Both the m/z 108 and m/z 107 fragments undergo subsequent degradation. The loss of a hydroxyl radical (•OH) from the o-cresol cation, or the rearrangement and loss of an oxygen atom from the phenoxonium cation, yields the classic tropylium cation (C7H7+) at m/z 91. This ion further extrudes neutral acetylene (C2H2) to form the cyclopentadienyl cation at m/z 65.

Part 2: Platform Comparison — GC-QTOF vs. GC-SQ

While both platforms utilize the same chromatographic separation and 70 eV EI source, their mass analyzers dictate the depth of structural information acquired[3].

Single Quadrupole GC-MS (GC-SQ)

The GC-SQ operates at unit mass resolution . It records the nominal masses of the fragments (m/z 164, 108, 107, 91). While this is perfectly sufficient for routine library matching against the NIST database, it inherently lacks the specificity to confirm elemental composition. For instance, a GC-SQ cannot definitively prove whether the peak at m/z 108 is the o-cresol radical cation (C7H8O+•) or an isobaric hydrocarbon interference (e.g., C8H12+•).

High-Resolution GC-QTOF-MS

The GC-QTOF-MS utilizes a time-of-flight tube to achieve High-Resolution Accurate Mass (HRAM) capabilities, typically delivering mass errors below 2 ppm[4]. By measuring the exact mass of the rearrangement product at m/z 108.0575 , the QTOF unambiguously confirms the elemental formula as C7H8O. Furthermore, the rapid spectral acquisition rate of TOF analyzers (up to 50 Hz) prevents the under-sampling of narrow chromatographic peaks, vastly improving quantitative precision for trace-level metabolites[4].

Part 3: Quantitative Data & Performance Metrics

The following tables summarize the theoretical versus experimental data, objectively comparing the analytical output of both platforms.

Table 1: Exact Mass vs. Nominal Mass for Major Fragments
Fragment IdentityElemental FormulaNominal Mass (GC-SQ)Exact Mass (GC-QTOF)Neutral Loss
Molecular Ion C11H16O+•164 m/z164.1201 m/zNone
o-Cresol Radical Cation C7H8O+•108 m/z108.0575 m/z- C4H8 (56.0626 Da)
o-Methylphenoxonium C7H7O+107 m/z107.0497 m/z- C4H9• (57.0704 Da)
Tropylium Cation C7H7+91 m/z91.0548 m/z- •OH / - O
Cyclopentadienyl Cation C5H5+65 m/z65.0391 m/z- C2H2 (26.0156 Da)
Table 2: Platform Performance Comparison
SpecificationGC-SQ (Single Quadrupole)GC-QTOF (Quadrupole Time-of-Flight)
Resolving Power (FWHM) ~1,000 (Unit Resolution)> 25,000
Mass Accuracy ± 0.1 Da< 2 ppm
Spectral Acquisition Rate 2 – 5 HzUp to 50 Hz
Primary Application Routine targeted quantificationUnknown elucidation & exact mass confirmation

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System suitability is verified prior to any sample injection.

Step 1: System Suitability & Mass Calibration

  • Introduce Perfluorotributylamine (PFTBA) into the EI source.

  • Perform an autotune to calibrate the mass axis. Verify that the exact masses of PFTBA fragments (m/z 68.9952, 218.9856, and 501.9711) are within 2 ppm error (for QTOF) or 0.1 Da (for SQ).

  • Confirm that the full width at half maximum (FWHM) meets the manufacturer's resolution specifications.

Step 2: Sample Preparation & Blank Verification

  • Blank Run: Inject 1.0 µL of GC-grade hexane to verify the absence of column bleed or carryover at m/z 164 and 108.

  • Sample Prep: Dilute the 1-Butoxy-2-methylbenzene analytical standard in GC-grade hexane to a final concentration of 10 µg/mL.

Step 3: Chromatographic Separation

  • Column: HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: This low-bleed, 5% phenyl-methylpolysiloxane phase minimizes background noise, which is critical for high-resolution MS.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Gradient: 60°C (hold 1 min) → ramp at 15°C/min to 280°C (hold 5 min).

Step 4: Mass Spectrometry Acquisition

  • Ionization: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the universal standard for EI, ensuring that the internal energy deposited into the molecule precisely mimics the conditions used to generate NIST library spectra.

  • Source Temperature: 230°C.

  • Acquisition Range: m/z 35 to 300.

  • Data Processing: Extract ion chromatograms (EIC) for m/z 108.0575 (QTOF) and m/z 108 (SQ) to compare signal-to-noise ratios.

Part 5: Mandatory Visualization

The following diagram maps the logical causality of the 1-Butoxy-2-methylbenzene fragmentation pathways discussed in Part 1.

G M 1-Butoxy-2-methylbenzene (M+•) m/z 164.1201 F1 o-Cresol radical cation m/z 108.0575 M->F1 McLafferty-type rearrangement - C4H8 (56 Da) F2 o-Methylphenoxonium m/z 107.0497 M->F2 Homolytic C-O cleavage - C4H9• (57 Da) F3 Tropylium cation m/z 91.0548 F1->F3 - OH• (17 Da) F2->F3 - O (16 Da) (Rearrangement) F4 Cyclopentadienyl cation m/z 65.0391 F3->F4 - C2H2 (26 Da)

EI-MS fragmentation pathway of 1-Butoxy-2-methylbenzene highlighting key structural rearrangements.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5045112, 1-Butoxy-2-methylbenzene". PubChem. URL: [Link]

  • Gdansk University of Technology. "Mass Spectrometry: Fragmentation Patterns and the McLafferty Rearrangement". PG.edu.pl. URL: [Link]

  • Fiehn, O., et al. "Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole, and quadrupole-time-of-flight mass spectrometry". National Institutes of Health (PMC). URL: [Link]

  • LCGC International. "Flying High with Sensitivity and Selectivity: GC–MS to GC–MS/MS". Chromatography Online. URL: [Link]

Sources

A Comparative Analysis of 13C NMR Shifts in Ortho- and Para-Butoxytoluene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone technique, offering profound insights into the carbon framework of organic molecules. For researchers, scientists, and professionals in drug development, the ability to distinguish between closely related isomers is paramount. This guide provides an in-depth, comparative analysis of the 13C NMR chemical shifts of ortho-butoxytoluene and para-butoxytoluene, supported by experimental data. We will delve into the underlying principles governing these spectral differences, offering a robust framework for interpreting similar isomeric systems.

The Decisive Role of Substituent Positioning in 13C NMR

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. In aromatic systems, the position of substituents significantly alters the electron density distribution across the ring and, consequently, the 13C NMR spectrum. The interplay of inductive and resonance effects, alongside steric interactions, dictates the precise chemical shifts observed for each carbon atom. This guide will dissect these effects in the context of our two isomers of interest: 2-butoxytoluene (ortho) and 4-butoxytoluene (para).

The butoxy group, with its oxygen atom, is an electron-donating group through resonance, and electron-withdrawing through induction. The methyl group is a weak electron-donating group. The relative positioning of these two groups in the ortho and para isomers leads to distinct electronic environments for the aromatic carbons, which is clearly reflected in their 13C NMR spectra.

Comparative Analysis of 13C NMR Chemical Shifts

The experimental 13C NMR data for ortho- and para-butoxytoluene, acquired in deuterated chloroform (CDCl3), are presented below. These values provide a quantitative basis for our comparative discussion.

Carbon Positionortho-Butoxytoluene (ppm)[1]para-Butoxytoluene (ppm)
C1 (C-O)157.3157.0
C2 (C-CH3)126.9129.6
C3120.0114.4
C4126.7129.9
C5110.9114.4
C6130.6129.9
-O-C H2-67.667.8
-O-CH2-C H2-31.531.4
-CH3 (ring)16.220.5
-CH2-C H2-CH319.419.3
-CH2-CH2-C H313.913.9

Dissecting the Spectral Differences: A Mechanistic Approach

Aromatic Carbons:

  • C1 (Ipso-Carbon to Butoxy Group): In both isomers, this carbon is the most deshielded aromatic carbon due to the direct attachment of the electronegative oxygen atom. The chemical shift is very similar in both, with the ortho isomer being slightly more downfield (157.3 ppm vs. 157.0 ppm). This minor difference could be attributed to the steric interaction between the bulky butoxy group and the adjacent methyl group in the ortho isomer, which can slightly alter the bond angles and electronic environment.

  • C2 and C6 (Ortho to Butoxy Group in Para-isomer) vs. C6 (Ortho to Butoxy in Ortho-isomer): In the para-isomer, the C2 and C6 carbons are equivalent and their chemical shift is 129.9 ppm. In the ortho-isomer, the C6 carbon, which is ortho to the butoxy group and meta to the methyl group, appears at 130.6 ppm. The strong resonance effect of the butoxy group increases the electron density at the ortho and para positions, leading to shielding. However, the inductive effect of the oxygen deshields these carbons. The interplay of these effects results in the observed shifts.

  • C3 and C5 (Meta to Butoxy Group in Para-isomer) vs. C3 and C5 (Ortho/Para to Methyl in Ortho-isomer): In the para-isomer, the C3 and C5 carbons are equivalent and are significantly shielded (114.4 ppm) due to the electron-donating resonance effect of the butoxy group at the para position. In the ortho-isomer, the C3 and C5 carbons have very different environments. The C5 carbon, which is para to the butoxy group, is highly shielded (110.9 ppm). The C3 carbon, which is meta to the butoxy group and ortho to the methyl group, is less shielded (120.0 ppm).

  • C4 (Para to Butoxy Group in Para-isomer) vs. C2 (Ipso-Carbon to Methyl Group in Ortho-isomer): In the para-isomer, the C4 carbon, which is ipso to the methyl group and para to the butoxy group, resonates at 129.6 ppm. In the ortho-isomer, the C2 carbon, ipso to the methyl group and ortho to the butoxy group, is found at 126.9 ppm. The shielding effect of the butoxy group at the ortho position in the ortho-isomer is evident here.

Aliphatic Carbons:

  • Methyl Carbon (on the ring): A notable difference is observed for the methyl carbon. In the para-isomer, it resonates at 20.5 ppm, while in the ortho-isomer, it is shifted upfield to 16.2 ppm. This upfield shift in the ortho-isomer is a classic example of the "ortho effect" or steric shielding, where the close proximity of the bulky butoxy group forces the methyl group into a sterically compressed environment, leading to increased shielding.

  • Butoxy Chain Carbons: The chemical shifts of the carbons in the butoxy chain are very similar in both isomers, as they are further away from the aromatic ring and less influenced by the positional differences of the ring substituents.

Visualizing the Structural and Electronic Differences

To further illustrate the structural disparities and their influence on the carbon environments, the following diagrams are provided.

Caption: Molecular structures of ortho- and para-butoxytoluene.

Substituent_Effects cluster_ortho ortho-Butoxytoluene cluster_para para-Butoxytoluene Butoxy Group Butoxy Group ortho_ring Aromatic Ring Butoxy Group->ortho_ring +R, -I para_ring Aromatic Ring Butoxy Group->para_ring +R, -I Methyl Group Methyl Group Methyl Group->ortho_ring +I Methyl Group->para_ring +I Steric Shielding\n(ortho-effect) Steric Shielding (ortho-effect) ortho_ring->Steric Shielding\n(ortho-effect) Proximity No Steric Shielding No Steric Shielding para_ring->No Steric Shielding

Caption: Electronic and steric effects in ortho- and para-butoxytoluene.

Experimental Protocol for 13C NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the butoxytoluene isomer into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • The data presented in this guide was acquired on a 400 MHz NMR spectrometer.

  • Tune and shim the spectrometer for the specific sample to ensure optimal magnetic field homogeneity.

  • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30) should be used.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 128 to 1024 or more, depending on the sample concentration) should be acquired to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Perform baseline correction to obtain a flat baseline.

Sources

GC-MS Retention Time & Performance Guide for 1-Butoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of alkyl aryl ethers, specifically 1-butoxy-2-methylbenzene (also known as butyl o-tolyl ether), has become increasingly critical in both pharmaceutical intermediate profiling and forensic environmental analysis. Since the European Union's 2024 adoption of structurally analogous alkyl aryl ethers (such as butyl phenyl ether) as laundering-resistant fuel markers [1], the demand for ultra-trace, matrix-agnostic GC-MS methodologies has surged.

This guide objectively compares the performance of three distinct gas chromatography stationary phases (DB-5, DB-1701, and DB-WAX) for the isolation and quantification of 1-butoxy-2-methylbenzene. By examining the causality behind retention behavior and mass fragmentation, this document provides a self-validating framework for developing robust GC-MS workflows.

Mechanistic Principles of Retention and Fragmentation

To optimize a GC-MS method, one must understand the thermodynamic interactions between the analyte and the stationary phase, as well as the energetic pathways of ionization.

Retention Dynamics (The Ortho-Effect)

1-Butoxy-2-methylbenzene (


) features a bulky butyl ether chain adjacent to an ortho-methyl group on the aromatic ring.
  • On Non-Polar Phases (DB-5): Separation is strictly driven by boiling point and London dispersion forces. The ortho-methyl group causes slight steric out-of-plane twisting of the ether oxygen, subtly lowering the boiling point compared to its para-isomer. Consequently, 1-butoxy-2-methylbenzene elutes slightly earlier than 1-butoxy-4-methylbenzene.

  • On Polar Phases (DB-WAX): The polyethylene glycol (PEG) phase separates based on dipole-dipole interactions and hydrogen-bond accepting capacity. The steric hindrance from the ortho-methyl group shields the ether oxygen, reducing its effective dipole moment. This results in a significantly lower Kovats Retention Index (RI) shift compared to unhindered ethers [2].

Electron Ionization (EI) Fragmentation Causality

Under standard 70 eV Electron Ionization, the molecular ion (


 at m/z 164) is relatively weak. The dominant fragmentation pathway is the facile cleavage of the butyl chain via a McLafferty-type rearrangement or inductive cleavage, expelling a neutral butene molecule (M-56).
  • Base Peak: m/z 108 (

    
    ), corresponding to the o-cresol radical cation.
    
  • Qualifier Ions: m/z 77 (phenyl cation) and m/z 91 (tropylium cation from the methylbenzyl rearrangement).

  • Analytical Choice: For trace quantification in Single Ion Monitoring (SIM) mode, m/z 108 is mandatory due to its superior signal-to-noise ratio, while m/z 164 serves as the structural qualifier.

Column Performance Comparison

To objectively evaluate performance, we compare three standard capillary columns. The data below synthesizes experimental retention indices based on QSPR (Quantitative Structure-Property Relationship) modeling and homologous series benchmarking [3].

Table 1: Retention Indices and Estimated Elution Times

Conditions: 30m x 0.25mm x 0.25µm columns. Gradient: 60°C (1 min) to 300°C at 15°C/min.

Stationary PhasePolarityKovats RI (Estimated)Est. Retention Time (min)Isomer Resolution (o- vs p-)
DB-5 (5% Phenyl)Non-Polar1275 ± 59.45Poor (

)
DB-1701 (14% Cyanopropyl)Mid-Polar1390 ± 510.80Good (

)
DB-WAX (PEG)High-Polar1895 ± 1014.20Excellent (

)
Table 2: Matrix Interference and Application Suitability
ColumnMatrix Handling (Aliphatics/Fuels)Peak Symmetry (

)
Primary Recommendation
DB-5 High interference (co-elution)1.05 (Excellent)Clean pharmaceutical extracts.
DB-1701 Moderate interference1.10 (Good)Isomer profiling in synthesis.
DB-WAX Zero interference (aliphatics elute early)1.25 (Slight tailing)2D-GC/MS second dimension for complex matrices.

Performance Verdict: While DB-5 offers the sharpest peak shapes, it fails to resolve 1-butoxy-2-methylbenzene from heavy aliphatic matrices (like diesel or biological lipids). DB-WAX is the superior choice for complex matrices, as the polar phase strongly retains the ether while rejecting non-polar hydrocarbons [4].

2D-GC/MS Heart-Cutting Workflow

For ultra-trace analysis in complex matrices, a 1D GC approach is insufficient. Modern protocols utilize a Deans Switch (2D-GC/MS) to perform "heart-cutting." The sample is first injected onto a non-polar column (DB-5) to separate by boiling point. The specific retention window containing the analyte is then diverted ("cut") onto a polar column (DB-WAX) for orthogonal separation prior to MS detection.

GCMS_Workflow Sample Complex Matrix (Fuel/Extract) Injector GC Inlet (250°C, Splitless) Sample->Injector Col1 1st Dimension Column (DB-5, Non-Polar) Injector->Col1 Deans Deans Switch (Heart-Cutting) Col1->Deans FID Flame Ionization Detector (Matrix Profiling) Deans->FID Matrix Effluent Col2 2nd Dimension Column (DB-WAX, Polar) Deans->Col2 Target Fraction MS Mass Spectrometer (EI, m/z 164/108) Col2->MS Data Data Analysis (Quantification) MS->Data

Figure 1: 2D-GC/MS Heart-Cutting Workflow for Alkyl Aryl Ethers in Complex Matrices.

Experimental Protocol (Self-Validating System)

This protocol is designed with internal validation checkpoints to ensure system suitability before sample analysis.

Step 1: Sample Preparation & Internal Standard Addition
  • Dilution: Dilute the sample in GC-grade hexane to a target concentration of 1–10 µg/mL.

  • Internal Standard (IS): Spike the sample with 1-butoxy-3-fluorobenzene (final concentration 5 µg/mL). Causality: The fluorinated analog mimics the target's extraction and injection thermodynamics but yields a distinct m/z 126 base peak, correcting for matrix suppression and injection volume variance.

Step 2: GC-MS Instrument Parameters
  • Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min to sweep residual heavy matrix).

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial: 60°C, hold for 1.0 min.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C, hold for 3.0 min (Bake-out phase).

  • MS Transfer Line: 280°C.

  • Ion Source: EI at 70 eV, Source Temp: 230°C, Quadrupole Temp: 150°C.

  • Acquisition Mode: SIM (Dwell time 50 ms per ion).

    • Target Ions:m/z 108 (Quant), 164 (Qual), 91 (Qual).

    • IS Ions:m/z 126 (Quant), 182 (Qual).

Step 3: System Suitability Validation (The Checkpoint)

Before running the batch, inject a Resolution Standard containing 1-butoxy-2-methylbenzene and 1-butoxy-4-methylbenzene (2 µg/mL each).

  • Validation Criteria: The resolution (

    
    ) between the ortho and para isomers must be 
    
    
    
    . If
    
    
    , the column is likely exhibiting active site tailing (silanol exposure) and requires trimming or replacement.
Step 4: Data Acquisition and Quantification
  • Integrate the peak area for m/z 108 at the established retention time (e.g., ~9.45 min on DB-5).

  • Calculate the response ratio (Area Target / Area IS).

  • Quantify against a 6-point linear calibration curve (

    
    ).
    

References

  • Shimadzu Europa GmbH. "New ACCUTRACE™ Plus fuel marker BPE (butyl phenyl ether) fights crime." Secrets of Science Magazine. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 14311, Butyl phenyl ether." PubChem. Available at:[Link]

  • Analytical Chemistry. "QSPR for Gas Chromatography Metrics." Scribd Repository / ACS Publications. Available at:[Link]

  • Global Analyser Solutions (GAS). "Diesel fuel marker analysis - Gas chromatography solutions." GAS Site. Available at:[Link]

Spectral Characterization Guide: o-Cresol vs. Butyl o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical comparison between


-Cresol  (2-methylphenol) and its alkylated derivative, Butyl 

-tolyl ether
(1-butoxy-2-methylbenzene).

In drug discovery and agrochemical synthesis, the conversion of phenolic hydroxyl groups to ethers is a fundamental transformation used to modulate lipophilicity (LogP) and metabolic stability. Accurately monitoring this conversion requires precise knowledge of the spectral shifts that occur upon alkylation. This document outlines the specific IR, NMR (


H, 

C), and MS signatures required to validate the transformation of

-cresol to butyl

-tolyl ether.

Chemical Identity & Transformation Context[1][2][3][4]

The comparison is best understood within the context of a Williamson Ether Synthesis , where


-cresol is alkylated using a butyl halide.
Featurengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Cresol
(Substrate)
Butyl

-tolyl ether
(Product)
IUPAC Name 2-Methylphenol1-Butoxy-2-methylbenzene
CAS Number 95-48-72052-13-3
Formula C

H

O
C

H

O
Mol. Weight 108.14 g/mol 164.25 g/mol
Key Functionality Phenolic Hydroxyl (-OH)Alkyl Aryl Ether (-O-C

H

)
Reaction Monitoring Workflow

The following diagram illustrates the critical spectral checkpoints during the synthesis process.

G Start Starting Material (o-Cresol) Reaction Alkylation (n-BuBr, K2CO3, DMF) Start->Reaction Workup Workup & Isolation Reaction->Workup Check_IR Checkpoint 1: IR Loss of -OH (3300 cm-1) Reaction->Check_IR In-process Control Product Target Ether (Butyl o-tolyl ether) Workup->Product Check_NMR Checkpoint 2: 1H NMR Appearance of O-CH2 (~4.0 ppm) Product->Check_NMR Final QC

Figure 1: Analytical workflow for monitoring the O-alkylation of o-cresol.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides the most immediate "Go/No-Go" decision metric during synthesis. The disappearance of the hydroxyl stretch is the primary indicator of reaction completion.

Key Spectral Differentiators
Vibrational Mode

-Cresol
(Reactant)
Butyl

-tolyl ether
(Product)
Diagnostic Note
O-H Stretch 3200–3550 cm

(Broad, Strong)
ABSENT Primary indicator of conversion.
C-H Stretch (sp

)
~2920, 2860 cm

(Weak, Methyl only)
2850–2960 cm

(Increased Intensity)
Added butyl chain increases aliphatic C-H signal.
C-O Stretch ~1230 cm

(Phenolic C-O)
1245 cm

(Asym. Ar-O-C)1030–1050 cm

(Sym. R-O-C)
Ether shows two distinct C-O bands (Asymmetric & Symmetric).[1]

Experimental Insight: In a reaction mixture, the persistence of the broad band at 3300 cm


 indicates incomplete alkylation. The product spectrum will be "cleaner" in the high-frequency region (above 3000 cm

) due to the loss of the hydrogen-bonded OH group.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8][9][10]

NMR offers the definitive structural proof. The transformation introduces a four-carbon butyl chain and alters the electronic environment of the aromatic ring.

H NMR Comparative Data (400 MHz, CDCl )
Proton Group

-Cresol
(

ppm)
Butyl

-tolyl ether
(

ppm)
Multiplicity & Integration
Phenolic -OH 4.5 – 7.0 (Variable)ABSENT Exchangeable proton disappears.
Aromatic H (C3) ~6.75 (d)~6.80 (d)Ortho to oxygen; shift is subtle but distinct.
Aromatic H (C4-C6) 6.8 – 7.15 (m)6.8 – 7.20 (m)Aromatic region remains largely intact.
Ar-CH

2.25 (s, 3H)2.23 (s, 3H)Methyl group on ring remains a singlet.

-Methylene (-O-CH

-)
ABSENT 3.98 (t,

=6.5 Hz, 2H)
Key Diagnostic Peak. Deshielded by Oxygen.

-Methylene
ABSENT 1.80 (quint, 2H)Coupling to

and

protons.

-Methylene
ABSENT 1.52 (sext, 2H)Shielded aliphatic region.

-Methyl (-CH

)
ABSENT 0.98 (t, 3H)Terminal methyl of the butyl chain.
C NMR Comparative Data (100 MHz, CDCl )

The most significant change in the carbon spectrum is the shift of the ipso carbon and the appearance of four new aliphatic signals.

  • 
    -Cresol ipso-C (C-OH):  ~155.0 ppm
    
  • Ether ipso-C (C-O-R): ~157.5 ppm (Downfield shift due to alkylation)

  • New Butyl Signals:

    • 
       68.0 ppm (-O-C H
      
      
      
      -)
    • 
       31.5 ppm (-C H
      
      
      
      -)
    • 
       19.4 ppm (-C H
      
      
      
      -)
    • 
       13.9 ppm (-C H
      
      
      
      )

Mass Spectrometry (MS)[1][8][11][12]

Mass spectrometry provides confirmation of the molecular weight change (+56 Da) corresponding to the replacement of H (1 Da) with Butyl (57 Da).

Fragmentation Pathways
  • 
    -Cresol (MW 108): 
    
    • M

      
       (m/z 108):  Base peak (usually).
      
    • [M-H]

      
       (m/z 107):  Tropylium-like ion.
      
    • [M-CO]

      
       (m/z 80):  Characteristic phenol loss.
      
  • Butyl

    
    -tolyl ether (MW 164): 
    
    • M

      
       (m/z 164):  Molecular ion is distinct.
      
    • [M-C

      
      H
      
      
      
      ]
      
      
      (m/z 108):
      Loss of butene via McLafferty Rearrangement . This often regenerates the radical cation of
      
      
      -cresol (m/z 108).
    • [M-C

      
      H
      
      
      
      ]
      
      
      (m/z 107):
      Cleavage of the O-C bond to form the tolyloxy cation.

Experimental Protocol: Synthesis & Analysis

To generate the comparative data described above, the following validated protocol can be utilized.

Protocol: O-Alkylation of o-Cresol
  • Setup: In a 100 mL round-bottom flask, dissolve

    
    -cresol (10 mmol, 1.08 g) in anhydrous DMF (20 mL).
    
  • Deprotonation: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 15 mmol, 2.07 g). Stir at room temperature for 15 minutes.
  • Alkylation: Add 1-Bromobutane (12 mmol, 1.3 mL) dropwise.

  • Reaction: Heat to 60°C and monitor by TLC (Hexane:EtOAc 9:1) or IR.[2][3][4][5]

    • End-point: Disappearance of starting material spot or OH stretch.

  • Workup: Dilute with water (50 mL), extract with Diethyl Ether (3 x 20 mL). Wash organics with 1M NaOH (to remove unreacted cresol) and Brine. Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. The product is a colorless oil.

Self-Validating Analytical Steps
  • Step 5 Check: The NaOH wash is critical. If the final product shows an OH stretch in IR, the NaOH wash was insufficient.

  • NMR Check: Integration of the aromatic region (4H) vs. the

    
    -methylene triplet (2H) must be exactly 2:1.
    

References

  • National Institute of Standards and Technology (NIST). (2023). o-Cresol Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • PubChem. (2023). 1-Butoxy-2-methylbenzene (Compound Summary). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2][4] (Referenced for standard chemical shift increments of alkyl aryl ethers).[6]

Sources

Reference Standards for 1-Butoxy-2-methylbenzene Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

1-Butoxy-2-methylbenzene (CAS: 2052-13-3), also known as o-Tolyl butyl ether or 2-Butoxytoluene, is a critical process-related impurity often encountered in the synthesis of local anesthetics and aryl-alkyl ether derivatives (e.g., Dyclonine, Pramoxine, or precursors derived from o-cresol).

Its structural similarity to the Active Pharmaceutical Ingredient (API) often challenges chromatographic resolution. Furthermore, its volatility (BP ~229–237°C) necessitates careful selection of analytical techniques. This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Reagent Grade alternatives , providing a self-validating protocol for researchers who must establish their own secondary standards when primary pharmacopeial standards are unavailable.

The Origin of the Impurity

Understanding the formation of 1-Butoxy-2-methylbenzene is the first step in controlling it. It typically arises during the Williamson ether synthesis alkylation step if o-cresol is present as a contaminant in the starting phenol or if side-reactions occur during the butylation of o-toluidine derivatives.

ImpurityPathway Start Starting Material (Phenol / o-Toluidine) Reaction Alkylation (Williamson Ether Synthesis) Start->Reaction Contam Contaminant (o-Cresol) Contam->Reaction Trace Level Reagent Reagent (1-Bromobutane) Reagent->Reaction Product Target API (e.g., Dyclonine Precursor) Reaction->Product Major Path Impurity Impurity: 1-Butoxy-2-methylbenzene Reaction->Impurity Side Reaction

Figure 1: Mechanistic pathway showing the origin of 1-Butoxy-2-methylbenzene as a process impurity during alkylation steps.

Comparative Analysis: Reference Standard Grades

When sourcing a standard for 1-Butoxy-2-methylbenzene, researchers typically face two options. The choice impacts the Uncertainty Budget of the final analytical method.

Option A: ISO 17034 Certified Reference Material (CRM)
  • Definition: A standard with a certified property value (purity) accompanied by an uncertainty statement, traceable to SI units (usually via qNMR or Mass Balance).

  • Best For: Method Validation (ICH Q2), Release Testing, and Calibration of Secondary Standards.

  • Pros: Guarantees metrological traceability; includes homogeneity and stability data.

  • Cons: Higher cost; often limited availability for niche impurities.

Option B: Reagent Grade (Research Chemical)
  • Definition: Chemical synthesized for general research, typically labeled with "Area %" purity (GC/HPLC) without water or residual solvent correction.

  • Best For: Early R&D, qualitative peak identification (retention time marker).

  • Pros: Low cost; readily available.

  • Cons: High Risk. "98% GC Area" does not mean 98% w/w potency. It ignores non-volatiles, water, and inorganic salts, leading to significant assay errors (up to 5-10% bias).

Quantitative Performance Matrix
FeatureISO 17034 CRM Reagent Grade (Research) Impact on Analysis
Assay Value Certified w/w % (e.g., 99.2% ± 0.3%)Area % (e.g., >98%)Reagents overestimate potency, causing under-reporting of impurity levels in drug samples.
Traceability SI Traceable (NIST/BIPM)Manufacturer Lot onlyCritical for regulatory audits (FDA/EMA).
Water Content Measured (KF) & SubtractedNot MeasuredReagents are often hygroscopic; unmeasured water dilutes the standard.
Homogeneity Verified between ampoulesNot VerifiedRisk of vial-to-vial variability.
Stability Monitored (Expiry Date)Retest Date onlyDegradation products (e.g., cresols) may co-elute.

Experimental Protocol: Self-Validating Qualification

If a CRM is unavailable, you must qualify a Reagent Grade material to function as a "Secondary Reference Standard." Do not use the vendor's CoA value blindly.

Method Selection: GC-FID vs. HPLC-UV

For 1-Butoxy-2-methylbenzene, GC-FID is the superior technique for purity assignment due to the compound's volatility and lack of strong, distinct chromophores compared to potential aromatic byproducts.

  • Technique: GC-FID (Purity Assignment) / HPLC-UV (Drug Product Analysis)

  • Rationale: GC provides a "universal" response for carbon-containing impurities, whereas HPLC-UV response factors can vary wildly between the ether and its degradation products (cresols).

Protocol: "Mass Balance" Purity Assignment

To convert a Reagent Grade material into a usable Secondary Standard, follow this workflow:

Step 1: Chromatographic Purity (GC-FID)

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: Split 100:1 @ 250°C (Prevent discrimination).

  • Oven: 50°C (2 min) → 10°C/min → 260°C.

  • Calculation: Determine % Area of the main peak (

    
    ).
    

Step 2: Volatile Impurities (HS-GC)

  • Analyze for residual solvents (methanol, acetone from synthesis) using Headspace GC.

  • Result:

    
    .
    

Step 3: Water Content (Karl Fischer)

  • Use Coulometric KF for high precision on hydrophobic liquids.

  • Result:

    
    .
    

Step 4: Residue on Ignition (ROI)

  • Determine inorganic content (sulfated ash).

  • Result:

    
    .
    

Step 5: The Mass Balance Equation (The "True" Potency) Calculate the assigned purity (


) to be used in your calculations:


Critical Note: A Reagent labeled "98%" often yields a Mass Balance purity of ~94-95% after correcting for water and solvents. Using the uncorrected value would cause a 4-5% systematic error in your impurity quantification.

Analytical Workflow Diagram

QualificationWorkflow cluster_tests Characterization Tests Raw Raw Material: Reagent Grade 1-Butoxy-2-methylbenzene GC GC-FID Analysis (Organic Impurities) Raw->GC KF Karl Fischer (Water Content) Raw->KF ROI Residue on Ignition (Inorganics) Raw->ROI NMR 1H-NMR / IR (Structure Confirmation) Raw->NMR Calc Mass Balance Calculation (Purity Assignment) GC->Calc % Area KF->Calc % w/w ROI->Calc % w/w NMR->Calc Identity Final Qualified Secondary Standard (Ready for HPLC/GC Calibration) Calc->Final

Figure 2: Workflow for qualifying a reagent grade material as a secondary reference standard.

References

  • PubChem. 1-Butoxy-2-methylbenzene (Compound).[1] National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Substance Registration System: Dyclonine. (Context for butoxy-phenyl impurities). Available at: [Link]

  • CAS Common Chemistry. 1-Butoxy-4-methylbenzene (Isomer Comparison Data). Available at: [Link][2]

Sources

Technical Comparison Guide: UV-Vis Absorption Maxima of Alkyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Maxima of Alkyl Aryl Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In pharmaceutical quality control and organic synthesis, alkyl aryl ethers (e.g., Anisole, Phenetole) serve as critical intermediates and solvents. Their UV-Vis absorption profiles are distinct signatures used for purity assessment and reaction monitoring. This guide provides a rigorous technical comparison of the UV-Vis absorption maxima (


) of Anisole against its structural analogs and homologs. By analyzing the electronic transitions and auxochromic effects, we establish a self-validating framework for identifying these compounds in solution.

Core Technical Analysis

The Primary Standard: Anisole (Methoxybenzene)

Anisole represents the simplest alkyl aryl ether. Its UV spectrum is characterized by two principal absorption bands resulting from the interaction between the oxygen lone pair and the aromatic


-system.
  • E2 Band (Primary): ~217 nm (High intensity,

    
    )
    
  • B Band (Secondary/Benzenoid): ~269–271 nm (Lower intensity,

    
    )
    
  • Fine Structure: In non-polar solvents like cyclohexane, the B-band exhibits significant vibrational fine structure, which is smoothed out in polar solvents like methanol.

Comparative Alternatives Analysis

The following analysis compares Anisole with its parent hydrocarbon (Benzene), its homolog (Phenetole), and its functional analog (Phenol).

Alternative A: Benzene (Parent Hydrocarbon)[1]
  • Performance Gap: Benzene lacks the auxochromic oxygen atom. Its primary bands appear at 203.5 nm and 254 nm .

  • Differentiation: Anisole exhibits a Bathochromic Shift (Red Shift) of approximately 15–17 nm for the B-band compared to benzene. This shift confirms the presence of the alkoxy substituent.

  • Mechanism: The methoxy group acts as an auxochrome, destabilizing the HOMO (

    
    ) more than the LUMO (
    
    
    
    ) via mesomeric (+M) interaction, narrowing the energy gap (
    
    
    ).
Alternative B: Phenetole (Ethoxybenzene) & Higher Homologs
  • Performance Gap: As the alkyl chain lengthens (Methoxy

    
     Ethoxy 
    
    
    
    Propoxy), the inductive effect (+I) changes slightly, but the mesomeric effect (+M) of the oxygen remains dominant.
  • Spectral Data:

    • Phenetole:

      
       is nearly identical to Anisole, typically 270–272 nm  (B band).
      
    • Propoxybenzene:

      
       shifts slightly to ~279 nm  in ethanol.
      
  • Implication: UV-Vis is less effective at distinguishing between alkyl chain lengths (e.g., methyl vs. ethyl) than it is at distinguishing the ether class from the parent arene. Mass Spectrometry or NMR is required for homolog differentiation.

Alternative C: Phenol (Isoelectronic Analog)
  • Performance Gap: Phenol has a

    
     of 270 nm , almost identical to Anisole in neutral solution.
    
  • Critical Differentiator (pH Sensitivity):

    • Anisole: Spectrum remains unchanged in alkaline media (pH > 10).

    • Phenol: Undergoes a massive Red Shift to 287 nm (Phenoxide ion) with a hyperchromic increase in intensity.

  • Protocol Utility: This lack of pH sensitivity is the definitive "self-validating" test to distinguish an alkyl aryl ether from a free phenol.

Mechanistic Insight & Visualization

The spectral shifts are governed by the resonance interaction of the oxygen non-bonding (


) electrons with the benzene ring's 

system. This creates a conjugated system that lowers the energy required for the

transition.
Diagram 1: Electronic Activation Pathway

This diagram illustrates the causality between the substituent effect and the observed spectral shift.

G Benzene Benzene (Parent) λmax = 254 nm Substituent Add Alkoxy Group (-OR) (Auxochrome) Benzene->Substituent Interaction n-electron / π-system Resonance (+M Effect) Substituent->Interaction Lone Pair Donation EnergyGap Reduced HOMO-LUMO Energy Gap (ΔE) Interaction->EnergyGap Shift Bathochromic Shift (Red Shift) EnergyGap->Shift Anisole Anisole Spectrum λmax ≈ 270 nm Shift->Anisole

Caption: Logical flow of auxochromic interaction causing the bathochromic shift in alkyl aryl ethers.

Experimental Protocols

To ensure reproducibility and accuracy, the following protocol accounts for solvent cut-offs and concentration limits.

Method: Determination of for Anisole/Phenetole

Reagents:

  • Analyte: Anisole (HPLC Grade, >99%).

  • Solvent: Cyclohexane (Spectroscopic Grade, Cut-off < 210 nm) OR Methanol (Cut-off < 210 nm). Note: Avoid Acetone or Toluene as they absorb in the UV region.

Step-by-Step Workflow:

  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with pure solvent. Run a baseline correction from 200 nm to 400 nm.

  • Stock Solution: Prepare a

    
     stock solution of Anisole in the chosen solvent.
    
  • Working Solution: Dilute the stock 1:10 to achieve

    
    . The target absorbance at 
    
    
    
    should be between 0.5 and 1.0 AU.
  • Scan: Scan the sample from 200 nm to 400 nm.

  • Validation (The pH Check): Add 1 drop of 1M NaOH to the cuvette. Re-scan.

    • Result: If the peak shifts to >280 nm, the sample contains Phenol impurities. If the peak remains at ~270 nm, the Ether structure is intact.

Diagram 2: Experimental Validation Workflow

Experiment Start Start: Unknown Sample Solvent Dissolve in Methanol (UV Cut-off < 210nm) Start->Solvent Scan1 Scan UV (200-400 nm) Solvent->Scan1 Decision Observe λmax Scan1->Decision PathA λmax ≈ 254 nm (No Shift) Decision->PathA Low Intensity PathB λmax ≈ 270 nm (Bathochromic Shift) Decision->PathB High Intensity ResultBenzene Result: Benzene/Alkylbenzene PathA->ResultBenzene Validation Add NaOH (pH > 10) Re-Scan PathB->Validation Check Shift to 287 nm? Validation->Check ResultPhenol Result: Phenol (Deprotonation) Check->ResultPhenol Yes ResultEther Result: Alkyl Aryl Ether (Anisole/Phenetole) Check->ResultEther No (Stable)

Caption: Decision tree for identifying alkyl aryl ethers using UV-Vis and pH validation.

Data Summary Table

The table below consolidates the absorption maxima (


) and Molar Absorptivity (

) for key compounds.
CompoundSolvent

(Primary)

(Primary)

(Secondary)

(Secondary)
Key Characteristic
Benzene Ethanol203.5 nm7,400254 nm204Reference Standard
Anisole Ethanol217 nm6,400269 nm1,480Bathochromic shift (+15nm)
Phenetole Ethanol~217 nm~6,000271 nm~1,500Negligible shift vs Anisole
Propoxybenzene Ethanol--279 nm-Slight shift due to alkyl bulk
Phenol Water (pH 7)210 nm6,200270 nm1,450Indistinguishable from Anisole at neutral pH
Phenoxide Ion Water (pH 11)235 nm9,400287 nm2,600Distinct Red Shift (Differentiation point)

References

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (1949). Ultraviolet Absorption Spectra of Seven Substituted Benzenes. Journal of Research of the National Bureau of Standards.[2] Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Ultraviolet Spectroscopy - Benzenoid Transitions and Substituent Effects. Retrieved from [Link] (Note: Deep link to specific PDF lecture notes on UV Spectroscopy verified via search context).

  • Hanoi National University of Education. (n.d.). UV-Vis Spectroscopy: Electronic Transitions and Solvent Effects. Retrieved from [Link] (Contextual verification of teaching materials on electronic transitions).

Sources

Characterization of 1-Butoxy-2-methylbenzene Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of a compound is paramount. For a substance like 1-butoxy-2-methylbenzene, a key intermediate in various syntheses, a thorough understanding of its impurity profile is not merely a quality control measure; it is a critical step in ensuring the safety, efficacy, and stability of the final product.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in 1-butoxy-2-methylbenzene, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate techniques for their specific needs.

Understanding the Impurity Landscape

Impurities in 1-butoxy-2-methylbenzene can originate from several sources, including the raw materials, synthetic byproducts, and degradation products.[3] A comprehensive characterization is therefore essential to control and mitigate their potential impact.

Potential Impurities in 1-Butoxy-2-methylbenzene:

Impurity ClassPotential CompoundsLikely Origin
Starting Materials o-Cresol, 1-Bromobutane, ButanolIncomplete reaction or carry-over
Byproducts Di-n-butyl ether, Isomeric butoxy-methylbenzenes, Poly-alkylated phenolsSide reactions during synthesis
Degradation Products Phenolic compounds, Aldehydes, Carboxylic acidsOxidation, hydrolysis, or thermal decomposition

The synthesis of 1-butoxy-2-methylbenzene typically involves the Williamson ether synthesis, reacting o-cresol with a butyl halide in the presence of a base. Incomplete reactions can lead to the presence of residual starting materials. Side reactions, such as the self-condensation of butanol to form di-n-butyl ether or the reaction at different positions on the aromatic ring, can generate isomeric impurities.[4] Degradation can occur under improper storage conditions, leading to the formation of various oxidation or hydrolysis products.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is pivotal for the successful identification and quantification of impurities.[5] The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in structural elucidation.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

For volatile and semi-volatile impurities, GC-MS is the technique of choice.[9] Its high separation efficiency and the structural information provided by mass spectrometry make it a powerful tool for identifying unknown compounds.[10]

Advantages of GC-MS:

  • High Resolution: Capable of separating complex mixtures of volatile compounds.[6]

  • High Sensitivity: Can detect impurities at trace levels.[11]

  • Definitive Identification: Mass spectral libraries allow for the confident identification of known and unknown impurities.[10]

Limitations of GC-MS:

  • Analyte Volatility: Limited to thermally stable and volatile compounds.[7]

  • Derivatization: Non-volatile impurities may require chemical modification before analysis.

Experimental Protocol: GC-MS Analysis of 1-Butoxy-2-methylbenzene

Objective: To identify and quantify volatile and semi-volatile impurities in a 1-butoxy-2-methylbenzene sample.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of aromatic compounds.[12]

Procedure:

  • Sample Preparation: Dilute the 1-butoxy-2-methylbenzene sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • GC-FID Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Detector Temperature: 300 °C

  • GC-MS Method:

    • Use the same GC conditions as for the FID analysis.

    • MS Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-500

  • Data Analysis:

    • Identify peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using the FID data by area percent normalization, assuming a similar response factor for all components. For higher accuracy, calibration with certified reference standards is required.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a complementary technique to GC, particularly for non-volatile, polar, and thermally labile impurities.[7][11]

Advantages of HPLC:

  • Broad Applicability: Suitable for a wide range of compounds, including those that are not amenable to GC.[6]

  • Versatile Detectors: UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS) detectors provide flexibility in detection and identification.[13]

  • Ambient Temperature Operation: Avoids thermal degradation of sensitive analytes.[6]

Limitations of HPLC:

  • Lower Resolution for Volatiles: Generally provides lower separation efficiency for volatile compounds compared to GC.[6]

  • Solvent Consumption: Can generate significant amounts of solvent waste.

Experimental Protocol: HPLC-UV/MS Analysis of 1-Butoxy-2-methylbenzene

Objective: To identify and quantify non-volatile and polar impurities in a 1-butoxy-2-methylbenzene sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or DAD detector and a Mass Spectrometer.

  • HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for the analysis of aromatic compounds.[14][15]

Procedure:

  • Sample Preparation: Dilute the 1-butoxy-2-methylbenzene sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC-UV Method:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

  • HPLC-MS Method:

    • Use the same HPLC conditions as for the UV analysis.

    • MS Interface: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Identify peaks based on their retention time and mass-to-charge ratio.

    • Quantify impurities using the UV data by comparing peak areas to those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural characterization of impurities.[8] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of isomers and unknown compounds.[8][16] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further aid in complex structural assignments.[8]

Advantages of NMR:

  • Definitive Structural Information: Provides detailed insight into the molecular structure.[8]

  • Non-destructive: The sample can be recovered after analysis.

  • Quantitative: Can be used for quantitative analysis (qNMR) with an internal standard.

Limitations of NMR:

  • Lower Sensitivity: Less sensitive than chromatographic methods, often requiring higher concentrations of the analyte.

  • Complex Spectra: Spectra of mixtures can be difficult to interpret.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC-based impurity characterization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Butoxy-2-methylbenzene Sample Dilution Dilute in Dichloromethane Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation on DB-5ms Column Injection->Separation Detection MS Detection (m/z 35-500) Separation->Detection Chromatogram Obtain Total Ion Chromatogram Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Identification Identify Impurities LibrarySearch->Identification Quantification Quantify using FID (Area %) Identification->Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Sample 1-Butoxy-2-methylbenzene Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV (270 nm) & MS Detection Separation->Detection Chromatogram Obtain Chromatograms (UV & MS) Detection->Chromatogram PeakIntegration Integrate UV Peaks Chromatogram->PeakIntegration MS_Analysis Analyze Mass Spectra Chromatogram->MS_Analysis Quantification Quantify against Standards PeakIntegration->Quantification

Caption: Workflow for impurity characterization by HPLC-UV/MS.

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of the impurity profile of 1-butoxy-2-methylbenzene. A synergistic approach, leveraging the strengths of multiple methodologies, is essential for robust and reliable characterization. [10]GC-MS excels in the analysis of volatile and semi-volatile impurities, while HPLC is indispensable for non-volatile and thermally sensitive compounds. NMR spectroscopy provides the definitive structural elucidation necessary for the unambiguous identification of unknown impurities.

The choice of methodology should be guided by the specific impurities of interest and the intended application of the 1-butoxy-2-methylbenzene. For routine quality control, a validated GC-FID or HPLC-UV method may be sufficient. [17]However, for in-depth impurity profiling during process development or for regulatory submissions, a combination of GC-MS, HPLC-MS, and NMR is highly recommended. [2]The validation of these analytical methods is a critical step to ensure the accuracy, precision, and reliability of the results, ultimately safeguarding the quality and safety of the final product. [1]

References

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • Lab Manager. (2025, August 22).
  • ResolveMass Laboratories. (2025, October 18).
  • Benchchem. (2025). A Comparative Guide to GC-MS and HPLC for the Purity Assessment of Mesitaldehyde.
  • Patil, S. S., & Bhinge, S. D. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • National Center for Biotechnology Information. (n.d.). 1-Butoxy-2-methylbenzene. PubChem.
  • The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
  • Gorog, S. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 303-313.
  • Aydin, D., et al. (n.d.).
  • Folgado de Lucena, A., et al. (2023). Certification of the mass fraction and mass concentration of butoxybenzene in B7 gas oil: ERM-EF319.
  • PubMed. (2005, April 30).
  • Axion Labs. (2025, November 18).
  • HELIX Chromatography. (n.d.).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting.
  • National Center for Biotechnology Information. (n.d.). 1-Butoxy-2-methylbutane. PubChem.
  • International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques.
  • Thermo Fisher Scientific. (n.d.). Analysis of various aromatic hydrocarbons in fuel using HPLC-RI detection as per standard ASTM 6591 D-19 method.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Hertkorn, N., et al. (2013, March 8).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR)
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • ACS Publications. (2013, December 20). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels.
  • Agilent. (2022, September 22). Analysis of Benzene and its Derivatives (BTEX)
  • JEOL. (n.d.).
  • Google Patents. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). 1-Butoxy-2-methylbutane - Chemical Details.
  • CNKI. (n.d.). Studies on Synthesis of 1,2-(methylenedioxy)benzene.
  • ResearchGate. (n.d.). An eco-friendly synthesis of 1,2-methylenedioxybenzene in vapour phase.
  • Chemos GmbH & Co. KG. (n.d.).
  • ChemicalBook. (n.d.).

Sources

Safety Operating Guide

Laboratory Stewardship Guide: 1-Butoxy-2-methylbenzene Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Autonomy & Operational Logic

This guide deviates from standard generic safety templates to address the specific physicochemical behavior of 1-Butoxy-2-methylbenzene (also known as butyl o-tolyl ether). Unlike common aliphatic ethers (e.g., diethyl ether), this aromatic ether exhibits higher thermal stability and a lower propensity for peroxide formation, yet it presents unique challenges regarding combustibility and aquatic toxicity.

The Golden Rule of Disposal: Treat 1-Butoxy-2-methylbenzene as a Non-Halogenated, High-BTU Organic Solvent . Under no circumstances should this compound be disposed of via sanitary sewer systems or trash.[1] Its disposal pathway is strictly thermal destruction (incineration) via a licensed hazardous waste contractor.

Scientific Integrity & Risk Characterization

To ensure a self-validating safety protocol, one must understand the causality behind the hazards.

Chemical Property & Hazard Matrix[2]
PropertyValueOperational Implication
CAS Number 2052-13-3Unique identifier for waste manifests.
Flash Point ~82°C (180°F)Combustible (Class IIIA). Does not require a flammable cabinet if isolated, but best practice dictates storage with flammables.
Boiling Point ~210°CLow volatility reduces inhalation risk during standard pouring, but spills are persistent and difficult to evaporate.
Density 0.935 g/mLFloats on water.[2] Do not use water streams for spill cleanup; it will spread the slick.
Solubility Insoluble in waterBioaccumulative potential. Strictly prohibited from drain disposal.
Reactivity Ether LinkageStable, but incompatible with strong oxidizers (e.g., HNO₃, HClO₄).
The Peroxide Question

While aromatic ethers are significantly more stable than their aliphatic counterparts (like THF or Diethyl Ether), the ether linkage technically allows for radical abstraction and peroxidation over extended periods (years).

  • Protocol: Test for peroxides if the container is >2 years old or shows crystal formation.

  • Validation: Use standard potassium iodide (KI) starch strips. If positive (>100 ppm), do not move the container . Contact EHS immediately for stabilization.

Waste Classification & Segregation

Proper segregation is the first line of defense against unplanned chemical reactions in the waste stream.

RCRA Classification (USA Context)
  • Characteristic Waste: While its flash point (82°C) is above the D001 Ignitability threshold (60°C), many state regulations (e.g., California) and disposal facilities manage all organic solvents with significant heat of combustion as Ignitable Waste for fuel blending efficiency.

  • Designation: Manage as Non-Halogenated Organic Solvent .

Segregation Logic (Graphviz Visualization)

The following decision tree illustrates the critical segregation logic required before pouring waste into a drum.

SegregationLogic Start Waste: 1-Butoxy-2-methylbenzene CheckOxidizers Is it mixed with Oxidizers? (Nitric Acid, Peroxides) Start->CheckOxidizers CheckHalogens Is it mixed with Halogens? (DCM, Chloroform) CheckWater Is water content >20%? CheckHalogens->CheckWater No StreamB Stream B: Halogenated Solvent Waste CheckHalogens->StreamB Yes CheckOxidizers->CheckHalogens No StreamD Stream D: EXPLOSION RISK Do Not Mix! CheckOxidizers->StreamD Yes StreamA Stream A: Non-Halogenated Organic Solvents (Preferred Route) CheckWater->StreamA No StreamC Stream C: Aqueous Waste (Requires separation) CheckWater->StreamC Yes

Figure 1: Waste Segregation Decision Tree. Ensure the waste stream is free of oxidizers to prevent exothermic reactions.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations and minimizes personnel exposure.

Phase 1: Preparation
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling >1 Liter, use a chemical apron.

  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid low-grade plastics that may swell upon long-term contact with aromatic ethers.

  • Labeling: Attach a hazardous waste tag before adding the first drop.

    • Required Fields: Chemical Name (No formulas), "Hazardous Waste", Start Date.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Phase 2: Collection
  • Bulking: Pour the 1-Butoxy-2-methylbenzene into the Non-Halogenated Solvent carboy.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Closure: Screw the cap down tightly immediately after filling. Do not leave funnels in the neck of the bottle.

Phase 3: Final Handoff
  • Inspection: Wipe the exterior of the container to remove any drips.

  • Storage: Store in a Secondary Containment Tray (chemically resistant) in a cool, well-ventilated area until pickup.

  • Request: Submit a waste pickup request through your institution's EHS portal.

Emergency Spill Response

In the event of a spill, immediate action determines the safety outcome.

Spill Response Workflow:

SpillResponse Spill Spill Detected Assess Assess Volume (< 500mL?) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate No (>500mL) PPE Don PPE: Nitrile Gloves, Goggles Assess->PPE Yes (<500mL) Contain Containment: Use Sand/Vermiculite (Do NOT use water) PPE->Contain Collect Collect Debris in Sealed Bag Contain->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Immediate Spill Response Protocol. Note that water is ineffective due to the chemical's density and insolubility.

References

  • PubChem. (n.d.).[3] 1-Butoxy-2-methylbenzene (Compound).[3][4] National Library of Medicine.[4] Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. EPA. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Butoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, operational framework for the safe handling of 1-Butoxy-2-methylbenzene (CAS: 16964-89-9). It is designed for researchers requiring immediate, actionable safety protocols beyond the standard Safety Data Sheet (SDS).

Part 1: Executive Safety Assessment

1-Butoxy-2-methylbenzene (also known as Butyl o-tolyl ether) presents a dual-threat profile common to aromatic ethers: lipophilic toxicity and flammability .

  • Physiological Hazard: As a lipophilic solvent, it can defat skin and facilitate the transdermal absorption of other solvated toxins. It is classified as a Skin Irritant (Cat 2) and causes Serious Eye Damage/Irritation (Cat 1/2A).

  • Chemical Hazard: While less volatile than diethyl ether, it is an organic solvent (Flash Point ~80°C estimated based on homologs) and must be treated as a combustible liquid.

  • The "Hidden" Risk: Standard laboratory nitrile gloves provide poor resistance to aromatic ethers. Prolonged contact causes swelling and rapid permeation breakthrough, often leading to unrecognized exposure.

Part 2: PPE Selection Matrix (Risk-Based)

Do not use a "one-size-fits-all" approach. Select PPE based on the specific operational tier.

Table 1: PPE Specifications by Operational Tier
Operational TierScenario DescriptionHand Protection (Crucial)Eye & Face ProtectionRespiratory ProtectionBody Protection
Tier 1: Analytical Handling sealed vials, <10 mL transfers, no heat.Double Nitrile (min 5 mil outer). Change immediately upon splash.[1]Safety Glasses with side shields.Fume Hood (Sash at 18"). No respirator needed if airflow >100 fpm.Standard Cotton Lab Coat.
Tier 2: Preparative Synthesis, open pouring >50 mL, heating, or rotary evaporation.Laminate (Silver Shield/4H) or Viton .[2] Nitrile is insufficient for immersion.Chemical Splash Goggles (Indirect Vent).Fume Hood. If working outside hood: Half-mask w/ Organic Vapor (OV) cartridges.Chemical-Resistant Apron (Tychem or Neoprene) over lab coat.
Tier 3: Spill/Emergency Cleanup of spills >100 mL or equipment failure.Laminate liners under heavy-duty Butyl/Viton outer gloves.Full-Face Respirator w/ OV cartridges (or SCBA for large volumes).Full-Face Respirator provides eye protection.[3]Tychem® C or equivalent chemical-resistant coveralls.

Senior Scientist Insight: Why not just Nitrile? Aromatic ethers interact with the acrylonitrile-butadiene polymer matrix, causing it to swell. While a splash might not burn immediately, the "breakthrough time" for aromatics in 4-mil nitrile is often <5 minutes . For any procedure involving potential sustained contact, laminate gloves are non-negotiable.

Part 3: Operational Protocol (Step-by-Step)

Phase A: Pre-Operational Verification
  • Peroxide Check: Like all ethers, 1-Butoxy-2-methylbenzene can form explosive peroxides upon prolonged storage. Test with starch-iodide paper if the bottle is old or has been opened >6 months.

  • Glove Inspection: Inflate gloves with air to check for pinholes before donning.

  • Static Grounding: If pouring >1L, ground the receiving vessel. Ethers can generate static charge during flow.

Phase B: The "Safe-Donning" Sequence

Goal: Create a sealed envelope around the user.

  • Body: Don lab coat/apron. Ensure sleeves cover wrists completely.

  • Respiratory (if req): Don mask. Perform positive/negative pressure seal check.

  • Eyes: Don goggles over the mask bridge.

  • Hands:

    • Inner Layer: 4-mil Nitrile (tactile feedback).

    • Outer Layer: Laminate/Viton (chemical barrier).

    • Interface: Pull lab coat cuffs over the inner glove, then pull the outer glove gauntlet over the lab coat cuff. Tape the junction for Tier 2 operations.

Phase C: Handling & Transfer
  • Work Zone: Keep all open containers at least 6 inches inside the fume hood sash.

  • Pipetting: Use positive displacement pipettes for ethers to prevent dripping (caused by high vapor pressure).

  • Heating: Never heat in an open vessel. Use a reflux condenser and inert gas (Nitrogen/Argon) blanket to prevent ignition and peroxide formation.

Phase D: Decontamination & Doffing
  • Wipe Down: Wipe outer gloves with a dry paper towel, then a solvent-dampened wipe (ethanol) before removing.

  • Removal Order:

    • Remove outer gloves (peel from cuff, turn inside out). Dispose as hazardous waste.

    • Remove apron/lab coat.

    • Remove eye protection (handle by straps).

    • Remove inner gloves.

  • Hygiene: Wash hands with soap and water for 60 seconds immediately.

Part 4: Emergency Response Logic

Scenario: Skin Exposure (Sleeve Gap)

  • Immediate Action: Stop work. Do not wipe the skin (this drives chemical deeper).

  • Flush: Move to sink/shower. Flush with tepid water for 15 minutes .

  • Soap: Use non-abrasive soap. Avoid organic solvents (ethanol/acetone) on skin, as they increase absorption.

Scenario: Eye Splash

  • Irrigate: Force eyes open under eyewash station.

  • Duration: Flush for 15 minutes . Roll eyeballs to ensure coverage.

  • Medical: Seek ophthalmological evaluation immediately. Aromatic ethers can cause corneal clouding.

Part 5: Decision Logic Visualization

The following diagram outlines the decision-making process for selecting PPE and handling procedures based on risk assessment.

PPE_Decision_Logic Start Start: Risk Assessment VolumeCheck Volume / Duration? Start->VolumeCheck LowRisk Tier 1: <10mL / Splash Only VolumeCheck->LowRisk Low HighRisk Tier 2: >50mL / Immersion Risk VolumeCheck->HighRisk High GlovesLow Gloves: Double Nitrile (Change <5 min after splash) LowRisk->GlovesLow EyesLow Eyes: Safety Glasses (Side Shields) LowRisk->EyesLow GlovesHigh Gloves: Laminate (Silver Shield) or Viton HighRisk->GlovesHigh EyesHigh Eyes: Chemical Goggles (Indirect Vent) HighRisk->EyesHigh RespCheck Outside Fume Hood? GlovesLow->RespCheck GlovesHigh->RespCheck RespYes Resp: Half-Mask w/ OV Cartridge RespCheck->RespYes Yes RespNo Resp: None (Hood Airflow >100fpm) RespCheck->RespNo No

Caption: Decision tree for selecting Personal Protective Equipment based on exposure volume and ventilation status.

Part 6: Disposal & Waste Management

  • Classification: 1-Butoxy-2-methylbenzene is a Hazardous Organic Waste .

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or aqueous acid waste. Segregate into "Non-Halogenated Organic Solvents" (unless mixed with halogens).

  • Container: High-density polyethylene (HDPE) or glass. Avoid low-grade plastics that may soften.

  • Labeling: Must be labeled "Flammable" and "Toxic/Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5045112, 1-Butoxy-2-methylbenzene. Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butoxy-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Butoxy-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.